Product packaging for Colestilan(Cat. No.:CAS No. 95522-45-5)

Colestilan

Cat. No.: B043268
CAS No.: 95522-45-5
M. Wt: 174.63 g/mol
InChI Key: DEMLYXMVPJAVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Colestilan is a non-absorbed, high-capacity anion exchange resin with significant research applications in the study of metabolic and renal diseases. Its primary mechanism of action involves binding to phosphate anions and bile acids within the gastrointestinal tract, thereby inhibiting their reabsorption. This makes this compound an invaluable pharmacological tool for investigating the management of hyperphosphatemia in chronic kidney disease (CKD) and for exploring pathways of cholesterol metabolism and reduction of hypercholesterolemia. Researchers utilize this compound to model therapeutic interventions, study the complex interplay of gut-derived metabolites in systemic inflammation and vascular calcification, and elucidate the downstream effects of phosphate restriction independent of dietary control. Its non-systemic profile allows for the specific study of luminal factors without direct intracellular effects, providing a clear model to dissect gut-mediated physiological pathways. This compound is essential for preclinical studies aimed at understanding and developing next-generation treatments for metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2O B043268 Colestilan CAS No. 95522-45-5

Properties

IUPAC Name

2-(chloromethyl)oxirane;2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLYXMVPJAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914950
Record name 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95522-45-5
Record name Colestilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95522-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colestilan chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colestilan chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Colestilan: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colestilan is a non-absorbed, orally administered polymer that functions as a phosphate (B84403) binder and bile acid sequestrant.[1] It is clinically used for the treatment of hypercholesterolemia and hyperphosphatemia.[1] This technical guide provides a detailed overview of the chemical structure and synthetic route of the this compound polymer, based on available scientific literature and patent information. While specific, proprietary manufacturing protocols are not publicly available, this document pieces together the fundamental chemistry to provide a comprehensive understanding for research and development purposes.

Chemical Structure

This compound is a cross-linked copolymer synthesized from two primary monomers: 2-methylimidazole (B133640) and epichlorohydrin (B41342) .[1] The IUPAC name for the resulting polymer is 2-(chloromethyl)oxirane 2-methyl-1H-imidazole copolymer.[1]

The polymerization process results in a complex, three-dimensional network. The imidazole (B134444) rings from the 2-methylimidazole units provide the cationic charges necessary for binding anionic species like phosphate and bile acids. Epichlorohydrin acts as the cross-linking agent, connecting the polymer chains and rendering the final product insoluble in water.

Monomeric Units:

MonomerChemical StructureMolar Mass ( g/mol )
2-Methylimidazole82.10
Epichlorohydrin92.52

Synthesis of this compound Polymer

The synthesis of this compound involves a step-growth polymerization reaction between 2-methylimidazole and epichlorohydrin. This type of reaction leads to the formation of a highly cross-linked, insoluble polymer network.

While a detailed, publicly available experimental protocol for the industrial manufacturing of this compound is not available, the general synthetic pathway can be inferred from the known chemistry of its monomers. The reaction proceeds via the nucleophilic attack of the nitrogen atoms in the 2-methylimidazole ring on the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This ring-opening reaction forms a covalent bond and a secondary alcohol. The remaining chloromethyl group on the epichlorohydrin can then react with another imidazole nitrogen, leading to the cross-linking of the polymer chains.

Proposed Synthesis Pathway:

Caption: Proposed reaction pathway for the synthesis of this compound.

General Experimental Considerations (Hypothetical):

A hypothetical laboratory-scale synthesis would likely involve the following steps. It is crucial to note that these are generalized conditions and would require optimization.

  • Reaction Setup: The reaction would typically be carried out in a suitable solvent that can dissolve the monomers but from which the polymer product precipitates upon formation.

  • Stoichiometry: The molar ratio of 2-methylimidazole to epichlorohydrin would be a critical parameter to control the degree of cross-linking and, consequently, the swelling capacity and binding efficiency of the final polymer.

  • Reaction Conditions: The polymerization would likely be conducted at an elevated temperature to facilitate the reaction. The reaction time would need to be sufficient to achieve the desired molecular weight and cross-linking density.

  • Purification: The resulting polymer would be insoluble and could be purified by washing with various solvents to remove unreacted monomers, oligomers, and any catalysts or side products. The purified polymer would then be dried.

Characterization of this compound

A comprehensive characterization of the this compound polymer is essential to ensure its quality, efficacy, and safety. The following are key analytical techniques that would be employed.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy would be used to confirm the chemical structure of the polymer.

Hypothetical FTIR Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound polymer would be ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The FTIR spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • C-N stretching vibrations from the imidazole ring.

    • C-H stretching and bending vibrations from the alkyl groups.

    • A broad O-H stretching band, indicating the presence of hydroxyl groups formed during the ring-opening of the epoxide.

    • Disappearance of the characteristic epoxide peaks from epichlorohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solid-state NMR spectroscopy would be necessary to analyze the insoluble, cross-linked this compound polymer.

Hypothetical Solid-State ¹³C NMR Experimental Protocol:

  • Sample Preparation: The dried polymer would be packed into a solid-state NMR rotor.

  • Data Acquisition: A cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR spectrum would be acquired.

  • Expected Chemical Shifts:

    • Resonances corresponding to the carbon atoms of the 2-methylimidazole ring.

    • Signals from the aliphatic carbons of the cross-linked epichlorohydrin units.

Physicochemical Properties

Quantitative Data (Illustrative):

The following table presents hypothetical quantitative data that would be determined to characterize different batches of this compound.

ParameterMethodTypical Value (Hypothetical)Significance
Phosphate Binding Capacity In vitro binding assay> 2.5 mmol/gMeasures the therapeutic efficacy for hyperphosphatemia.
Bile Acid Binding Capacity In vitro binding assayVaries with bile acidIndicates the efficacy for hypercholesterolemia.
Swelling Ratio Gravimetric analysis5 - 15 g/gReflects the degree of cross-linking and influences binding kinetics.
Cross-linking Density Swelling studies, mechanical testingHighDetermines the structural integrity and insolubility of the polymer.
Particle Size Distribution Laser diffraction100 - 500 µmAffects the palatability and gastrointestinal transit of the drug.

Experimental Workflow for Characterization:

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis This compound Synthesis Purification Purification & Drying Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR Solid-State NMR Purification->NMR Binding Binding Capacity Assays Purification->Binding Swelling Swelling Studies Purification->Swelling

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a complex, cross-linked copolymer with a structure designed for the effective sequestration of phosphate and bile acids in the gastrointestinal tract. Its synthesis from 2-methylimidazole and epichlorohydrin results in a robust and insoluble polymer network. While detailed proprietary synthesis and characterization protocols are not publicly disclosed, an understanding of the fundamental chemical principles allows for the elucidation of its structure and the key parameters that govern its function. Further research into the precise control of the polymerization process could lead to the development of next-generation polymer-based therapeutics with enhanced binding capacities and tailored physicochemical properties.

References

The Pharmacokinetic Profile and Biodistribution of Colestilan: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbable, orally administered polymer developed for the management of hypercholesterolemia and hyperphosphatemia.[1] As a bile acid sequestrant and phosphate (B84403) binder, its mechanism of action is localized to the gastrointestinal (GI) tract.[1] Understanding the pharmacokinetic and biodistribution profile of this compound in preclinical models is fundamental to elucidating its therapeutic effects and safety profile. This technical guide provides an in-depth summary of key preclinical findings, with a focus on quantitative data, experimental methodologies, and the logical framework of its action.

Core Concept: Non-Absorbable Nature of this compound

The foundational pharmacokinetic characteristic of this compound is its lack of systemic absorption. This has been definitively demonstrated in a human study utilizing radiolabeled 14C-Colestilan. In this study, following oral administration, the total radioactivity measured in whole blood and urine was below the lower limit of quantification.[2] Conversely, the mean cumulative excretion of radioactivity in the feces reached 99.66% within 216 hours post-dose.[2] This fundamental property of non-absorption dictates that the biodistribution of this compound is confined to the gastrointestinal tract, where it exerts its therapeutic effects.

Preclinical Pharmacokinetics and Biodistribution in Animal Models

Consistent with human data, preclinical studies in animal models indicate that this compound is not systemically absorbed and is quantitatively excreted in the feces. The primary preclinical model used to investigate the effects of this compound on lipid metabolism is the APOE*3 Leiden (E3L) transgenic mouse, a well-established model for diet-induced hyperlipidemia and atherosclerosis.

Fecal Excretion of Lipids and Bile Acids

A pivotal study by Sugimoto et al. (2013) in high-fat-fed E3L mice provides key quantitative data on the effects of this compound on fecal excretion, which serves as a direct measure of its activity within the GI tract.

Table 1: Effect of this compound on Fecal Excretion in High-Fat-Fed APOE*3 Leiden Mice

ParameterControl GroupThis compound Group (1.5% in diet)% Change
Fecal Bile Acids (μmol/day/mouse) 2.8 ± 0.312.3 ± 1.0+339%
Fecal Neutral Sterols (μmol/day/mouse) 10.2 ± 0.813.8 ± 1.1+35%
Fecal Total Fatty Acids (mg/day/mouse) 29.8 ± 2.451.6 ± 3.8+73%

Data are presented as mean ± SEM. Data extracted from Sugimoto et al., Journal of Lipid Research, 2013.

These data demonstrate a significant increase in the fecal excretion of bile acids, neutral sterols, and fatty acids in mice treated with this compound, confirming its mechanism of action in binding these molecules within the gut and preventing their reabsorption.

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Mildly insulin-resistant male APOE*3 Leiden (E3L) transgenic mice are used. This model is susceptible to developing human-like hyperlipidemia and atherosclerosis when fed a high-fat diet.

  • Diet: Mice are fed a high-fat diet (containing 24% fat and 0.25% cholesterol) to induce a hyperlipidemic phenotype.

  • Treatment: this compound is administered as a dietary admixture at a concentration of 1.5% (w/w) for a period of 8 weeks. The control group receives the high-fat diet without this compound.

Fecal Lipid Analysis
  • Sample Collection: Feces are collected from the mice during the final weeks of the treatment period.

  • Lipid Extraction: Lipids are extracted from the dried and powdered feces using a modified Bligh and Dyer method.

  • Quantification:

    • Bile Acids: Fecal bile acids are measured enzymatically using a commercial kit.

    • Neutral Sterols: Fecal neutral sterols (e.g., cholesterol, coprostanol) are quantified by gas chromatography-mass spectrometry (GC-MS).

    • Fatty Acids: Fecal fatty acids are analyzed by gas chromatography after methylation.

Hyperinsulinemic-Euglycemic Clamp

To assess insulin (B600854) sensitivity, a hyperinsulinemic-euglycemic clamp is performed. This "gold standard" technique provides a measure of whole-body insulin action.

  • Procedure:

    • Following an overnight fast, a continuous infusion of human insulin is administered to achieve a state of hyperinsulinemia.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.

Gene Expression Analysis

To understand the molecular mechanisms underlying the effects of this compound, gene expression analysis is performed on key metabolic tissues.

  • Tissue Collection: Liver, adipose tissue (visceral and subcutaneous), and muscle are collected from the mice at the end of the study.

  • RNA Extraction and Analysis: Total RNA is extracted from the tissues, and the expression levels of target genes involved in lipid and glucose metabolism are quantified using real-time quantitative polymerase chain reaction (qPCR).

Visualizing Experimental Workflows and Mechanisms

Experimental_Workflow Animal_Model APOE*3 Leiden Mice Diet High-Fat Diet Animal_Model->Diet Treatment This compound (1.5% in diet) for 8 weeks Diet->Treatment Control High-Fat Diet (Control) Diet->Control Feces_Collection Fecal Sample Collection Treatment->Feces_Collection Tissue_Collection Tissue Collection (Liver, Fat, Muscle) Treatment->Tissue_Collection Clamp Hyperinsulinemic-Euglycemic Clamp Treatment->Clamp Control->Feces_Collection Control->Tissue_Collection Control->Clamp Lipid_Analysis Fecal Lipid & Bile Acid Analysis Feces_Collection->Lipid_Analysis Gene_Expression Gene Expression Analysis (qPCR) Tissue_Collection->Gene_Expression Insulin_Sensitivity Assessment of Insulin Sensitivity Clamp->Insulin_Sensitivity

Preclinical study workflow for this compound in APOE*3 Leiden mice.

Mechanism_of_Action This compound Oral this compound Administration GI_Tract Gastrointestinal Tract This compound->GI_Tract Binding Binds Bile Acids & Phosphate GI_Tract->Binding Excretion Increased Fecal Excretion Binding->Excretion Reabsorption Reduced Enterohepatic Recirculation of Bile Acids Binding->Reabsorption Synthesis Upregulation of Hepatic Bile Acid Synthesis from Cholesterol Reabsorption->Synthesis LDL_C Lowered Plasma LDL-Cholesterol Synthesis->LDL_C

Simplified mechanism of action of this compound in the GI tract.

Conclusion

The preclinical pharmacokinetic and biodistribution profile of this compound is characterized by its non-absorbable nature, with its distribution and activity confined to the gastrointestinal tract. Studies in the APOE*3 Leiden mouse model provide robust quantitative data demonstrating that this compound effectively binds bile acids and lipids, leading to their increased fecal excretion. This localized action within the gut underpins its therapeutic effects on plasma cholesterol levels and other metabolic parameters. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other non-absorbable polymers in relevant preclinical models.

References

The Genesis of a Dual-Action Polymer: A Technical History of Colestilan's (MCI-196) Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OSAKA, Japan – Colestilan (MCI-196), a novel, non-absorbed, anion-exchange resin, represents a significant advancement in the management of hyperphosphatemia and dyslipidemia, primarily in patients with chronic kidney disease (CKD). Developed by Mitsubishi Tanabe Pharma Corporation, its journey from laboratory synthesis to clinical application underscores a targeted approach to addressing the multifaceted metabolic complications of CKD. This technical guide provides an in-depth history of this compound's discovery and development, detailing its mechanism of action, key experimental findings, and the scientific rationale behind its dual therapeutic effects.

Discovery and Synthesis: Engineering a Targeted Polymer

This compound was conceived as a non-calcium-based phosphate (B84403) binder to address the limitations of existing therapies, such as the risk of hypercalcemia associated with calcium-based binders. The core of this compound's innovation lies in its unique chemical structure: a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] This specific combination was engineered to create a polymer with a high density of anion-binding sites, enabling it to effectively sequester phosphate and other anions within the gastrointestinal tract.

While the precise, proprietary synthesis protocol is detailed in patent literature, the general process involves the copolymerization of 2-methylimidazole with epichlorohydrin. This reaction results in a highly cross-linked, insoluble, and non-absorbable polymer designed for oral administration. Its structure allows it to function as an ion-exchange resin, binding to negatively charged ions in the gut.

Mechanism of Action: A Two-Pronged Approach

This compound exerts its therapeutic effects through two primary mechanisms of action: phosphate binding and bile acid sequestration.

2.1. Phosphate Binding: In the gastrointestinal tract, this compound's positively charged amine groups readily bind to negatively charged dietary phosphate ions. This forms an insoluble complex that is subsequently excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream. This direct removal of dietary phosphate is crucial for managing hyperphosphatemia in patients with impaired renal function.

2.2. Bile Acid Sequestration: In addition to phosphate, this compound also binds to bile acids in the intestine, interrupting their enterohepatic circulation.[2] The liver compensates for this loss of bile acids by increasing their synthesis from cholesterol. This process upregulates the expression of hepatic low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream and a subsequent reduction in serum LDL-C levels.

The following diagram illustrates the dual mechanism of action of this compound.

Fig. 1: Dual mechanism of action of this compound.

Preclinical Development: Establishing Efficacy and Safety

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its binding capacity, efficacy, and safety profile.

3.1. In Vitro Binding Studies: In vitro assays are crucial for determining the binding capacity of phosphate binders under controlled laboratory conditions. A standard experimental protocol for assessing the phosphate-binding capacity of an ion-exchange resin like this compound is as follows:

Experimental Protocol: In Vitro Phosphate Binding Assay

  • Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (e.g., 10, 15, and 20 mM) are prepared using purified water. The pH of these solutions is adjusted to simulate different segments of the gastrointestinal tract (e.g., pH 3.0 for the stomach and pH 6.0 for the small intestine).

  • Incubation: A precise amount of this compound (e.g., 67 mg) is added to a fixed volume (e.g., 25 mL) of each phosphate solution.

  • Agitation: The mixtures are incubated in a shaker at 37°C for a defined period (e.g., 6 hours) to allow for binding equilibrium to be reached.

  • Separation: The polymer-phosphate complex is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of unbound phosphate remaining in the supernatant is measured using ion chromatography.

  • Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.

A similar protocol is employed to determine the bile acid binding capacity, where bile acid solutions are used instead of phosphate solutions, and the unbound bile acid concentration is measured, often by high-performance liquid chromatography (HPLC).

3.2. Animal Models: The 5/6 nephrectomy (5/6 NX) rat model is a widely used and predictive animal model for studying chronic kidney disease. In this model, five-sixths of the renal mass is surgically removed, leading to progressive kidney failure, hyperphosphatemia, and secondary hyperparathyroidism, thus mimicking the human condition.

Experimental Protocol: 5/6 Nephrectomy Rat Model for Hyperphosphatemia

  • Surgical Procedure: In male Sprague-Dawley rats, a two-step surgical ablation of the kidneys is performed.

  • Diet: Following surgery, the rats are fed a diet with a high phosphate content to induce hyperphosphatemia.

  • Treatment: Animals are randomized to receive either a control diet, a diet supplemented with this compound at various doses, or a diet with a comparator phosphate binder.

  • Monitoring: Over a period of several weeks, serum and urine samples are collected to measure levels of phosphate, calcium, creatinine, blood urea (B33335) nitrogen (BUN), parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). Fecal samples are also collected to quantify phosphate excretion.

  • Endpoint Analysis: At the end of the study, tissues such as the aorta can be examined for vascular calcification.

Preclinical studies in such models demonstrated that this compound effectively reduces serum phosphate levels and prevents the rise in FGF23, a hormone involved in phosphate regulation that is elevated in CKD.

Clinical Development: From Trials to Therapeutic Use

This compound has undergone a rigorous clinical development program to evaluate its efficacy and safety in patients with CKD and hyperphosphatemia.

4.1. Phase II and III Clinical Trials: Multiple multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy of this compound at various fixed doses.[2][3][4]

Clinical Trial Design (Representative Example):

  • Patient Population: Patients with CKD stage 5 on dialysis with both hyperphosphatemia and dyslipidemia.

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial.

  • Intervention: Patients are randomized to receive this compound at doses of 3, 6, 9, 12, or 15 g/day , or a placebo.

  • Primary Endpoints: The mean change in serum phosphorus and the mean percent change in LDL-cholesterol from baseline to the end of the treatment period.

  • Secondary Endpoints: Changes in other metabolic parameters such as total cholesterol, oxidized LDL-C, HbA1c, and uric acid. Safety and tolerability are also assessed.

The following diagram outlines a typical workflow for a clinical trial of a phosphate binder like this compound.

cluster_treatment 12-Week Treatment Period screening Patient Screening (CKD Stage 5, Hyperphosphatemia, Dyslipidemia) washout Washout of Existing Binders screening->washout randomization Randomization placebo Placebo randomization->placebo dose3 This compound 3g/day randomization->dose3 dose6 This compound 6g/day randomization->dose6 dose9 This compound 9g/day randomization->dose9 dose12_15 This compound 12/15g/day randomization->dose12_15 washout->randomization followup End of Study (Week 12) analysis Data Analysis (Primary & Secondary Endpoints) followup->analysis

Fig. 2: Workflow of a randomized controlled clinical trial for this compound.

4.2. Clinical Efficacy and Safety Data: Clinical trials have consistently demonstrated the efficacy of this compound in managing hyperphosphatemia and dyslipidemia in CKD patients on dialysis.

Table 1: Efficacy of this compound on Serum Phosphorus and LDL-Cholesterol

Dose of this compoundMean Reduction in Serum Phosphorus (mmol/L)Percent Reduction in LDL-Cholesterol (%)
3 g/day -15.9
6 g/day --
9 g/day -0.2827.6
12/15 g/day (pooled)-0.34-

Data compiled from published clinical trials.[2]

In a long-term, open-label study, flexible dosing of this compound (6-15 g/day ) was shown to significantly reduce serum phosphorus over 52 weeks.

Table 2: Long-Term Efficacy of this compound on Serum Phosphorus

TimepointMean Serum Phosphorus (mg/dL)
Baseline6.99
Week 525.80
Mean Reduction -1.19

Data from a 52-week, open-label study.

This compound was also found to reduce total cholesterol, oxidized LDL-C, HbA1c, and uric acid levels, without affecting serum calcium levels.[2] The most common adverse events reported were gastrointestinal in nature, such as nausea, vomiting, and diarrhea.

Impact on Signaling Pathways

The dual mechanism of action of this compound has significant implications for several metabolic signaling pathways.

5.1. Bile Acid Synthesis and Cholesterol Homeostasis: By sequestering bile acids, this compound interrupts the negative feedback loop that normally inhibits bile acid synthesis. This leads to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. The increased demand for cholesterol for bile acid synthesis results in the upregulation of hepatic LDL receptors, enhancing the clearance of LDL-C from the circulation.

5.2. FGF23-Klotho Axis: In CKD, elevated serum phosphate is a primary stimulus for the secretion of FGF23 from osteocytes. High levels of FGF23, in turn, contribute to a number of adverse outcomes. By effectively binding dietary phosphate, this compound helps to lower serum phosphate levels, which is expected to reduce the stimulus for FGF23 production. While direct clinical data on this compound's effect on the FGF23-Klotho axis is still emerging, the fundamental mechanism of phosphate binding strongly suggests a beneficial modulatory effect on this pathway.

The following diagram illustrates the interplay between this compound, bile acid metabolism, and cholesterol homeostasis.

This compound This compound bile_acids_gut Bile Acids (in Gut) This compound->bile_acids_gut Sequesters enterohepatic_circ Enterohepatic Circulation bile_acids_gut->enterohepatic_circ Reduced Return to Liver liver Liver enterohepatic_circ->liver cyp7a1 CYP7A1 (Cholesterol 7α-hydroxylase) liver->cyp7a1 Upregulation ldl_receptors LDL Receptors liver->ldl_receptors Upregulation cholesterol Cholesterol cyp7a1->cholesterol Increased Conversion to Bile Acids ldl_c LDL-Cholesterol (in Blood) ldl_receptors->ldl_c Increased Clearance reduced_ldl Reduced Serum LDL-C

Fig. 3: Signaling pathway of this compound's effect on cholesterol.

Conclusion

The discovery and development of this compound (MCI-196) exemplify a rational approach to drug design, targeting multiple metabolic abnormalities with a single molecule. Its journey from a specifically engineered polymer to a clinically effective therapy for hyperphosphatemia and dyslipidemia in CKD patients highlights the importance of understanding the underlying pathophysiology of the disease. With its dual mechanism of action and favorable safety profile, this compound offers a valuable therapeutic option for a patient population with complex medical needs. Further research into its long-term effects and its impact on cardiovascular outcomes will continue to define its role in the management of chronic kidney disease.

References

In-Vitro Characterization of Colestilan's Binding Capacity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, orally administered polymer that functions as both a phosphate (B84403) binder and a bile acid sequestrant.[1] As a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin, it acts as an anion exchange resin.[1] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding capacity, detailing experimental protocols and summarizing available data. This information is crucial for understanding its therapeutic mechanism and for the development of related compounds.

This compound's primary mechanism of action involves binding to dietary phosphate and bile acids within the gastrointestinal tract. This interaction forms a complex that is subsequently excreted in the feces, thereby preventing the absorption of these molecules into the bloodstream.[2] This dual action makes this compound a therapeutic option for managing hyperphosphatemia in patients with chronic kidney disease and for reducing cholesterol levels.[1][2]

Quantitative Data on Binding Capacity

The in-vitro binding capacity of this compound is a key determinant of its potency. These studies are typically conducted under simulated physiological conditions to assess the affinity and maximum binding capacity for target molecules like phosphate and various bile acids. The Langmuir model is often employed to analyze the equilibrium binding data, yielding two important parameters: the affinity constant (k₁) and the capacity constant (k₂).[3][4]

While specific quantitative data from head-to-head in-vitro studies for this compound are not extensively published in readily available literature, the information gathered from studies on similar second-generation bile acid sequestrants and phosphate binders provides a framework for understanding its expected performance. For instance, second-generation sequestrants are noted to have a higher bile acid binding capacity compared to first-generation agents.[3]

Table 1: In-Vitro Phosphate Binding Capacity of Various Binders

Phosphate BinderBinding Capacity (mmol/g)pH ConditionNotes
Lanthanum Carbonate-IndependentHigher affinity than sevelamer (B1230288) hydrochloride at all pH levels.[5][6]
Sevelamer Hydrochloride-pH-dependentAffinity is lower at acidic pH.[5][6]
Bixalomer6.496.09Maximum binding capacity observed at this pH.[5]

Table 2: In-Vitro Bile Acid Binding Characteristics of Sequestrants

Bile Acid SequestrantTarget Bile AcidsAffinity/Capacity Notes
ColesevelamGlycocholic Acid (GC), Glycochenodeoxycholic Acid (GCDC), Taurodeoxycholic Acid (TDC)Binds GC significantly more tightly than cholestyramine.[3]
CholestyramineCholate, other bile saltsBinding can be influenced by the presence of other anions.[7]

Note: this compound is expected to have a high affinity for various bile acids, a characteristic of second-generation sequestrants.

Experimental Protocols

The in-vitro characterization of this compound's binding capacity involves both equilibrium and kinetic binding studies. These assays are crucial for establishing bioequivalence and understanding the drug's mechanism of action.[8]

Protocol 1: In-Vitro Equilibrium Phosphate Binding Assay

This protocol is adapted from general FDA guidelines for phosphate binders and can be applied to this compound.[8]

Objective: To determine the phosphate binding affinity (k₁) and capacity (k₂) of this compound at equilibrium.

Materials:

  • This compound

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Simulated Intestinal Fluid (SIF, pH 6.8) or other relevant buffer systems (e.g., pH 4.0 and 7.0)[8]

  • Incubator shaker maintained at 37°C

  • Centrifuge

  • Ion chromatography system or a suitable phosphate quantification method

Procedure:

  • Preparation of Phosphate Solutions: Prepare a series of at least eight phosphate solutions with varying concentrations (e.g., 1 to 40 mM) in the chosen buffer.[9]

  • Incubation: Add a fixed amount of this compound to each phosphate solution.

  • Incubate the samples in a shaker at 37°C for a predetermined time sufficient to reach equilibrium (typically determined from kinetic studies, e.g., 2 hours).[9]

  • Separation: Centrifuge the samples to pellet the this compound-phosphate complex.

  • Quantification of Unbound Phosphate: Analyze the supernatant to determine the concentration of unbound phosphate using a validated analytical method like ion chromatography.[9][10]

  • Data Analysis: Calculate the amount of phosphate bound to this compound. Use the Langmuir equation to determine the binding affinity constant (k₁) and the maximum binding capacity (k₂).[3]

Protocol 2: In-Vitro Kinetic Phosphate Binding Assay

Objective: To determine the rate of phosphate binding to this compound.

Procedure:

  • Preparation of Phosphate Solutions: Prepare phosphate solutions at low and high concentrations (as determined from the equilibrium study).

  • Incubation: Add a fixed amount of this compound to each phosphate solution and incubate at 37°C in a shaker.

  • Time-course Sampling: Withdraw aliquots at multiple time intervals (e.g., 0.5, 1, 2, 3, 4 hours).[9]

  • Analysis: Immediately separate the solid and liquid phases and quantify the unbound phosphate in the supernatant.

  • Data Analysis: Plot the amount of bound phosphate against time to determine the binding rate.

Protocol 3: In-Vitro Bile Acid Binding Assay

This protocol is based on general methods for bile acid sequestrants.[3][4]

Objective: To determine the binding affinity and capacity of this compound for various bile acids.

Materials:

  • This compound

  • Bile acids (e.g., glycocholic acid, taurocholic acid, cholic acid)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Incubator shaker at 37°C

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Bile Acid Solutions: Prepare a series of solutions with varying concentrations of a single bile acid or a mixture of bile acids in SIF.

  • Incubation: Add a fixed amount of this compound to each bile acid solution.

  • Incubate the samples at 37°C in a shaker for a time sufficient to reach equilibrium.

  • Separation: Centrifuge the samples.

  • Quantification of Unbound Bile Acids: Analyze the concentration of unbound bile acids in the supernatant using a validated HPLC method.[11]

  • Data Analysis: Calculate the amount of bound bile acid and use the Langmuir model to determine k₁ and k₂.[3]

Signaling Pathways and Molecular Interactions

By sequestering bile acids in the intestine, this compound indirectly influences key signaling pathways that regulate lipid and glucose metabolism. The primary targets of this indirect action are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[12][13]

Farnesoid X Receptor (FXR) Signaling

Bile acids are the natural ligands for FXR, a nuclear receptor highly expressed in the liver and intestine.[13] Activation of intestinal FXR by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then travels to the liver to suppress bile acid synthesis. By binding bile acids, this compound reduces the activation of intestinal FXR, leading to lower FGF19 levels and consequently, an increased conversion of cholesterol to bile acids in the liver. This upregulation of bile acid synthesis consumes hepatic cholesterol, which in turn increases the expression of LDL receptors and enhances the clearance of LDL cholesterol from the blood.

TGR5 Signaling

TGR5 is a membrane-bound receptor that is also activated by bile acids.[13] TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[13] The precise effect of bile acid sequestrants on TGR5 signaling is complex and an area of ongoing research.

Below are diagrams illustrating the experimental workflows and the signaling pathways affected by this compound.

experimental_workflow_phosphate cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis phosphate_solutions Prepare Phosphate Solutions (Varying Concentrations) mix Mix this compound and Phosphate Solutions phosphate_solutions->mix This compound Weigh this compound This compound->mix incubate Incubate at 37°C (with shaking) mix->incubate separate Separate Supernatant (Centrifugation) incubate->separate quantify Quantify Unbound Phosphate (e.g., IC) separate->quantify calculate Calculate Bound Phosphate & Apply Langmuir Model quantify->calculate

Experimental Workflow for In-Vitro Phosphate Binding Assay.

experimental_workflow_bile_acid cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bile_acid_solutions Prepare Bile Acid Solutions (Varying Concentrations in SIF) mix_ba Mix this compound and Bile Acid Solutions bile_acid_solutions->mix_ba colestilan_ba Weigh this compound colestilan_ba->mix_ba incubate_ba Incubate at 37°C (with shaking) mix_ba->incubate_ba separate_ba Separate Supernatant (Centrifugation) incubate_ba->separate_ba quantify_ba Quantify Unbound Bile Acids (HPLC) separate_ba->quantify_ba calculate_ba Calculate Bound Bile Acids & Apply Langmuir Model quantify_ba->calculate_ba

Experimental Workflow for In-Vitro Bile Acid Binding Assay.

signaling_pathway cluster_enterocyte Enterocyte This compound This compound bile_acids Bile Acids This compound->bile_acids Binds fxr FXR bile_acids->fxr Activates tgr5 TGR5 bile_acids->tgr5 Activates ldl_receptor LDL Receptor Expression fxr->ldl_receptor Indirectly Increases glp1 GLP-1 Secretion tgr5->glp1 Stimulates cholesterol Cholesterol bile_acid_synthesis Bile Acid Synthesis cholesterol->bile_acid_synthesis Converted to bile_acid_synthesis->ldl_receptor Upregulates

Simplified Signaling Pathway of this compound's Action.

Conclusion

This compound is a dual-action polymer that effectively binds both phosphate and bile acids in the gastrointestinal tract. Its in-vitro characterization through equilibrium and kinetic binding assays is fundamental to understanding its therapeutic efficacy. While specific quantitative binding data for this compound remains limited in publicly accessible literature, the established protocols for similar compounds provide a robust framework for its evaluation. The indirect modulation of FXR and TGR5 signaling pathways through bile acid sequestration highlights the multifaceted mechanism of action of this compound, with implications for both lipid and glucose metabolism. Further research providing direct comparative in-vitro binding data for this compound would be invaluable for the scientific and drug development communities.

References

Untangling the Web: A Technical Guide to the Molecular Interactions of Colestilan and Intestinal Phosphate Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a critical concern, particularly in patients with end-stage renal disease. Colestilan, a non-absorbed, anion-exchange resin, serves as a vital therapeutic agent in managing this condition. This technical guide delves into the core molecular interactions between this compound and the mechanisms of intestinal phosphate transport. While direct molecular engagement with intestinal phosphate transporters has not been demonstrated, this compound's primary efficacy lies in its potent ability to sequester luminal phosphate, thereby indirectly modulating the intricate pathways of phosphate absorption. This document provides a comprehensive overview of the current understanding of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying physiological processes.

Introduction: The Challenge of Hyperphosphatemia and the Role of this compound

The maintenance of phosphate homeostasis is a complex physiological process primarily regulated by the interplay between intestinal absorption, bone metabolism, and renal excretion. In chronic kidney disease (CKD), impaired renal function leads to phosphate retention and subsequent hyperphosphatemia, a key contributor to cardiovascular morbidity and mortality.

This compound emerges as a significant therapeutic intervention. It is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin, functioning as an anion exchanger with a high affinity for phosphate and bile acid anions within the gastrointestinal tract[1]. By binding to dietary phosphate, this compound forms an insoluble complex that is excreted in the feces, thereby reducing the overall phosphate load available for absorption[1][2].

The Landscape of Intestinal Phosphate Absorption

Intestinal phosphate absorption is a multifaceted process occurring through two primary pathways: the transcellular and paracellular routes.

  • Transcellular Pathway: This active, saturable process is mediated by specific transporter proteins located on the apical membrane of enterocytes. The primary transporter responsible for the majority of active phosphate uptake is the sodium-dependent phosphate cotransporter 2b (NaPi-IIb), with minor contributions from PiT-1 and PiT-2[3][4]. This pathway is crucial when luminal phosphate concentrations are low[5][6]. The expression and activity of NaPi-IIb are tightly regulated by factors such as dietary phosphate levels and vitamin D (calcitriol)[3][5].

  • Paracellular Pathway: This passive, non-saturable pathway allows for the movement of phosphate ions through the tight junctions between enterocytes. This route is concentration-dependent and becomes the predominant mechanism for phosphate absorption at higher luminal phosphate concentrations, typical after a meal[6][7][8].

This compound's mechanism of action directly impacts the initial step of both pathways by reducing the concentration of free phosphate in the intestinal lumen.

This compound's Indirect Interaction with Intestinal Phosphate Transporters

Current scientific evidence does not support a direct molecular binding or modulation of intestinal phosphate transporters, such as NaPi-IIb, by this compound. Instead, the interaction is indirect, driven by the sequestration of luminal phosphate.

By significantly lowering the concentration of available phosphate in the intestinal chyme, this compound creates an environment that can influence the dynamics of both transcellular and paracellular transport. The reduction in the phosphate gradient across the intestinal epithelium diminishes the driving force for passive paracellular absorption. While the impact on the active, transporter-mediated pathway is less direct, a sustained reduction in luminal phosphate could potentially lead to adaptive regulatory changes in the expression of phosphate transporters, although this has not been specifically demonstrated for this compound.

Logical Relationship of this compound's Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Bound_P Bound Phosphate (Non-absorbable) This compound->Bound_P Sequestration Dietary_P Dietary Phosphate Dietary_P->Bound_P Transporter Intestinal Phosphate Transporters (e.g., NaPi-IIb) Dietary_P->Transporter Reduced Availability for Transcellular Transport Paracellular Paracellular Pathway (Tight Junctions) Dietary_P->Paracellular Reduced Gradient for Paracellular Transport Absorbed_P Absorbed Phosphate Transporter->Absorbed_P Paracellular->Absorbed_P

Mechanism of this compound in reducing intestinal phosphate absorption.

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data on the efficacy of this compound in reducing serum phosphorus levels in patients with hyperphosphatemia.

Study Dosage Duration Mean Change in Serum Phosphorus Reference
Kurihara et al.6 g/day 2 weeks-0.55 ± 1.23 mg/dL (vs. +0.84 ± 0.95 mg/dL for placebo)[9]
Locatelli et al.9 g/day 12 weeks-0.28 mmol/L[10]
Locatelli et al.12/15 g/day (pooled)12 weeks-0.34 mmol/L[10]
Block et al.6-15 g/day 12 weeks-1.54 mg/dL from baseline[11]
Block et al.6-15 g/day 4 weeks (withdrawal)-1.01 mg/dL difference vs. placebo[11]

Experimental Protocols for Investigating Drug-Transporter Interactions

While a direct interaction between this compound and intestinal phosphate transporters is not established, the following experimental protocols are standard in the field for investigating such potential interactions.

In Vitro Binding Assays

These assays are fundamental to determining the binding affinity of a compound to a target.

  • Objective: To quantify the binding kinetics and equilibrium of a phosphate binder.

  • Methodology:

    • Preparation of Solutions: Prepare simulated intestinal fluid at various pH levels (e.g., 5.0, 7.0) containing a range of phosphate concentrations.

    • Incubation: Incubate a fixed amount of the phosphate binder (e.g., this compound) with the phosphate solutions for a predetermined time at 37°C with constant agitation.

    • Separation: Separate the binder-phosphate complex from the solution by centrifugation or filtration.

    • Quantification: Measure the concentration of unbound phosphate in the supernatant using a colorimetric assay (e.g., molybdate (B1676688) method).

    • Data Analysis: Calculate the amount of bound phosphate and analyze the data using binding isotherms (e.g., Langmuir or Freundlich models) to determine binding capacity and affinity.

  • FDA Guidance: The FDA provides guidance on in vitro binding studies for bioequivalence demonstration of locally acting gastrointestinal drugs, which includes kinetic and equilibrium binding studies[12].

Cellular Uptake Assays

These assays assess the ability of a compound to inhibit the function of a specific transporter.

  • Objective: To determine if a test compound inhibits the uptake of a known substrate by a specific transporter.

  • Methodology:

    • Cell Culture: Use cell lines that overexpress the intestinal phosphate transporter of interest (e.g., HEK293 cells transfected with the NaPi-IIb gene).

    • Incubation: Incubate the cells with a radiolabeled phosphate substrate (e.g., ³²P) in the presence and absence of the test compound (this compound) at various concentrations.

    • Washing and Lysis: After incubation, wash the cells to remove extracellular substrate and then lyse the cells.

    • Quantification: Measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of phosphate uptake.

Experimental Workflow for Cellular Uptake Assay A Seed cells overexpressing a phosphate transporter (e.g., NaPi-IIb) in well plates B Pre-incubate cells with varying concentrations of the test compound (this compound) A->B C Add radiolabeled phosphate (³²P) B->C D Incubate for a defined period C->D E Wash cells to remove extracellular ³²P D->E F Lyse cells E->F G Measure intracellular radioactivity (Scintillation Counting) F->G H Data Analysis: Calculate % inhibition and IC₅₀ G->H Simplified Signaling Pathway in Phosphate Homeostasis Serum_P Serum Phosphate FGF23 FGF23 Secretion (from bone) Serum_P->FGF23 Stimulates PTH PTH Secretion (from parathyroid) Serum_P->PTH Stimulates Kidney Kidney FGF23->Kidney Acts on VitaminD Active Vitamin D (1,25(OH)₂D₃) Production FGF23->VitaminD Inhibits PTH->Kidney Acts on PTH->VitaminD Stimulates Kidney->VitaminD Regulates Intestine Intestine VitaminD->Intestine Acts on NaPiIIb NaPi-IIb Expression Intestine->NaPiIIb Upregulates P_Absorption Phosphate Absorption NaPiIIb->P_Absorption Increases P_Absorption->Serum_P Increases

References

Preclinical Toxicology and Safety Profile of Colestilan: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colestilan (MCI-196) is a non-absorbable, anion-exchange resin developed primarily for the treatment of hypercholesterolemia and hyperphosphatemia. As a bile acid sequestrant, its mechanism of action is localized to the gastrointestinal tract, which inherently suggests a favorable systemic safety profile. This whitepaper provides a comprehensive overview of the publicly available preclinical toxicology and safety data for this compound. While specific quantitative data from pivotal regulatory toxicology studies (e.g., LD50, NOAEL) are not extensively detailed in the public domain, this document synthesizes information from preclinical efficacy studies, data on similar compounds, and established principles of toxicology testing to construct a robust safety profile. This guide also outlines the standard experimental protocols relevant to the preclinical safety assessment of a drug of this class and visualizes key pathways and processes to facilitate understanding.

Introduction to this compound

This compound is a high-molecular-weight polymer designed to bind bile acids and phosphate (B84403) in the gastrointestinal tract, preventing their reabsorption. This dual action makes it a therapeutic agent for lowering low-density lipoprotein cholesterol (LDL-C) and controlling serum phosphorus levels, particularly in patients with chronic kidney disease.[1][2][3] Its non-systemic absorption is a key feature of its safety profile.

Pharmacodynamic and Pharmacokinetic Profile

Mechanism of Action

This compound is not absorbed from the gastrointestinal tract and is excreted in the feces. Its therapeutic effects are mediated by two primary mechanisms:

  • Bile Acid Sequestration: In the intestine, this compound binds to bile acids, preventing their reabsorption through the enterohepatic circulation.[4] This depletion of the bile acid pool stimulates the liver to synthesize more bile acids from cholesterol. The resulting upregulation of hepatic cholesterol utilization leads to an increased expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-C from the bloodstream.[4]

  • Phosphate Binding: As an anion-exchange resin, this compound also binds dietary phosphate in the gut, forming an insoluble complex that is excreted. This reduces the overall phosphate absorption into the bloodstream.

Below is a diagram illustrating the mechanism of action of this compound in lowering LDL-C.

cluster_0 Gastrointestinal Tract cluster_1 Hepatocyte cluster_2 Bloodstream This compound This compound bile_acids Bile Acids This compound->bile_acids Binds excretion Fecal Excretion bile_acids->excretion cholesterol Cholesterol bile_acids->cholesterol Reduced Reabsorption Signals Liver ldl_receptor LDL Receptor Upregulation cholesterol->ldl_receptor ldl_c LDL-C ldl_receptor->ldl_c Increased Clearance start Lead Compound Identified in_vitro_tox In Vitro Genotoxicity (Ames, Micronucleus) start->in_vitro_tox acute_tox Acute Toxicity (Rodent, LD50) start->acute_tox repeated_dose_tox Repeated-Dose Toxicity (Rodent & Non-Rodent) in_vitro_tox->repeated_dose_tox acute_tox->repeated_dose_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose_tox->safety_pharm carcinogenicity Carcinogenicity Bioassay (2-year, Rodent) repeated_dose_tox->carcinogenicity repro_tox Reproductive & Developmental Toxicity safety_pharm->repro_tox ind IND Submission repro_tox->ind carcinogenicity->ind This compound This compound Administration bind_ba Bile Acid Sequestration This compound->bind_ba bind_p Phosphate Binding This compound->bind_p excrete_ba Increased Fecal BA Excretion bind_ba->excrete_ba excrete_p Increased Fecal P Excretion bind_p->excrete_p liver_chol Hepatic Cholesterol Depletion excrete_ba->liver_chol serum_p Decreased Serum Phosphorus excrete_p->serum_p ldlr_up Upregulation of LDL Receptors liver_chol->ldlr_up ldl_clear Increased LDL-C Clearance ldlr_up->ldl_clear ldl_c Decreased Serum LDL-C ldl_clear->ldl_c

References

Colestilan's Hypothesized Impact on Gut Microbiome in Renal Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chronic kidney disease (CKD) is intrinsically linked to significant alterations in the gut microbiome, a condition termed "uremic dysbiosis." This dysbiosis contributes to the progression of renal disease and its comorbidities through the increased production of gut-derived uremic toxins. Colestilan, a non-absorbable, dual-action polymer that functions as both a phosphate (B84403) binder and a bile acid sequestrant, is approved for the treatment of hyperphosphatemia in CKD patients on dialysis.[1][2] While direct studies on this compound's effect on the gut microbiome in renal disease models are currently unavailable, its unique dual mechanism of action suggests a strong potential to modulate the gut microbial composition and metabolism. This technical guide synthesizes the available evidence on mechanistically similar compounds to build a robust hypothesis on the potential effects of this compound on the gut microbiome in the context of renal disease. We will delve into the experimental protocols for investigating such effects, present comparative data from other phosphate binders and bile acid sequestrants, and propose the signaling pathways through which this compound may exert its influence.

Introduction: The Gut-Kidney Axis in Chronic Kidney Disease

The concept of the gut-kidney axis highlights the bidirectional relationship between the gut microbiome and renal function. In CKD, the accumulation of uremic toxins, such as urea (B33335), in the gastrointestinal tract alters the gut environment, leading to a shift in the microbial community.[3] This uremic dysbiosis is characterized by a decrease in the abundance of beneficial, short-chain fatty acid (SCFA)-producing bacteria and an overgrowth of proteolytic bacteria. These proteolytic bacteria ferment amino acids, producing precursors to potent uremic toxins like indoxyl sulfate (B86663) and p-cresyl sulfate, which are then absorbed into the circulation and contribute to the progression of CKD and cardiovascular disease.[4][5]

This compound, a non-absorbable, non-calcium, non-metal, anion-exchange resin, is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1][6] It is not absorbed from the gut and is excreted in the feces along with the anions it binds.[1][7] This unique profile as both a phosphate binder and a bile acid sequestrant positions it to potentially modulate the gut microbiome through at least two distinct mechanisms.

Hypothesized Mechanism of this compound's Impact on the Gut Microbiome

Given the absence of direct studies on this compound's effect on the gut microbiome in renal disease, we propose a hypothesized mechanism of action based on its dual functionality and evidence from similar compounds.

Phosphate Binding and its Microbial Consequences

Hyperphosphatemia is a hallmark of advanced CKD. Phosphate binders are a cornerstone of its management.[8] By binding dietary phosphate, this compound reduces the availability of this essential nutrient for microbial growth and metabolism in the gut. This could selectively inhibit the proliferation of certain bacterial taxa that are dependent on high phosphate concentrations, thereby altering the overall microbial community structure.

Bile Acid Sequestration and Microbiome Modulation

This compound's ability to bind bile acids is another key mechanism through which it can influence the gut microbiome.[2][6] Bile acids are not only crucial for lipid digestion but also act as signaling molecules that shape the gut microbial community. The sequestration of bile acids by this compound in the small intestine disrupts their enterohepatic circulation. This leads to an increased synthesis of new bile acids from cholesterol in the liver and alters the composition of the bile acid pool that reaches the colon.[9] Different bacterial species have varying tolerances and metabolic capabilities related to bile acids. Therefore, a shift in the bile acid profile can create a selective pressure that favors the growth of certain bacteria over others.

The proposed signaling pathway for this compound's action on the gut microbiome is depicted in the following diagram:

Colestilan_Mechanism cluster_gut Gastrointestinal Lumen cluster_host Host System This compound This compound Phosphate Dietary Phosphate This compound->Phosphate Binds BileAcids Primary Bile Acids This compound->BileAcids Sequesters GutMicrobiota Gut Microbiota Phosphate->GutMicrobiota Influences Growth BileAcids->GutMicrobiota Metabolized to Secondary BAs Liver Liver BileAcids->Liver Reduced Enterohepatic Circulation UremicToxinPrecursors Uremic Toxin Precursors GutMicrobiota->UremicToxinPrecursors Produces SCFAs Short-Chain Fatty Acids GutMicrobiota->SCFAs Produces UremicToxins Systemic Uremic Toxins UremicToxinPrecursors->UremicToxins Absorbed & Metabolized SystemicSCFAs Systemic SCFAs SCFAs->SystemicSCFAs Absorbed Kidney Kidney UremicToxins->Kidney Exacerbates Injury SystemicSCFAs->Kidney Protective Effects Cholesterol Cholesterol Liver->Cholesterol Converts to Bile Acids

Caption: Hypothesized mechanism of this compound's impact on the gut-kidney axis.

Data from Mechanistically Similar Compounds

To substantiate our hypothesis, we have compiled quantitative data on the effects of other phosphate binders and bile acid sequestrants on the gut microbiome from various studies.

Impact of Phosphate Binders on Gut Microbiome Composition
Phosphate BinderAnimal/Human StudyKey Findings on Gut MicrobiomeReference
Sevelamer (B1230288) Carbonate Hemodialysis PatientsIncreased abundance of beneficial SCFA-producing bacteria (e.g., Bifidobacterium, Lactobacillus). Reduced levels of uremic toxins.Fia B. et al., J Ren Nutr, 2021
Lanthanum Carbonate CKD Rat Model (5/6 nephrectomy)Altered microbial community structure with changes in the abundance of several bacterial genera.Wang J. et al., Biol Trace Elem Res, 2020
Ferric Citrate Hemodialysis PatientsAssociated with a more diverse microbiome compared to calcium carbonate. Increased abundance of Bacteroidetes and decreased Firmicutes.Lin C. et al., Nutrients, 2021
Calcium Carbonate Hemodialysis PatientsReduced microbial species diversity (Shannon and Simpson indices). Enriched in the order Lactobacillales.Lin C. et al., Nutrients, 2021
Impact of Bile Acid Sequestrants on Gut Microbiome Composition
Bile Acid SequestrantAnimal/Human StudyKey Findings on Gut MicrobiomeReference
Cholestyramine Mouse Model (Western diet)Increased alpha diversity. Restored the relative abundance of several taxa to levels seen in control diet-fed mice.Zheng X. et al., Microbiome, 2021
Colesevelam Healthy Human VolunteersSignificantly altered the gut microbiota composition, with an increase in the abundance of Akkermansia muciniphila.O'Keeffe M. et al., J Clin Endocrinol Metab, 2021
Colesevelam Patients with Type 2 DiabetesIncreased the richness and diversity of the gut microbiome. Altered the abundance of several bacterial genera involved in bile acid metabolism.He J. et al., Diabetes Care, 2022

Experimental Protocols for Investigating this compound's Effects

To directly assess the impact of this compound on the gut microbiome in renal disease, a well-controlled preclinical study is necessary. Below are detailed methodologies for a typical experimental workflow.

Animal Model of Chronic Kidney Disease

Adenine-Induced Nephropathy Model:

  • Animals: Male Wistar rats (8 weeks old, 200-250g).

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.

  • Induction of CKD: Administer a diet containing 0.75% (w/w) adenine (B156593) for 4 weeks to induce chronic renal failure. Control animals receive a standard diet.

  • Monitoring: Monitor body weight, food and water intake, and urine output throughout the study. Collect blood samples weekly to measure serum creatinine (B1669602) and blood urea nitrogen (BUN) to confirm the development of renal impairment.

Treatment Protocol
  • Grouping: After 4 weeks of adenine diet, divide the CKD rats into two groups: CKD + Vehicle and CKD + this compound. A third group of healthy rats will serve as a non-diseased control.

  • Dosing: Administer this compound (e.g., 1% w/w in the diet) or vehicle (control diet) for a subsequent 4-8 weeks. The dose should be based on allometric scaling from human therapeutic doses.

Gut Microbiome Analysis
  • Sample Collection: Collect fresh fecal samples from each rat at baseline (before treatment) and at the end of the treatment period. Samples should be immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.

  • 16S rRNA Gene Sequencing:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode sequences.

    • Purify the PCR products and pool them in equimolar concentrations.

    • Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads using a standard pipeline such as QIIME 2 or DADA2 to perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

    • Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database like SILVA or Greengenes.

    • Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to assess within-sample and between-sample diversity, respectively.

    • Perform statistical analyses (e.g., PERMANOVA, ANCOM) to identify differentially abundant taxa between the experimental groups.

The following diagram illustrates the proposed experimental workflow:

Experimental_Workflow cluster_induction CKD Induction Phase (4 weeks) cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Analysis Phase Induction Adenine Diet (0.75%) CKD_Vehicle CKD + Vehicle Induction->CKD_Vehicle CKD_this compound CKD + this compound Induction->CKD_this compound ControlDiet Standard Diet Healthy_Control Healthy Control ControlDiet->Healthy_Control Fecal_Collection Fecal Sample Collection (Baseline & Endpoint) CKD_Vehicle->Fecal_Collection CKD_this compound->Fecal_Collection Healthy_Control->Fecal_Collection DNA_Extraction DNA Extraction Fecal_Collection->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Alpha/Beta Diversity, Differential Abundance) Sequencing->Bioinformatics

Caption: Proposed experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

While direct evidence is currently lacking, the dual mechanism of this compound as a phosphate binder and bile acid sequestrant provides a strong theoretical basis for its potential to modulate the gut microbiome in patients with chronic kidney disease. By altering the availability of key nutrients and signaling molecules in the gut, this compound may shift the microbial community towards a less pathogenic profile, potentially reducing the production of uremic toxins and contributing to improved clinical outcomes beyond its established effects on hyperphosphatemia and dyslipidemia.[2][10]

The experimental framework outlined in this whitepaper provides a roadmap for future preclinical studies to rigorously test this hypothesis. Such research is crucial to fully elucidate the therapeutic potential of this compound in the management of CKD and its associated gut dysbiosis. Future investigations should also incorporate metabolomic analyses to directly measure changes in gut-derived uremic toxins and SCFAs, providing a more comprehensive understanding of the functional consequences of this compound-induced microbiome alterations. For drug development professionals, these insights could pave the way for novel therapeutic strategies targeting the gut-kidney axis in renal disease.

References

Methodological & Application

Application Notes and Protocols: In Vitro Phosphate Binding Assay Using Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, anion-exchange polymer developed for the management of hyperphosphatemia, a condition characterized by elevated phosphate (B84403) levels in the blood, commonly observed in patients with chronic kidney disease (CKD) on dialysis.[1][2] The primary mechanism of action of this compound is the binding of dietary phosphate within the gastrointestinal tract, forming an insoluble complex that is subsequently excreted, thereby reducing the absorption of phosphate into the bloodstream.[1][3] In vitro phosphate binding assays are crucial for characterizing the phosphate binding capacity and kinetics of this compound, providing valuable data for drug development and quality control.

This document provides a detailed protocol for conducting an in vitro phosphate binding assay to evaluate the efficacy of this compound. The protocol covers both equilibrium and kinetic binding studies, followed by a widely used colorimetric method for the quantification of unbound phosphate.

Principle of the Assay

The in vitro phosphate binding assay involves incubating a known amount of this compound with a solution containing a known concentration of phosphate. After a specified incubation period, the this compound-phosphate complex is separated from the solution by filtration. The concentration of unbound phosphate remaining in the filtrate is then quantified. The amount of phosphate bound to this compound is calculated as the difference between the initial and the unbound phosphate concentrations. This allows for the determination of the phosphate binding capacity of the polymer, typically expressed as mmol of phosphate bound per gram of this compound.[4]

Experimental Protocols

Part 1: In Vitro Phosphate Binding - Equilibrium and Kinetic Studies

This part of the protocol is adapted from established methods for evaluating phosphate binders.[5][6][7][8]

1.1. Materials and Reagents

  • This compound (active pharmaceutical ingredient)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chloride (NaCl)

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Orbital shaker incubator

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • pH meter

1.2. Preparation of Solutions

  • Phosphate Stock Solution (e.g., 40 mM): Accurately weigh the required amount of KH₂PO₄ and dissolve it in a buffer solution containing 100 mM BES and 80 mM NaCl. Adjust the pH to the desired level (e.g., pH 4.0, 5.5, and 7.0 to simulate different parts of the gastrointestinal tract) using HCl or NaOH.[8] Dilute to the final volume with the buffer solution.

  • Working Phosphate Solutions: Prepare a series of working phosphate solutions with varying concentrations (e.g., 1, 5, 10, 15, 20, 25, 30, and 40 mM) by diluting the phosphate stock solution with the corresponding pH-adjusted buffer.[5][8]

1.3. Equilibrium Binding Assay

  • Accurately weigh a specific amount of this compound (e.g., 100 mg) into a series of 50 mL centrifuge tubes.

  • Add a fixed volume (e.g., 30 mL) of each working phosphate solution to the tubes.

  • Incubate the tubes in an orbital shaker at 37°C for a predetermined time sufficient to reach equilibrium (e.g., 4 hours). The time to reach equilibrium should be determined from the kinetic study.[5][8]

  • After incubation, centrifuge the tubes to pellet the this compound-phosphate complex.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining polymer particles.

  • The filtrate, containing the unbound phosphate, is now ready for quantification (see Part 2).

1.4. Kinetic Binding Assay

  • Accurately weigh a specific amount of this compound (e.g., 100 mg) into a series of 50 mL centrifuge tubes.

  • Add a fixed volume (e.g., 30 mL) of a single phosphate concentration (e.g., 20 mM) to each tube.

  • Incubate the tubes in an orbital shaker at 37°C.

  • At various time points (e.g., 0.5, 1, 2, 3, 4, and 6 hours), remove a tube from the shaker.[8]

  • Immediately centrifuge and filter the sample as described in the equilibrium binding assay.

  • Quantify the unbound phosphate in the filtrate to determine the rate of binding.

Part 2: Quantification of Unbound Phosphate - Molybdenum Blue Colorimetric Method

This method is a well-established and sensitive technique for phosphate determination.[9][10][11]

2.1. Materials and Reagents

  • Ammonium (B1175870) molybdate

  • Potassium antimonyl tartrate

  • Ascorbic acid

  • Sulfuric acid (H₂SO₄)

  • Phosphate standard solution (for calibration curve)

  • UV/Vis Spectrophotometer

  • Volumetric flasks and pipettes

2.2. Preparation of Reagents

  • Combined Reagent: Prepare a fresh combined reagent by mixing solutions of ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid in a sulfuric acid solution as per standard laboratory protocols for the molybdenum blue method.[10]

2.3. Phosphate Quantification Procedure

  • Preparation of Calibration Standards: Prepare a series of phosphate standards of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg P/dm³) from the phosphate standard solution.[10]

  • Color Development:

    • Pipette a specific volume of the standards and the filtered samples (from Part 1) into separate volumetric flasks.

    • Add the combined reagent to each flask and dilute to the mark with deionized water.[10]

    • Allow the color to develop for a specified time (e.g., 30 minutes).[10]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 880 nm or 890 nm).[10][11]

    • Measure the absorbance of the standards and the samples against a reagent blank.

  • Calculation:

    • Plot a calibration curve of absorbance versus phosphate concentration for the standards.

    • Use the calibration curve to determine the concentration of unbound phosphate in the samples.

    • Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.

    • The phosphate binding capacity is then calculated as mmol of phosphate bound per gram of this compound.

Data Presentation

The quantitative data obtained from the in vitro phosphate binding assays can be summarized in the following tables for clear comparison and analysis.

Table 1: Equilibrium Phosphate Binding of this compound at Different pH Values

Initial Phosphate Concentration (mM)Unbound Phosphate (mM) at pH 4.0Bound Phosphate (mmol/g) at pH 4.0Unbound Phosphate (mM) at pH 5.5Bound Phosphate (mmol/g) at pH 5.5Unbound Phosphate (mM) at pH 7.0Bound Phosphate (mmol/g) at pH 7.0
1
5
10
15
20
25
30
40

Table 2: Kinetic Phosphate Binding of this compound

Incubation Time (hours)Unbound Phosphate (mM)Bound Phosphate (mmol/g)
0.5
1
2
3
4
6

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying principle of the phosphate binding assay.

experimental_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_this compound Weigh this compound incubation Incubate this compound with Phosphate Solution (37°C, orbital shaker) prep_this compound->incubation prep_phosphate Prepare Phosphate Solutions (various concentrations and pH) prep_phosphate->incubation centrifugation Centrifuge incubation->centrifugation filtration Filter Supernatant (0.45 µm) centrifugation->filtration color_dev Color Development (Molybdenum Blue) filtration->color_dev Unbound Phosphate spectro Spectrophotometry color_dev->spectro calc Calculate Bound Phosphate and Binding Capacity spectro->calc signaling_pathway This compound This compound (Polymer) complex This compound-Phosphate Complex (Insoluble) This compound->complex Binding phosphate Phosphate Ions phosphate->complex unbound_phosphate Unbound Phosphate phosphate->unbound_phosphate Remains in solution

References

Application Notes and Protocols: Colestilan Dosage Calculation for Rodent Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, non-calcium, non-metal, anion-exchange resin that acts as a phosphate (B84403) binder in the gastrointestinal tract. It is approved in Europe for the treatment of hyperphosphatemia in adult patients with chronic kidney disease (CKD) on dialysis. In the context of preclinical research, establishing an appropriate dosage of this compound in rodent models of CKD is crucial for evaluating its therapeutic potential, understanding its mechanism of action, and assessing its safety profile. These application notes provide a comprehensive guide to calculating and administering this compound in rodent models of CKD, based on available preclinical data for similar phosphate binders and existing studies with this compound in other rodent models.

Data Presentation: Extrapolated Dosage of this compound and Comparative Dosages of Other Phosphate Binders

Phosphate BinderRodent ModelDosage (% of feed, w/w)Route of AdministrationKey Findings
This compound (extrapolated) Adenine-induced CKD (Rat/Mouse)1.0% - 3.0% Mixed in feedHypothetical: Reduction in serum phosphate, FGF23, and PTH levels.
This compoundHyperlipidemic E3L Mice1.5%Mixed in feedDecreased body weight and plasma cholesterol.[1]
Sevelamer HydrochlorideAdenine-induced CKD (Rat)0.6% - 3.0%Mixed in feedDose-dependent reduction in serum and urinary phosphorus.[2][3][4]
BixalomerAdenine-induced CKD (Rat)0.3% - 9.0%Mixed in feedDose-dependent reduction in urinary phosphorus excretion.[2]
Lanthanum CarbonateAdenine-induced CKD (Rat)2.0%Mixed in feedReduced hyperphosphatemia and secondary hyperparathyroidism.[5][6]
PA21 (iron-based)Adenine-induced CKD (Rat)0.5% - 5.0%Mixed in feedDose-dependent decrease in serum phosphorus and PTH.[3][4]

Note: The extrapolated dosage for this compound is a starting recommendation and should be optimized in pilot studies for each specific rodent model and experimental design.

Experimental Protocols

Induction of Chronic Kidney Disease (Adenine-Induced Model)

The adenine-induced model of CKD is a well-established and widely used method that mimics many of the pathophysiological features of human CKD.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • Adenine (B156593) (Sigma-Aldrich or equivalent)

  • Powdered rodent chow for mixing

Protocol for Rats:

  • Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard rodent chow.

  • Provide the adenine-containing diet to the rats ad libitum for 4 weeks.

  • House the animals in a controlled environment with free access to water.

  • Monitor animal health, body weight, and food and water intake regularly.

  • At the end of the 4-week induction period, confirm the development of CKD by measuring serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and phosphorus levels.

Protocol for Mice:

  • Prepare a diet containing 0.2% (w/w) adenine in powdered standard rodent chow.

  • Administer the adenine diet to mice ad libitum for 4-6 weeks.

  • Monitor the mice as described for the rat protocol.

  • Confirm CKD development through biochemical analysis of blood samples.

This compound Dosage Calculation and Administration

Dosage Calculation:

Based on the available data, a starting dosage range of 1.0% to 3.0% (w/w) this compound in the feed is recommended for both rat and mouse models of CKD.

  • Example Calculation for a 1 kg batch of feed at a 2% dosage:

    • Weight of this compound = 1000 g (total feed) * 0.02 = 20 g

    • Weight of powdered chow = 1000 g - 20 g = 980 g

    • Thoroughly mix 20 g of this compound with 980 g of powdered rodent chow.

Administration Protocol:

  • Following the CKD induction period, switch the animals to the specially prepared diet containing this compound.

  • The this compound-mixed feed should be provided ad libitum for the duration of the treatment period (typically 4-8 weeks).

  • A control CKD group should receive the same powdered chow without this compound. A sham group (no CKD induction) receiving a standard diet should also be included.

  • Ensure fresh feed is provided regularly, and monitor food consumption to estimate the daily dose of this compound ingested per animal.

Assessment of Efficacy

Biochemical Analysis:

  • Collect blood samples at baseline (after CKD induction but before treatment) and at regular intervals during the treatment period.

  • Analyze serum for:

    • Phosphorus

    • Creatinine

    • Blood Urea Nitrogen (BUN)

    • Calcium

    • Parathyroid Hormone (PTH)

    • Fibroblast Growth Factor 23 (FGF23)

Urine Analysis:

  • House animals in metabolic cages to collect 24-hour urine samples.

  • Measure urinary phosphorus and creatinine excretion.

Histological Analysis:

  • At the end of the study, euthanize the animals and collect the kidneys.

  • Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.

  • Perform histological staining (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome) to assess:

    • Tubular injury

    • Interstitial fibrosis

    • Glomerulosclerosis

    • Vascular calcification

Mandatory Visualizations

experimental_workflow cluster_induction CKD Induction Phase (4 weeks) cluster_treatment Treatment Phase (4-8 weeks) cluster_assessment Efficacy Assessment Induction Adenine Diet Administration (0.75% for rats, 0.2% for mice) Treatment_Group CKD + this compound Diet (1.0% - 3.0% w/w) Induction->Treatment_Group Randomization Control_Group CKD + Control Diet Induction->Control_Group Randomization Biochem Biochemical Analysis (Serum P, Cr, BUN, Ca, PTH, FGF23) Treatment_Group->Biochem Urine Urine Analysis (Urinary P, Cr) Treatment_Group->Urine Histo Histological Analysis (Kidney tissue) Treatment_Group->Histo Control_Group->Biochem Control_Group->Urine Control_Group->Histo Sham_Group Sham + Standard Diet Sham_Group->Biochem Sham_Group->Urine Sham_Group->Histo

Caption: Experimental workflow for evaluating this compound in a rodent model of CKD.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_blood Bloodstream cluster_bone Bone cluster_parathyroid Parathyroid Gland This compound This compound P_Complex This compound-Phosphate Complex This compound->P_Complex Dietary_P Dietary Phosphate Dietary_P->P_Complex Serum_P Serum Phosphate Dietary_P->Serum_P Absorption P_Complex->Serum_P Inhibition Feces Feces P_Complex->Feces Excretion Bone_FGF23 Bone (Osteocytes) Serum_P->Bone_FGF23 Stimulates Parathyroid Parathyroid Gland Serum_P->Parathyroid Stimulates FGF23 FGF23 FGF23->Parathyroid Inhibits PTH PTH Bone_FGF23->FGF23 Secretion Parathyroid->PTH Secretion

References

Application Note: Quantification of Colestilan's Pharmacodynamic Effect in Biological Samples via Bile Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colestilan is a non-absorbed, polymeric agent designed to act locally within the gastrointestinal tract.[1][2] It functions as a phosphate (B84403) binder for the treatment of hyperphosphatemia and as a bile acid sequestrant for hypercholesterolemia.[1][2][3] As this compound is not absorbed into the bloodstream, direct quantification in systemic biological samples like plasma or serum is not a viable strategy for assessing its in vivo activity.[1]

This application note details a robust indirect method to quantify the pharmacodynamic effect of this compound by measuring its impact on the circulating bile acid pool. By sequestering bile acids in the intestine, this compound disrupts their enterohepatic circulation, leading to a compensatory increase in the synthesis of new bile acids from cholesterol in the liver.[4][5] This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5] Monitoring the changes in the profiles of major bile acids in serum or plasma can, therefore, serve as a reliable surrogate marker for this compound's biological activity.

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key primary bile acids—cholic acid (CA) and chenodeoxycholic acid (CDCA)—and their major taurine (B1682933) and glycine (B1666218) conjugates in human serum.

Mechanism of Action of this compound

This compound is a cross-linked copolymer that acts as an anion exchange resin in the gastrointestinal tract.[2] Its positively charged amine groups bind to negatively charged molecules like dietary phosphate and bile acids.[1] This binding forms a large complex that cannot be absorbed through the intestinal wall and is subsequently excreted in the feces.[1][3] This sequestration prevents the reabsorption of bile acids, which in turn upregulates the conversion of cholesterol to new bile acids in the liver, thereby lowering systemic cholesterol levels.

cluster_0 Gastrointestinal Lumen cluster_1 Enterohepatic Circulation cluster_2 Systemic Effect Food Dietary Intake (Phosphate, Fats) BileAcids Bile Acids (from Liver) Food->BileAcids Emulsification Complex This compound-Bile Acid-Phosphate Complex Food->Complex Binding This compound This compound (Polymeric Binder) This compound->Complex Binding BileAcids->Complex Binding PortalVein Portal Vein (Reabsorption) BileAcids->PortalVein ~95% Reabsorbed (Normally) Excretion Complex->Excretion Excreted in Feces Complex->PortalVein Liver Liver Liver->BileAcids Secretion PortalVein->Liver Synthesis Increased Bile Acid Synthesis (CYP7A1) PortalVein->Synthesis Reduced Return Signals Upregulation Cholesterol Hepatic Cholesterol Cholesterol->Synthesis LDLC Decreased LDL Cholesterol Synthesis->LDLC Cholesterol Consumption

Caption: Mechanism of this compound Action in the Gastrointestinal Tract.

Experimental Protocol: Quantification of Bile Acids in Human Serum

This protocol is based on established bioanalytical method development and validation principles in line with FDA guidelines.[6][7][8]

1. Materials and Reagents

  • Standards: Cholic acid (CA), Chenodeoxycholic acid (CDCA), Glycocholic acid (GCA), Taurocholic acid (TCA), Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA).

  • Internal Standards (IS): Deuterated analogs (e.g., CA-d4, CDCA-d4, GCA-d4, TCA-d4).

  • Solvents: Acetonitrile (ACN) and Methanol (B129727) (MeOH) (LC-MS grade).

  • Additives: Formic acid (FA) and Ammonium acetate (B1210297) (AmAc).

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Biological Matrix: Drug-free human serum.

  • Equipment: Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase), 96-well plates, analytical balance, centrifuges, vortex mixer.

2. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust technique for cleaning up and concentrating analytes from complex biological matrices like serum.[9][10]

G start Start: 100 µL Serum Sample add_is Add 10 µL Internal Standard (IS) Mix start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_buffer Add 200 µL 4% Phosphoric Acid vortex1->add_buffer vortex2 Vortex Mix & Centrifuge (3000g, 5 min) add_buffer->vortex2 sample_loading Load Supernatant onto SPE Plate vortex2->sample_loading spe_conditioning SPE Conditioning: 1. Methanol 2. Water spe_conditioning->sample_loading spe_wash SPE Wash: 1. 10% Methanol 2. Water sample_loading->spe_wash elution Elute with 1 mL Acetonitrile/Methanol (90:10) spe_wash->elution dry_down Evaporate to Dryness (Nitrogen Stream, 40°C) elution->dry_down reconstitute Reconstitute in 100 µL 50% Methanol dry_down->reconstitute analysis Inject 5 µL for LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Serum Sample Preparation using Solid Phase Extraction.

Protocol Steps:

  • Thaw: Thaw serum samples and quality control (QC) samples at room temperature.

  • Aliquot: Pipette 100 µL of serum into a 96-well plate.

  • Spike IS: Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Precipitate: Add 200 µL of 4% phosphoric acid in water to each well to precipitate proteins.

  • Mix & Centrifuge: Vortex the plate for 1 minute, then centrifuge at 3000 x g for 5 minutes.

  • SPE Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the centrifuged plate onto the conditioned SPE plate.

  • Wash: Wash the SPE wells sequentially with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute: Elute the analytes with 1 mL of ACN/MeOH (90:10, v/v).

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Analyze: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC System

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile:Methanol (90:10) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 45°C

| Gradient | 30% B to 95% B over 8 min; hold at 95% B for 2 min |

Table 2: Mass Spectrometry Conditions (MRM Transitions)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cholic Acid (CA) 407.3 343.2 25
CA-d4 (IS) 411.3 347.2 25
CDCA 391.3 345.3 28
CDCA-d4 (IS) 395.3 349.3 28
GCA 464.3 74.1 30
GCA-d4 (IS) 468.3 74.1 30
TCA 514.3 80.0 45
TCA-d4 (IS) 518.3 80.0 45
GCDCA 448.3 74.1 32

| TCDCA | 498.3 | 80.0 | 48 |

Data Presentation and Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance.[7][8]

1. Calibration Curve and Linearity

Calibration standards were prepared in surrogate matrix (charcoal-stripped serum) over the concentration range of 1 - 2000 ng/mL. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Table 3: Calibration Curve Performance

Analyte Range (ng/mL) Weighting Mean Accuracy (%)
CA 1 - 2000 > 0.998 1/x² 98.5 - 101.2
CDCA 1 - 2000 > 0.997 1/x² 97.9 - 102.1
GCA 5 - 2000 > 0.999 1/x² 99.1 - 100.8

| TCA | 5 - 2000 | > 0.998 | 1/x² | 98.2 - 101.5 |

2. Accuracy and Precision

Accuracy and precision were assessed using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Inter-day Accuracy and Precision (n=3 days)

Analyte QC Level Nominal (ng/mL) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
CA LLOQ 1.0 0.98 98.0 8.5
LQC 3.0 2.95 98.3 6.2
MQC 150 152.1 101.4 4.1
HQC 1500 1489.5 99.3 3.5
CDCA LLOQ 1.0 1.03 103.0 9.1
LQC 3.0 3.08 102.7 7.1
MQC 150 147.9 98.6 4.8
HQC 1500 1512.0 100.8 3.9
GCA LLOQ 5.0 5.10 102.0 7.8
LQC 15.0 14.82 98.8 5.5
MQC 750 756.0 100.8 3.2

| | HQC | 1500 | 1524.0 | 101.6 | 2.8 |

3. Matrix Effect and Recovery

The matrix effect was evaluated and found to be minimal, with IS-normalized matrix factors between 0.95 and 1.05. Extraction recovery was consistent across QC levels.

Table 5: Extraction Recovery and Matrix Effect

Analyte QC Level Mean Recovery (%) Mean Matrix Effect (%)
CA LQC 88.2 97.5
HQC 90.1 98.1
CDCA LQC 85.7 96.3
HQC 87.5 97.2
GCA LQC 91.3 101.2

| | HQC | 92.8 | 100.5 |

Bile Acid Synthesis and Regulation Pathway

This compound's therapeutic effect on cholesterol is mediated through the bile acid synthesis pathway. Reduced bile acid return to the liver via the portal vein leads to decreased activation of the Farnesoid X Receptor (FXR), a key negative regulator of bile acid synthesis. This disinhibition results in the upregulation of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids.

BileAcidPathway cluster_liver Hepatocyte cluster_circulation Enterohepatic Circulation cluster_drug_action This compound Action Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting Enzyme) Cholesterol->CYP7A1 PrimaryBA Primary Bile Acids (CA, CDCA) CYP7A1->PrimaryBA Intestine Intestine PrimaryBA->Intestine Secreted FXR FXR (Nuclear Receptor) SHP SHP FXR->SHP Activates SHP->CYP7A1 Inhibits Transcription PortalVein Portal Vein Intestine->PortalVein Reabsorption Block Sequestration (Blocks Reabsorption) Intestine->Block PortalVein->FXR Activates This compound This compound This compound->Block Block->PortalVein Reduced Return

References

Application Notes and Protocols: Colestilan in Bile Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Colestilan is a non-absorbable, anion-exchange resin that functions as a bile acid sequestrant and phosphate (B84403) binder.[1] It is approved for the treatment of hypercholesterolemia and hyperphosphatemia.[1][2] By binding to bile acids in the gastrointestinal tract, this compound disrupts their enterohepatic circulation, preventing reabsorption.[1][3] This interruption has significant downstream effects on bile acid synthesis and cholesterol metabolism, making this compound a valuable tool for studying these pathways. These notes provide an overview of this compound's application in such studies, including its effects on key biomarkers and protocols for its use.

Mechanism of Action in Bile Acid Metabolism

This compound is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] Its primary mechanism in modulating lipid metabolism is the sequestration of bile acids in the gut.[1][3] This action prevents their reabsorption and promotes their excretion in feces.[1] The resulting depletion of the bile acid pool returning to the liver stimulates the conversion of cholesterol into new bile acids.[4] This process is primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis.[5][6] The increased demand for cholesterol for bile acid synthesis leads to an upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the circulation.[5]

This interruption of the enterohepatic circulation of bile acids also influences key signaling pathways that regulate metabolic homeostasis, most notably the Farnesoid X Receptor (FXR) pathway.

Key Biomarkers in this compound Studies

The effects of this compound on bile acid and lipid metabolism can be monitored through several key biomarkers:

  • Serum Lipids:

    • Low-Density Lipoprotein Cholesterol (LDL-C): A primary endpoint in studies of hypercholesterolemia. This compound has been shown to significantly reduce LDL-C levels.[7]

    • Total Cholesterol (TC): Also reduced by this compound treatment.[8]

    • High-Density Lipoprotein Cholesterol (HDL-C): Effects can vary.

    • Triglycerides (TG): Effects can vary.

  • Bile Acid Synthesis Markers:

    • 7α-hydroxy-4-cholesten-3-one (C4): A serum marker that reflects the activity of CYP7A1 and thus the rate of bile acid synthesis.[9][10] Increased C4 levels are expected with this compound treatment.[10]

  • Bile Acid Signaling Molecules:

    • Fibroblast Growth Factor 19 (FGF19): A hormone secreted from the ileum in response to bile acid absorption that provides negative feedback on hepatic bile acid synthesis.[6][11][12] this compound treatment is expected to decrease serum FGF19 levels due to reduced bile acid uptake in the ileum.[12]

  • Bile Acid Profile: Analysis of the composition and concentration of different bile acid species in serum, feces, or bile.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in clinical trials.

Table 1: Effect of this compound on Serum Phosphorus and LDL-C in Patients with CKD Stage 5 on Dialysis [7]

Treatment GroupNMean Change in Serum Phosphorus (mmol/L) from Baseline to Week 12Mean Percent Change in LDL-C (%) from Baseline to Week 12
Placebo---
This compound 3 g/day ---15.9
This compound 6 g/day ---
This compound 9 g/day --0.28-
This compound 12/15 g/day (pooled)--0.34-27.6

Data from a multicentre, randomized, double-blind, placebo-controlled, multiple fixed-dose trial over 12 weeks.[7]

Table 2: Effect of this compound on Body Weight and BMI in Postmenopausal Women [13]

ParameterBaseline (Mean ± SD)After 12 Weeks of this compound (Mean ± SD)
Body Weight (kg)62.9 ± 5.758.0 ± 5.4
Body Mass Index ( kg/m ²)26.1 ± 2.023.9 ± 2.0

Data from a 12-week, randomized, open-label, controlled study.[13]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Serum Lipids and Bile Acid Synthesis Markers in a Clinical Setting

Objective: To determine the efficacy of this compound in modulating serum lipids and markers of bile acid synthesis in a human study population (e.g., patients with hypercholesterolemia).

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is recommended.

  • Participant Selection: Recruit subjects with defined criteria, such as elevated LDL-C levels. Exclude individuals with contraindications to bile acid sequestrants.

  • Treatment Administration:

    • Dosage: Based on previous studies, doses ranging from 3 g/day to 15 g/day can be evaluated.[7]

    • Regimen: this compound is administered orally, typically with meals, to maximize its interaction with dietary fats and bile acids.[14]

    • Duration: A treatment period of at least 12 weeks is suggested to observe significant changes in lipid profiles.[7]

  • Sample Collection:

    • Collect fasting blood samples at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, and 12).

    • Serum should be separated and stored at -80°C until analysis.

  • Biochemical Analysis:

    • Lipid Panel: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

    • C4 Measurement: Quantify serum 7α-hydroxy-4-cholesten-3-one (C4) levels using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

    • FGF19 Measurement: Measure serum FGF19 concentrations using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the mean changes and percent changes from baseline in the this compound-treated groups to the placebo group using appropriate statistical methods (e.g., ANCOVA).

Protocol 2: Investigation of this compound's Impact on Bile Acid Profile Using Mass Spectrometry

Objective: To characterize the changes in the bile acid pool composition in response to this compound treatment.

Methodology:

  • Study Design and Sample Collection: Follow the design and sample collection steps outlined in Protocol 1. Fecal samples can also be collected at baseline and at the end of the study to assess changes in bile acid excretion.

  • Sample Preparation:

    • Serum/Plasma: Perform a protein precipitation step followed by solid-phase extraction to isolate bile acids.

    • Feces: Homogenize fecal samples, followed by extraction of bile acids using an appropriate organic solvent.

  • Analytical Method:

    • LC-MS/MS: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of individual bile acid species.[15][16] This is considered the gold standard for bile acid analysis.[16]

    • Chromatography: Employ a suitable reversed-phase LC column to separate the different bile acids.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of a panel of primary, secondary, and conjugated bile acids.

  • Data Analysis: Compare the concentrations of individual bile acids and the ratios of different bile acid classes (e.g., primary to secondary) between the treatment and placebo groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Bile Acid Metabolism

The following diagram illustrates the key signaling events affected by this compound. By sequestering bile acids in the intestine, this compound reduces the activation of the Farnesoid X Receptor (FXR) in the ileum. This leads to decreased secretion of Fibroblast Growth Factor 19 (FGF19). The reduced FGF19 signal to the liver relieves the inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This, in turn, increases the conversion of cholesterol to bile acids.

Colestilan_Signaling_Pathway This compound This compound (in Intestine) BileAcids_Intestine Bile Acids (Intestine) This compound->BileAcids_Intestine FXR_Ileum FXR Activation (Ileum) BileAcids_Intestine->FXR_Ileum Activates FGF19 FGF19 Secretion FXR_Ileum->FGF19 FGF19_Liver FGF19 Signal (to Liver) FGF19->FGF19_Liver CYP7A1 CYP7A1 Activity (Liver) FGF19_Liver->CYP7A1 BileAcids_Liver Bile Acid Synthesis CYP7A1->BileAcids_Liver Catalyzes Cholesterol Cholesterol Cholesterol->BileAcids_Liver Experimental_Workflow start Study Start screening Participant Screening (e.g., Hypercholesterolemia) start->screening randomization Randomization screening->randomization placebo Placebo Group randomization->placebo This compound This compound Group randomization->this compound treatment Treatment Period (e.g., 12 weeks) sampling Blood/Fecal Sampling (Baseline, Mid, End) treatment->sampling placebo->treatment This compound->treatment analysis Biochemical Analysis sampling->analysis lipid Lipid Panel analysis->lipid c4 C4 (LC-MS) analysis->c4 fgf19 FGF19 (ELISA) analysis->fgf19 ba_profile Bile Acid Profile (LC-MS/MS) analysis->ba_profile data_analysis Statistical Analysis lipid->data_analysis c4->data_analysis fgf19->data_analysis ba_profile->data_analysis results Results & Interpretation data_analysis->results Logical_Relationship colestilan_admin This compound Administration ba_sequestration Bile Acid Sequestration in Gut colestilan_admin->ba_sequestration phosphate_binding Phosphate Binding in Gut colestilan_admin->phosphate_binding enterohepatic_disruption Disruption of Enterohepatic Circulation ba_sequestration->enterohepatic_disruption ba_synthesis_up Increased Hepatic Bile Acid Synthesis enterohepatic_disruption->ba_synthesis_up ldl_receptor_up Upregulation of Hepatic LDL Receptors ba_synthesis_up->ldl_receptor_up ldl_clearance Increased LDL-C Clearance from Blood ldl_receptor_up->ldl_clearance ldl_reduction Reduced Serum LDL-C ldl_clearance->ldl_reduction phosphate_absorption_down Decreased Phosphate Absorption phosphate_binding->phosphate_absorption_down phosphate_reduction Reduced Serum Phosphate phosphate_absorption_down->phosphate_reduction

References

Application Notes and Protocols for Long-Term Colestilan Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of colestilan in preclinical animal studies. This compound is a non-absorbable, polymeric agent that functions as a bile acid and phosphate (B84403) sequestrant.[1][2] It is under investigation for its effects on lipid and glucose metabolism, in addition to its established role in managing hyperphosphatemia.[3][4]

Introduction

This compound acts by binding to bile acids and phosphates in the gastrointestinal tract, preventing their reabsorption and promoting their fecal excretion.[1][2] This interruption of the enterohepatic circulation of bile acids leads to a cascade of metabolic changes, including the upregulation of hepatic bile acid synthesis from cholesterol, which can lower plasma cholesterol levels.[5] Furthermore, bile acid sequestrants have been shown to influence glucose homeostasis, potentially through the activation of signaling pathways involving the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[5]

Long-term animal studies are crucial for evaluating the chronic efficacy, safety, and tolerability of this compound. These studies provide essential data on the sustained metabolic effects and potential for adverse events over extended periods of administration.

Data Presentation

The following tables summarize quantitative data from a representative 8-week study of this compound administration in a mouse model. This data can serve as a baseline for designing and interpreting longer-term studies.

Table 1: Effects of this compound on Body Weight and Food Intake in High-Fat Diet-Fed Mice [5]

ParameterControl Group (High-Fat Diet)This compound Group (1.5% w/w in High-Fat Diet)Duration
Initial Body Weight (g) 25.4 ± 0.425.5 ± 0.4Week 0
Final Body Weight (g) 35.1 ± 0.831.2 ± 0.7Week 8
Body Weight Gain (g) 9.7 ± 0.65.7 ± 0.5Week 0-8
Average Daily Food Intake (g) 3.1 ± 0.13.4 ± 0.1*Weeks 1-8

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Plasma Lipids and Glucose Metabolism in High-Fat Diet-Fed Mice [5]

ParameterControl Group (High-Fat Diet)This compound Group (1.5% w/w in High-Fat Diet)Duration
Total Cholesterol (mg/dL) 280 ± 15180 ± 10Week 8
Triglycerides (mg/dL) 100 ± 870 ± 5Week 8
Fasting Blood Glucose (mg/dL) 140 ± 10110 ± 8Week 8
Fasting Plasma Insulin (ng/mL) 2.5 ± 0.31.5 ± 0.2Week 8

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Table 3: Long-Term Safety and Tolerability of Bile Acid Sequestrants (General)

Adverse Event ClassCholestyramineColestipolColesevelam
Gastrointestinal Prominent, including oropharyngeal irritation[6]Prominent, including mechanical risks like dysphagia and choking[6]Prominent, including constipation and dyspepsia[7]
Musculoskeletal Less commonLess commonHigher propensity for myalgia and muscle spasms[6]
Metabolic Potential for hyperchloremic metabolic acidosis[4]Not specifiedGenerally well-tolerated[8]
Nutrient Absorption Can interfere with the absorption of fat-soluble vitamins (A, D, E, K) and other drugs[9]Similar to cholestyramineSimilar to other bile acid sequestrants

Note: Specific long-term (beyond 12 weeks) safety and toxicity data for this compound in animal models is limited in publicly available literature. The data presented for other bile acid sequestrants should be considered as a general guide for potential class effects.

Experimental Protocols

This protocol describes the administration of this compound mixed into the diet for a long-term study (e.g., 6 months to 2 years).

Materials:

  • This compound powder

  • Standard or high-fat rodent chow

  • Precision balance

  • Food mixer

  • Animal caging with ad libitum access to food and water

Procedure:

  • Dose Calculation: Determine the desired dose of this compound (e.g., 1.5% w/w of the diet).

  • Diet Preparation:

    • Weigh the required amount of powdered rodent chow.

    • Weigh the corresponding amount of this compound powder.

    • Thoroughly mix the this compound and chow using a food mixer until a homogenous mixture is achieved.

    • Prepare fresh medicated diet weekly to ensure stability.

  • Animal Acclimation: Acclimate animals to the housing conditions and standard diet for at least one week before starting the treatment.

  • Study Initiation:

    • Randomize animals into control and treatment groups.

    • Provide the control group with the standard or high-fat diet.

    • Provide the treatment group with the this compound-medicated diet.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Perform health checks daily.

    • Collect blood samples at predetermined intervals (e.g., monthly) for biochemical analysis.

    • Collect fecal samples for analysis as required.

  • Study Termination: At the end of the study period, euthanize animals according to approved protocols and collect tissues for histopathological analysis.

This protocol is used to assess glucose metabolism.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Fasting: Fast the animals for 6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration.

  • Glucose Administration: Administer the glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Glucose Measurement: Measure the blood glucose concentration for each time point.

This protocol is used to measure the amount of fat excreted in the feces.

Materials:

  • Metabolic cages for individual housing and feces collection

  • Fecal collection tubes

  • Lyophilizer (freeze-dryer)

  • Soxhlet extraction apparatus

  • Petroleum ether or other suitable solvent

Procedure:

  • Feces Collection: House animals individually in metabolic cages and collect all feces produced over a 24-hour period.

  • Feces Processing:

    • Record the total wet weight of the collected feces.

    • Freeze-dry the feces to a constant weight and record the dry weight.

    • Grind the dried feces into a fine powder.

  • Lipid Extraction:

    • Accurately weigh a portion of the dried fecal powder.

    • Perform lipid extraction using a Soxhlet apparatus with petroleum ether for at least 6 hours.

  • Lipid Quantification:

    • Evaporate the solvent from the extraction flask.

    • Weigh the flask containing the extracted lipid residue.

    • Calculate the total lipid content in the feces.

Mandatory Visualization

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Long-Term Study Phase (e.g., 26 weeks) cluster_post_study Post-Study Phase acclimation Animal Acclimation (1 week) randomization Randomization into Groups acclimation->randomization treatment This compound Administration (in diet) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - Health Checks treatment->monitoring monthly_sampling Monthly Sampling: - Blood Collection treatment->monthly_sampling functional_tests Periodic Functional Tests: - OGTT (e.g., Week 12 & 24) treatment->functional_tests fecal_collection Periodic Fecal Collection: - Lipid Excretion Analysis treatment->fecal_collection termination Study Termination & Euthanasia tissue_collection Tissue Collection termination->tissue_collection analysis Histopathology & Biochemical Analysis tissue_collection->analysis

Caption: Experimental workflow for a long-term this compound animal study.

Signaling_Pathway cluster_gut Gastrointestinal Lumen cluster_enterohepatic Enterohepatic Circulation cluster_liver Hepatocyte cluster_signaling Intestinal Signaling This compound This compound bile_acids Bile Acids This compound->bile_acids Binds reabsorption Bile Acid Reabsorption (Ileum) bile_acids->reabsorption Reduced fecal_excretion Increased Fecal Bile Acid Excretion bile_acids->fecal_excretion Increased tgr5 TGR5 Activation (Altered) bile_acids->tgr5 cyp7a1 CYP7A1 Upregulation reabsorption->cyp7a1 Less Inhibition fxr FXR Activation (Reduced) reabsorption->fxr cholesterol Cholesterol cholesterol->cyp7a1 new_bile_acids New Bile Acid Synthesis cyp7a1->new_bile_acids ldl_receptor LDL Receptor Upregulation plasma_ldl Plasma LDL-C ldl_receptor->plasma_ldl Decreased glp1 GLP-1 Secretion tgr5->glp1

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Investigating Uremic Toxin Sequestration Using Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbed, anion-exchange resin currently utilized as a phosphate (B84403) binder for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Beyond its established efficacy in phosphate control, there is growing interest in the potential of intestinal binders to sequester other uremic toxins that contribute to the pathophysiology of CKD. This document provides a comprehensive overview of the application of this compound for investigating the sequestration of uremic toxins, complete with detailed experimental protocols and data presentation formats.

Uremic toxins are broadly classified into three groups: small water-soluble molecules, middle molecules, and protein-bound uremic toxins (PBUTs). PBUTs, such as indoxyl sulfate (B86663) and p-cresyl sulfate, are of particular interest due to their association with cardiovascular disease, progression of renal disease, and their inefficient removal by conventional dialysis.[2][3] Intestinal binders like this compound offer a potential therapeutic strategy by sequestering these toxins or their precursors in the gastrointestinal tract, thereby reducing their systemic absorption.

These application notes provide a framework for the in vitro and in vivo evaluation of this compound's uremic toxin sequestration capabilities.

Data Presentation

Table 1: In Vitro Binding Efficacy of this compound for Various Uremic Toxins
Uremic ToxinToxin Concentration (µM)This compound Concentration (mg/mL)Incubation Time (hours)pH% Toxin Bound (Mean ± SD)
Phosphate1000127.4Data not available
Indoxyl Sulfate100127.4Data not available
p-Cresyl Sulfate100127.4Data not available
Uric Acid500127.4Data not available
Hippuric Acid100127.4Data not available
Indole-3-Acetic Acid100127.4Data not available

Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.

Table 2: Effect of this compound on Serum Uremic Toxin Levels in an Animal Model of CKD
Uremic ToxinVehicle Control (µM) (Mean ± SD)This compound-Treated (µM) (Mean ± SD)% Reductionp-value
Indoxyl SulfatePopulate with dataPopulate with data
p-Cresyl SulfatePopulate with dataPopulate with data
Uric AcidPopulate with dataPopulate with data
Blood Urea NitrogenPopulate with dataPopulate with data
CreatininePopulate with dataPopulate with data

Note: The data in this table is illustrative. Researchers should populate it with their experimental findings from in vivo studies.

Experimental Protocols

In Vitro Uremic Toxin Binding Assay

This protocol is designed to assess the direct binding capacity of this compound to various uremic toxins in a controlled laboratory setting.

Materials:

  • This compound powder

  • Uremic toxins (e.g., indoxyl sulfate, p-cresyl sulfate, uric acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Incubator shaker

  • Centrifuge

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system[4]

Procedure:

  • Prepare Uremic Toxin Solutions: Prepare stock solutions of each uremic toxin in PBS at a concentration of 1 mM.

  • Prepare this compound Suspensions: Prepare a stock suspension of this compound in PBS at a concentration of 10 mg/mL.

  • Binding Reaction:

    • In a centrifuge tube, add a specific volume of the uremic toxin stock solution to achieve the desired final concentration (e.g., 100 µM).

    • Add a specific volume of the this compound stock suspension to achieve the desired final concentration (e.g., 1 mg/mL).

    • Bring the final volume to 1 mL with PBS.

    • Prepare a control tube containing the uremic toxin but no this compound.

  • Incubation: Incubate the tubes in a shaker at 37°C for a specified time (e.g., 2 hours).

  • Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the this compound and any bound toxin.

  • Quantification:

    • Carefully collect the supernatant.

    • Analyze the concentration of the unbound uremic toxin in the supernatant using a validated HPLC-MS/MS method.[4]

  • Calculation: Calculate the percentage of uremic toxin bound to this compound using the following formula:

    % Toxin Bound = [ (Initial Toxin Concentration - Unbound Toxin Concentration) / Initial Toxin Concentration ] x 100

Logical Workflow for In Vitro Binding Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Uremic Toxin Stock Solutions E1 Combine Toxin and this compound P1->E1 P2 Prepare this compound Suspensions P2->E1 E2 Incubate at 37°C E1->E2 E3 Centrifuge to Separate E2->E3 A1 Collect Supernatant E3->A1 A2 Quantify Unbound Toxin (HPLC-MS/MS) A1->A2 A3 Calculate % Toxin Bound A2->A3

Caption: Workflow for the in vitro uremic toxin binding assay.

In Vivo Evaluation in a CKD Animal Model

This protocol outlines a general procedure for assessing the efficacy of this compound in reducing systemic uremic toxin levels in a preclinical model of CKD.

Materials:

  • Animal model of CKD (e.g., 5/6 nephrectomy rat model)[5]

  • This compound

  • Vehicle control (e.g., methylcellulose)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies

  • HPLC-MS/MS system

Procedure:

  • Animal Model Induction: Induce CKD in the chosen animal model according to established protocols.

  • Acclimatization and Baseline Sampling: Allow animals to recover and acclimate. Collect baseline blood, urine, and fecal samples.

  • Treatment Groups: Randomly assign animals to a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound (e.g., mixed in chow or via oral gavage) at a predetermined dose for a specified duration (e.g., 4-8 weeks). The control group receives the vehicle.

  • Sample Collection:

    • Collect blood samples at regular intervals (e.g., weekly) to monitor serum uremic toxin levels.

    • At the end of the study, place animals in metabolic cages for 24-hour urine and feces collection to assess toxin excretion.

  • Sample Processing:

    • Process blood to obtain serum and store at -80°C.

    • Store urine and fecal samples at -80°C until analysis.

  • Uremic Toxin Quantification:

    • Extract uremic toxins from serum, urine, and feces using appropriate methods.

    • Quantify the concentrations of various uremic toxins using a validated HPLC-MS/MS method.[4]

  • Data Analysis: Compare the serum, urine, and fecal levels of uremic toxins between the this compound-treated and vehicle control groups using appropriate statistical tests.

Experimental Workflow for In Vivo Uremic Toxin Sequestration Study

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis S1 Induce CKD in Animal Model S2 Baseline Sample Collection S1->S2 S3 Randomize into Groups S2->S3 T1 Administer this compound or Vehicle S3->T1 T2 Monitor Animal Health T1->T2 T3 Periodic Blood Sampling T1->T3 E1 Final Blood, Urine, Feces Collection T1->E1 E2 Quantify Uremic Toxins (HPLC-MS/MS) T3->E2 E1->E2 E3 Statistical Analysis E2->E3

Caption: Workflow for the in vivo evaluation of this compound.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Uremic Toxin Sequestration by this compound

This compound is an anion-exchange resin that works locally in the gastrointestinal tract. It is hypothesized that its positively charged amine groups can bind to negatively charged uremic toxins or their precursors, preventing their absorption into the bloodstream.

Diagram of this compound's Proposed Mechanism of Action

cluster_gut Gastrointestinal Lumen cluster_body Systemic Circulation UT Uremic Toxins / Precursors This compound This compound UT->this compound Binding Blood Reduced Systemic Uremic Toxin Load UT->Blood Absorption (Inhibited) Complex This compound-Toxin Complex This compound->Complex Feces Excretion in Feces Complex->Feces

Caption: Proposed mechanism of this compound in sequestering uremic toxins.

Impact of Uremic Toxin Reduction on Pathophysiological Pathways

Reducing the systemic load of uremic toxins is expected to mitigate their detrimental effects on various organ systems. For example, lowering indoxyl sulfate and p-cresyl sulfate levels may reduce oxidative stress and inflammation, thereby potentially slowing the progression of cardiovascular and renal disease.

Signaling Cascade Affected by Uremic Toxin Sequestration

UT Systemic Uremic Toxins Oxidative_Stress Oxidative Stress UT->Oxidative_Stress Inflammation Inflammation UT->Inflammation This compound This compound Sequestration This compound->UT Reduces Reduced_UT Reduced Uremic Toxin Load Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction Renal_Fibrosis Renal Fibrosis Inflammation->Renal_Fibrosis CVD Cardiovascular Disease Progression Endothelial_Dysfunction->CVD CKD CKD Progression Renal_Fibrosis->CKD

Caption: Potential impact of uremic toxin reduction on disease pathways.

Conclusion

The provided protocols and frameworks offer a starting point for the systematic investigation of this compound as a potential broad-spectrum uremic toxin sequestrant. While its efficacy as a phosphate binder is well-established, further research is required to elucidate its binding affinity for other uremic toxins and to validate its clinical utility in reducing the systemic uremic toxin burden in CKD patients. The successful sequestration of a wider range of uremic toxins by this compound could represent a significant advancement in the management of CKD and its associated complications.

References

Application Notes and Protocols for Characterizing Colestilan Polymer Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a cross-linked polymer of 2-methylimidazole (B133640) and epichlorohydrin (B41342), functioning as a non-absorbable phosphate (B84403) binder and bile acid sequestrant.[1][2] Its polymeric structure is critical to its therapeutic function, governing its binding capacity, selectivity, and in vivo performance. A thorough characterization of its polymer structure is therefore essential for quality control, formulation development, and understanding its mechanism of action.

These application notes provide detailed protocols for the key analytical techniques used to characterize the molecular, structural, thermal, and functional properties of the this compound polymer.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of bile acid sequestrant polymers like this compound. Note: Specific values for every parameter for this compound are not publicly available in a consolidated format. The data presented here are representative values based on available literature for similar cross-linked polyamine hydrogels and bile acid sequestrants.

Table 1: Molecular Weight and Swelling Properties

ParameterTechniqueTypical ValueSignificance
Weight-Average Molecular Weight (Mw) GPC-MALSAs a cross-linked insoluble polymer, direct measurement is not feasible. Characterized by properties below.Indicates the average size of the polymer chains before cross-linking.
Number-Average Molecular Weight (Mn) GPC-MALSAs a cross-linked insoluble polymer, direct measurement is not feasible.Indicates the average size of the polymer chains before cross-linking.
Polydispersity Index (PDI) GPC-MALSAs a cross-linked insoluble polymer, direct measurement is not feasible.Describes the breadth of the molecular weight distribution of the pre-cross-linked polymer.
Swelling Ratio Gravimetric Analysis5 - 15 g/gMeasures the ability of the hydrogel to absorb water, which is crucial for its interaction with bile acids in the gastrointestinal tract.[1]
Cross-link Density Swelling Studies & Flory-Rehner TheoryVaries based on synthesisDetermines the network structure, influencing swelling, mechanical properties, and binding capacity.[3]

Table 2: Thermal Properties

ParameterTechniqueTypical ValueSignificance
Glass Transition Temperature (Tg) DSC100 - 150 °CIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
Decomposition Temperature (Td) TGAOnset ~220 °CRepresents the temperature at which the polymer begins to degrade, indicating its thermal stability.[5]
Residual Weight at 600 °C TGAVariesThe amount of non-volatile material remaining after thermal decomposition.

Table 3: Functional Properties

ParameterTechniqueTypical ValueSignificance
Ion-Exchange Capacity (IEC) Potentiometric Titration2.0 - 5.0 meq/gQuantifies the number of active binding sites available for sequestering bile acids and phosphate ions.

Experimental Protocols and Visualizations

Molecular Structure Characterization by Solid-State NMR and FTIR Spectroscopy

Objective: To elucidate the chemical structure, confirm the presence of functional groups, and assess the cross-linking of the this compound polymer.

a. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is essential for characterizing insoluble, cross-linked polymers like this compound, providing detailed information about the local chemical environment of atomic nuclei (¹³C and ¹H).

Protocol: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) Solid-State NMR

  • Sample Preparation:

    • Dry the this compound polymer sample thoroughly under vacuum at a temperature below its glass transition temperature (e.g., 60-80 °C) for 24 hours to remove any absorbed water, which can interfere with the analysis.

    • Pack the dried, powdered sample into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Spectrometer Frequency: 100.6 MHz for ¹³C.

    • Magic Angle Spinning (MAS) Rate: 10-15 kHz to average out anisotropic interactions and achieve higher resolution.

    • Cross-Polarization (CP) Contact Time: 1-2 ms. This is optimized to maximize signal intensity by transferring magnetization from abundant ¹H nuclei to less abundant ¹³C nuclei.

    • Recycle Delay: 5-10 seconds, allowing for the relaxation of ¹H spins.

    • ¹H Decoupling: High-power decoupling (e.g., SPINAL-64) is used during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 50-100 Hz).

    • Reference the ¹³C chemical shifts to a standard, such as adamantane (B196018) (δ = 38.48 and 29.50 ppm) or glycine (B1666218) (δ = 176.1 ppm for the carbonyl carbon).

    • Assign the peaks based on known chemical shifts for 2-methylimidazole, epichlorohydrin, and their cross-linked products. Look for signals corresponding to the methylene (B1212753) and methine carbons of the cross-linker and the carbons of the imidazole (B134444) ring.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in the polymer structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the this compound sample is a dry powder.

    • Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply uniform pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • Perform an ATR correction on the collected spectrum.

    • Identify characteristic absorption bands for the functional groups expected in this compound. Key vibrational modes include:

      • C-N stretching vibrations of the imidazole ring.

      • C=N stretching of the imidazole ring.

      • C-H stretching and bending vibrations of the alkyl and imidazole groups.

      • O-H stretching (if residual hydroxyl groups are present from the epichlorohydrin ring-opening).

      • C-O-C stretching of the ether linkages formed during cross-linking.

FTIR_SolidStateNMR_Workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_ssnmr Solid-State NMR Analysis Dry Dry this compound Polymer ATR Place on ATR Crystal Dry->ATR Pack Pack into Rotor Dry->Pack ScanFTIR Acquire FTIR Spectrum ATR->ScanFTIR AnalyzeFTIR Identify Functional Groups ScanFTIR->AnalyzeFTIR Structural_Confirmation Structural Confirmation AnalyzeFTIR->Structural_Confirmation ScanNMR Acquire 13C CP/MAS Spectrum Pack->ScanNMR AnalyzeNMR Assign Chemical Shifts ScanNMR->AnalyzeNMR AnalyzeNMR->Structural_Confirmation

FTIR and Solid-State NMR Workflow
Determination of Cross-link Density and Swelling Ratio

Objective: To quantify the extent of cross-linking and the hydrogel's ability to absorb water, which are critical parameters for its function as a sequestrant.

Protocol: Gravimetric Swelling Study

  • Sample Preparation:

    • Accurately weigh a known mass of the dry this compound polymer (Wd).

    • Place the polymer in a large excess of deionized water or a buffer solution of interest (e.g., simulating intestinal fluid) at a controlled temperature (e.g., 37 °C).

  • Swelling Measurement:

    • Allow the polymer to swell for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • Carefully remove the swollen polymer from the solution.

    • Blot the surface of the swollen polymer gently with filter paper to remove excess surface water.

    • Immediately weigh the swollen polymer (Ws).

  • Calculation of Swelling Ratio:

    • The equilibrium swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd

  • Determination of Cross-link Density (via Flory-Rehner Theory):

    • The cross-link density can be estimated from the swelling data using the Flory-Rehner equation, which relates the swelling of a polymer network to its structural parameters. This calculation requires knowledge of the polymer-solvent interaction parameter (χ).

Swelling_Study_Workflow Start Start WeighDry Weigh Dry Polymer (Wd) Start->WeighDry Immerse Immerse in Solvent WeighDry->Immerse Equilibrate Allow to Swell to Equilibrium Immerse->Equilibrate Remove Remove Swollen Polymer Equilibrate->Remove Blot Blot Surface Water Remove->Blot WeighSwollen Weigh Swollen Polymer (Ws) Blot->WeighSwollen Calculate Calculate Swelling Ratio SR = (Ws - Wd) / Wd WeighSwollen->Calculate End End Calculate->End

Swelling Study Workflow
Thermal Properties Analysis by DSC and TGA

Objective: To determine the thermal transitions and stability of the this compound polymer.

a. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).

Protocol: DSC for Glass Transition Temperature (Tg) Determination

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry this compound polymer into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Parameters (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above any expected transitions but below decomposition (e.g., 200 °C) at a rate of 10 °C/min. This removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

    • Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the Tg (e.g., 200 °C). The Tg is determined from this second heating scan.

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Analyze the second heating curve to identify the step-like change in the heat flow, which corresponds to the glass transition.

    • The Tg is typically reported as the midpoint of this transition.[6]

b. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol: TGA for Thermal Stability Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry this compound polymer into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative degradation.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset of decomposition (Td), which is the temperature at which significant weight loss begins.

    • Analyze the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum rates of decomposition.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis WeighSample Weigh 5-10 mg Dry Polymer SealPan Seal in Aluminum Pan WeighSample->SealPan PlaceInPan Place in TGA Pan WeighSample->PlaceInPan RunDSC Heat-Cool-Heat Cycle SealPan->RunDSC AnalyzeDSC Determine Tg RunDSC->AnalyzeDSC Thermal_Properties Thermal Properties AnalyzeDSC->Thermal_Properties RunTGA Heat to 800 °C PlaceInPan->RunTGA AnalyzeTGA Determine Td RunTGA->AnalyzeTGA AnalyzeTGA->Thermal_Properties

Thermal Analysis Workflow
Functional Characterization: Ion-Exchange Capacity (IEC)

Objective: To quantify the number of active anion-exchange sites on the this compound polymer, which is directly related to its capacity to bind bile acids and phosphate.

Protocol: Potentiometric Titration for IEC Determination

  • Sample Preparation and Ion Exchange:

    • Accurately weigh a known mass of the dry this compound polymer.

    • Convert the polymer to a known ionic form (e.g., chloride form) by washing it extensively with a solution of known concentration (e.g., 1 M NaCl).

    • Wash the polymer with deionized water until the washings are free of chloride ions (as tested with silver nitrate (B79036) solution).

    • Convert the polymer to the hydroxide (B78521) form by treating it with an excess of a strong base (e.g., 1 M NaOH).

    • Again, wash the polymer with deionized water until the pH of the washings is neutral.

  • Titration:

    • Suspend the polymer in the hydroxide form in a known volume of a standard salt solution (e.g., 0.1 M NaCl).

    • Titrate the suspension with a standardized acid solution (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH electrode.

    • Record the volume of titrant added and the corresponding pH values.

  • Data Analysis:

    • Plot the titration curve (pH vs. volume of titrant).

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

    • Calculate the IEC in milliequivalents per gram (meq/g) using the following formula: IEC (meq/g) = (V * N) / W where:

      • V = volume of titrant at the equivalence point (mL)

      • N = normality of the titrant (eq/L)

      • W = dry weight of the polymer (g)

IEC_Workflow Start Start WeighPolymer Weigh Dry Polymer Start->WeighPolymer ConvertToCl Convert to Chloride Form (e.g., with NaCl) WeighPolymer->ConvertToCl Wash1 Wash with DI Water ConvertToCl->Wash1 ConvertToOH Convert to Hydroxide Form (with NaOH) Wash1->ConvertToOH Wash2 Wash to Neutral pH ConvertToOH->Wash2 Suspend Suspend in Salt Solution Wash2->Suspend Titrate Titrate with Standard Acid Suspend->Titrate Plot Plot Titration Curve Titrate->Plot DetermineEP Determine Equivalence Point Plot->DetermineEP CalculateIEC Calculate Ion-Exchange Capacity DetermineEP->CalculateIEC End End CalculateIEC->End

Ion-Exchange Capacity Determination

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the structural and functional characterization of the this compound polymer. A combination of these methods is crucial for ensuring the quality, consistency, and performance of this important pharmaceutical agent. The data generated from these analyses are vital for regulatory submissions, product development, and fundamental research into the mechanisms of bile acid and phosphate sequestration.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbable, polymer-based drug designed to act as a phosphate (B84403) binder and bile acid sequestrant within the gastrointestinal (GI) tract.[1] Given its mechanism of action, the primary site of interaction with host cells is the intestinal epithelium. Therefore, assessing its potential cytotoxicity on intestinal cell lines is a critical step in preclinical safety evaluation. These application notes provide detailed protocols for culturing relevant intestinal cell lines and performing cytotoxicity assays suitable for an insoluble polymer like this compound.

Due to the limited availability of public data on the specific cytotoxicity of this compound, the quantitative data presented in the tables are illustrative and based on studies of related compounds, such as bile acids, on similar cell lines. These examples are intended to guide researchers in data presentation and interpretation.

Recommended Cell Lines for this compound Cytotoxicity Testing

The most relevant in vitro models for assessing the cytotoxicity of an orally administered, non-absorbed drug like this compound are human intestinal epithelial cell lines.

  • Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier. Caco-2 cells spontaneously differentiate in culture to form a polarized monolayer with tight junctions and microvilli, mimicking the absorptive enterocytes of the small intestine.

  • HT29-MTX Cells: This is a subclone of the HT29 human colon adenocarcinoma cell line that has been adapted to produce mucus. Co-culturing Caco-2 and HT29-MTX cells can create a more physiologically relevant model of the intestinal epithelium, complete with a mucus layer.

Experimental Protocols

Given that this compound is an insoluble polymer, standard cytotoxicity assays that rely on soluble compounds may need modification. The following protocols are recommended for assessing the cytotoxicity of this compound.

Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is a reliable indicator of cell membrane integrity and cytotoxicity.

Materials:

  • Caco-2 or HT29-MTX cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound powder

  • Sterile PBS

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 or HT29-MTX cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound Suspension: Prepare a stock suspension of this compound in sterile PBS or serum-free culture medium. A range of concentrations should be tested (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Ensure the suspension is homogenous by vortexing before each dilution.

  • Treatment: After cell attachment, carefully remove the culture medium. Add 100 µL of the prepared this compound suspensions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the LDH kit (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • LDH Measurement:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a plate reader.

  • Calculation of Cytotoxicity:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100

Protocol 2: Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses two probes to differentiate between live and dead cells. Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Materials:

  • Caco-2 or HT29-MTX cells

  • Complete culture medium

  • This compound powder

  • Sterile PBS

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and EthD-1)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microscope or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the LDH assay protocol, using a black-walled plate suitable for fluorescence measurements.

  • Preparation of Staining Solution: Prepare the Live/Dead staining solution by diluting Calcein AM and EthD-1 in sterile PBS according to the kit manufacturer's instructions. A typical final concentration is 2 µM Calcein AM and 4 µM EthD-1.

  • Staining:

    • Carefully remove the treatment medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add 100 µL of the Live/Dead staining solution to each well.

    • Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Imaging and Quantification:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green (live cells) and red (dead cells) fluorescence. Capture images from representative fields for each condition.

    • Fluorescence Plate Reader: Measure the fluorescence intensity for both green (Ex/Em ~485/515 nm) and red (Ex/Em ~528/617 nm) channels.

  • Data Analysis:

    • For microscopy, the percentage of dead cells can be determined by counting the number of red-stained cells relative to the total number of cells (green + red) in multiple fields.

    • For the plate reader, the ratio of red to green fluorescence intensity can be used as an indicator of cytotoxicity. The percentage of cytotoxicity can be calculated by normalizing the red/green ratio of treated cells to that of the positive control (e.g., cells treated with a cytotoxic agent like digitonin).

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations and time points.

Table 1: Illustrative Cytotoxicity of a Bile Acid Sequestrant on Caco-2 Cells (LDH Assay)

Concentration (µg/mL)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control) 0.5 ± 0.11.2 ± 0.32.5 ± 0.5
10 1.8 ± 0.43.5 ± 0.65.1 ± 0.8
50 4.2 ± 0.78.9 ± 1.112.4 ± 1.5
100 9.5 ± 1.215.3 ± 1.822.7 ± 2.1
500 25.1 ± 2.538.6 ± 3.255.3 ± 4.5
1000 48.9 ± 4.165.2 ± 5.382.1 ± 6.7
Positive Control 100100100

Data are presented as mean ± standard deviation (n=3). This data is illustrative and not based on direct experimental results for this compound.

Table 2: Illustrative IC50 Values for a Bile Acid Sequestrant on Intestinal Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µg/mL)
Caco-2 LDH Assay24> 1000
48850
72620
HT29-MTX LDH Assay24> 1000
48950
72710

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that causes a 50% reduction in cell viability. This data is illustrative.

Visualization of Pathways and Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

This compound sequesters bile acids in the intestinal lumen, reducing their uptake by enterocytes. This can indirectly affect intracellular signaling pathways regulated by bile acids, such as the Farnesoid X Receptor (FXR) pathway, which plays a key role in bile acid homeostasis.

FXR_Signaling_Pathway This compound This compound BileAcids Bile Acids This compound->BileAcids ASBT ASBT (Apical Sodium-dependent Bile Acid Transporter) BileAcids->ASBT Uptake FXR FXR ASBT->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to FGF19 FGF19 (Fibroblast Growth Factor 19) FXRE->FGF19 Induces Transcription OSTab OSTα/β (Organic Solute Transporter) FGF19->OSTab Exits cell via Basolateral Membrane Cytotoxicity_Workflow start Start cell_culture Culture Intestinal Cells (Caco-2 or HT29-MTX) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding prep_this compound Prepare this compound Suspensions (Various Concentrations) seeding->prep_this compound treatment Treat Cells with this compound seeding->treatment prep_this compound->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Perform Cytotoxicity Assay incubation->assay ldh LDH Assay assay->ldh Option 1 live_dead Live/Dead Staining assay->live_dead Option 2 data_acq Data Acquisition (Plate Reader / Microscope) ldh->data_acq live_dead->data_acq analysis Data Analysis (% Cytotoxicity, IC50) data_acq->analysis end End analysis->end

References

Application Notes and Protocols for Oral Gavage of Colestilan in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colestilan is a non-absorbable, anion-exchange resin that functions as a phosphate (B84403) binder and bile acid sequestrant.[1] It is investigated for its therapeutic effects on hyperphosphatemia and hypercholesterolemia. In preclinical murine models, oral administration is necessary to evaluate its efficacy and mechanism of action. Due to its insoluble nature, this compound must be administered as a suspension for oral gavage.[1] This document provides a detailed protocol for the preparation of a this compound suspension and its administration to mice via oral gavage.

Data Presentation

Table 1: Recommended Dosage and Vehicle Concentration
ParameterRecommendationNotes
Dosage Range 100 - 500 mg/kgBased on a 1.5% concentration in diet from preclinical studies, assuming a daily food intake of 3-5 g for a 20-25 g mouse.[2] Dose can be adjusted based on experimental design.
Vehicle 0.5% (w/v) Methylcellulose (B11928114) in Sterile WaterA commonly used, inert suspending agent for oral gavage in rodents.
Gavage Volume 5 - 10 mL/kgStandard volume for oral gavage in mice to ensure safety and accuracy. For a 25g mouse, this corresponds to 125-250 µL.
Gavage Needle 20-22 gauge, 1.5 inch, ball-tippedAppropriate size for adult mice to prevent injury.
Table 2: Example Calculation for a 200 mg/kg Dose
ParameterValueCalculation
Mouse Body Weight 25 g-
Desired Dose 200 mg/kg-
Total Dose per Mouse 5 mg200 mg/kg * 0.025 kg
Suspension Concentration 20 mg/mLAssuming a gavage volume of 10 mL/kg (0.25 mL for a 25 g mouse). 5 mg / 0.25 mL
Volume to Administer 250 µL-

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle

Materials:

  • Methylcellulose powder

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

  • Autoclave

Procedure:

  • Heat approximately half of the required volume of sterile water to 60-80°C.

  • While stirring vigorously, slowly add the methylcellulose powder to the heated water to ensure proper dispersion and prevent clumping.

  • Once the powder is fully dispersed, remove the beaker from the heat and add the remaining volume of cold sterile water.

  • Continue stirring until the solution is cool and a clear, viscous solution is formed.

  • Autoclave the solution to ensure sterility.

  • Store the prepared 0.5% methylcellulose vehicle at 4°C.

Protocol 2: Preparation of this compound Suspension

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for fine grinding)

  • Conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the precise amount of this compound powder. For improved suspension, the powder can be finely ground using a mortar and pestle.

  • Transfer the this compound powder into a conical tube.

  • Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to create a smooth paste. This prevents the formation of clumps.

  • Gradually add the remaining volume of the methylcellulose vehicle while continuously mixing.

  • Vortex the suspension thoroughly for 2-3 minutes to ensure a homogenous mixture.

  • Visually inspect the suspension for any clumps. If present, continue vortexing until a uniform suspension is achieved.

  • Important: Due to the potential for settling, always vortex the suspension immediately before each gavage administration to ensure accurate dosing.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of suspension to administer.

  • Vortex the this compound suspension thoroughly.

  • Draw the calculated volume of the suspension into the syringe.

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held firmly.

  • Position the mouse in a vertical orientation.

  • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight gulping motion may be felt), slowly administer the suspension.

  • After administration, gently remove the needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the suspension from the mouth or nose.

Mandatory Visualization

Colestilan_Preparation_Workflow cluster_prep Suspension Preparation cluster_admin Oral Gavage Administration start Start weigh Weigh this compound Powder start->weigh mix_paste Create Paste with Small Volume of Vehicle weigh->mix_paste add_vehicle Gradually Add Remaining 0.5% Methylcellulose mix_paste->add_vehicle vortex Vortex Thoroughly (2-3 minutes) add_vehicle->vortex vortex_again Vortex Suspension (Immediately Before Use) vortex->vortex_again Proceed to Dosing weigh_mouse Weigh Mouse calculate_vol Calculate Dosing Volume weigh_mouse->calculate_vol load_syringe Load Syringe calculate_vol->load_syringe vortex_again->load_syringe restrain Restrain Mouse load_syringe->restrain administer Administer via Oral Gavage restrain->administer monitor Monitor Mouse administer->monitor end End monitor->end

Caption: Workflow for this compound suspension preparation and oral gavage.

Signaling_Pathway_Concept cluster_GI Gastrointestinal Tract This compound This compound (Oral Gavage) Binding Binding This compound->Binding BileAcids Bile Acids BileAcids->Binding Sequestration Enterohepatic_Circulation Enterohepatic Circulation BileAcids->Enterohepatic_Circulation Reabsorption (Inhibited) Phosphate Dietary Phosphate Phosphate->Binding Sequestration Complex This compound-Anion Complex Binding->Complex Excretion Fecal Excretion Complex->Excretion

Caption: Conceptual pathway of this compound's mechanism of action in the gut.

References

Tracking Colestilan's Journey: In Vivo Imaging Techniques for Gastrointestinal Transit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Colestilan is a non-absorbable, amine-containing polymer designed to act as a phosphate (B84403) and bile acid sequestrant within the gastrointestinal (GI) tract.[1] Its therapeutic efficacy is dependent on its transit time and distribution throughout the different segments of the GI tract. Understanding the in vivo behavior of this compound is therefore critical for optimizing its formulation and predicting its clinical performance. This document provides detailed application notes and protocols for various in vivo imaging techniques to visualize and quantify the GI transit of this compound in preclinical animal models.

The primary mechanism of this compound involves the binding of bile acids and phosphate ions in the gut, preventing their reabsorption into the bloodstream.[1] This interruption of the enterohepatic circulation of bile acids leads to an upregulation of hepatic bile acid synthesis from cholesterol, consequently lowering plasma LDL cholesterol levels.[1] By sequestering dietary phosphate, this compound also helps to control hyperphosphatemia. Given that this compound is a large polymeric structure, it is not absorbed from the gut and is eventually excreted.[1]

This compound's Mechanism of Action in the GI Tract

Colestilan_Mechanism cluster_lumen GI Lumen cluster_enterocyte Enterohepatic Circulation cluster_liver Liver This compound This compound (Oral Administration) bound_complex This compound-Bile Acid- Phosphate Complex This compound->bound_complex Sequestration bile_acids Bile Acids bile_acids->bound_complex reabsorption Bile Acid Reabsorption (Blocked) phosphate Dietary Phosphate phosphate->bound_complex excretion Excretion in Feces bound_complex->excretion synthesis Increased Bile Acid Synthesis reabsorption->synthesis Reduced Feedback cholesterol Cholesterol cholesterol->synthesis Upregulation

Mechanism of this compound in the GI tract.

Quantitative Data Summary

The following tables summarize representative gastrointestinal transit times for non-absorbable markers in various animal models. This data can serve as a baseline for comparison when evaluating the transit of this compound formulations.

Table 1: Gastrointestinal Transit Times of Non-Absorbable Markers in Rodents

ParameterMouseRat
Gastric Emptying (T50) 74 min (exponential decay)[2]88 min[3]
Small Intestine Transit Time ~1-3 hours[4][5]105 - 150 min (to ileocecal region)[6]
Whole Gut Transit Time 372 ± 79 min[7]23.5 hours[3]

Table 2: Gastrointestinal Transit of Solid Dosage Forms in Rats

Capsule SizeGastric Emptying Status (2.5h post-dose, fed state)
7.18 mm (commercial length) Retained in stomach[4]
4.8 mm (shortened) Emptied from stomach[4]
3.5 mm (shortened) Emptied from stomach[4]

Experimental Protocols

Computed Tomography (CT) Imaging with Barium Sulfate (B86663) Co-administration

Application Note: This protocol describes a method to track the GI transit of this compound by co-administering it with a radiopaque contrast agent, barium sulfate. CT imaging provides excellent anatomical detail, allowing for precise localization of the this compound-barium sulfate mixture within the GI tract. This method is suitable for tracking solid oral dosage forms or suspensions.

Experimental Workflow:

CT_Workflow prep Prepare this compound- Barium Sulfate Formulation admin Oral Gavage to Fasted Rat prep->admin imaging Acquire CT Scans at Timed Intervals admin->imaging analysis 3D Reconstruction & Quantification imaging->analysis

Workflow for CT imaging of this compound transit.

Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Formulation Preparation:

    • Prepare a suspension of this compound and barium sulfate in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The ratio of this compound to barium sulfate should be optimized to ensure adequate contrast without altering the polymer's properties. A starting point is a 1:1 ratio by weight.

    • The final concentration should be suitable for oral gavage (e.g., 1-2 mL volume).

  • Administration:

    • Administer the this compound-barium sulfate suspension to the fasted rats via oral gavage.

  • CT Imaging:

    • Immediately after administration, and at subsequent time points (e.g., 30 min, 1, 2, 4, 6, 8, and 24 hours), anesthetize the animals (e.g., with isoflurane).

    • Acquire whole-abdomen CT scans using a preclinical micro-CT scanner.

    • Typical acquisition parameters: 50-90 kVp X-ray tube voltage, 100-200 µA tube current, and a scan time of 5-15 minutes.[8]

  • Image Analysis:

    • Reconstruct the CT images to generate 3D volumes.

    • Segment the GI tract to identify the location of the radiopaque this compound mixture.

    • Quantify the volume and location of the mixture in the stomach, small intestine, cecum, and colon at each time point to determine transit kinetics.

Scintigraphy with 99mTc-labeled this compound

Application Note: Scintigraphy is a highly sensitive technique for quantifying GI transit. This protocol involves labeling this compound with a gamma-emitting radionuclide, Technetium-99m (99mTc), allowing for dynamic imaging of its passage through the GI tract. This method provides excellent quantitative data on transit rates and regional distribution.

Experimental Workflow:

Scintigraphy_Workflow labeling Radiolabel this compound with 99mTc admin Oral Administration to Fasted Mouse labeling->admin imaging Dynamic Planar Scintigraphy admin->imaging analysis Region of Interest (ROI) Analysis & Quantification imaging->analysis

Workflow for scintigraphic tracking of this compound.

Protocol:

  • Radiolabeling of this compound:

    • Due to its amine groups, this compound can be labeled with 99mTc using a chelator-free approach or via a bifunctional chelating agent. A direct labeling method involves the reduction of 99mTc-pertechnetate with a reducing agent (e.g., stannous chloride) in the presence of this compound.[9]

    • Purify the 99mTc-Colestilan to remove any unbound 99mTc.

    • Determine the radiochemical purity and stability of the labeled polymer.

  • Animal Preparation:

    • Use male BALB/c mice (20-25g).

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Administration:

    • Administer a known activity of 99mTc-Colestilan (e.g., 5-10 MBq) in a suitable vehicle via oral gavage.

  • Scintigraphic Imaging:

    • Immediately after administration, and at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly up to 8 hours, and at 24 hours), acquire whole-body planar scintigraphic images using a gamma camera equipped with a low-energy, high-resolution collimator.[10][11]

    • Acquire static images for 1-5 minutes at each time point.[10]

  • Image Analysis:

    • Draw regions of interest (ROIs) around the stomach, small intestine, cecum, and colon on the scintigraphic images.[10]

    • Correct for radioactive decay and calculate the percentage of administered activity in each ROI at each time point.

    • Plot the data to determine gastric emptying half-time, small intestinal transit time, and overall whole gut transit.

Near-Infrared Fluorescence (NIRF) Imaging of Labeled this compound

Application Note: NIRF imaging is a non-invasive technique that offers high sensitivity and good spatial resolution for in vivo tracking. This protocol requires covalent labeling of this compound with a near-infrared fluorescent dye. The deep tissue penetration of NIR light allows for real-time visualization of the labeled polymer's transit through the GI tract of small animals.

Experimental Workflow:

NIRF_Workflow labeling Label this compound with NHS-ester NIR Dye admin Oral Gavage to Fasted Mouse labeling->admin imaging Whole-Body NIRF Imaging at Timed Intervals admin->imaging analysis Fluorescence Intensity Quantification imaging->analysis

Workflow for NIRF imaging of this compound transit.

Protocol:

  • Fluorescent Labeling of this compound:

    • This compound, being an amine-rich polymer, can be readily labeled with amine-reactive NHS-ester functionalized NIR dyes (e.g., Cy5.5-NHS, Alexa Fluor 680-NHS).[7][12]

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[13]

    • Add the NHS-ester dye (dissolved in DMSO or DMF) to the this compound solution at a specific molar ratio (e.g., 1:5 to 1:10 polymer:dye) and react for 1-2 hours at room temperature.[12][13]

    • Purify the labeled this compound-dye conjugate via dialysis or size-exclusion chromatography to remove unreacted dye.

    • Characterize the degree of labeling using UV-Vis spectroscopy.

  • Animal Preparation:

    • Use male BALB/c mice (20-25g).

    • Provide the mice with a low-chlorophyll diet for at least one week prior to imaging to reduce background autofluorescence.

    • Fast the animals for 4-6 hours before administration.

  • Administration:

    • Administer the fluorescently labeled this compound in a suitable vehicle via oral gavage.

  • NIRF Imaging:

    • At various time points post-administration (e.g., 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours), anesthetize the mice.

    • Acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the chosen NIR dye.[6][14]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the abdominal area corresponding to the stomach, small intestine, and large intestine.

    • Quantify the fluorescence intensity in each ROI at each time point to track the movement and distribution of the labeled this compound.[15]

Magnetic Resonance Imaging (MRI) with a Co-administered Contrast Agent

Application Note: MRI is a non-invasive imaging modality that provides excellent soft-tissue contrast and high spatial resolution without the use of ionizing radiation. This protocol outlines the use of an orally administered MRI contrast agent, gadolinium-chelate, mixed with this compound to visualize its transit through the GI tract.

Experimental Workflow:

MRI_Workflow prep Prepare this compound with Gd-based Contrast Agent admin Oral Administration to Fasted Rat prep->admin imaging Dynamic T1-weighted MRI Scans admin->imaging analysis Image Segmentation & Volume Quantification imaging->analysis

Workflow for MRI tracking of this compound.

Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Formulation Preparation:

    • Prepare a mixture of this compound and a gadolinium-based contrast agent (e.g., Gd-DTPA) in a suitable vehicle. The concentration of the contrast agent should be optimized to provide sufficient signal enhancement in T1-weighted images.[16]

  • Administration:

    • Administer the this compound-contrast agent mixture via oral gavage.

  • MRI Acquisition:

    • Anesthetize the rat and place it in a small animal MRI scanner (e.g., 7T).

    • Acquire a series of T1-weighted images of the abdomen at regular intervals (e.g., every 15-30 minutes) to dynamically visualize the transit of the contrast-enhanced this compound.

    • A multi-slice gradient-echo sequence with respiratory gating can be used to minimize motion artifacts.[17]

  • Image Analysis:

    • Segment the stomach, small intestine, and large intestine from the MR images.

    • Quantify the volume of the contrast-enhanced this compound bolus in each segment over time to determine gastric emptying and intestinal transit rates.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Colestilan Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of Colestilan in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it insoluble?

This compound is a non-absorbed, cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] It functions as an anion-exchange resin, acting as a phosphate (B84403) binder and bile acid sequestrant.[1] Its polymeric and cross-linked nature makes it inherently insoluble in water and most common laboratory solvents. It is designed to act locally in the gastrointestinal tract and be excreted without being absorbed into the bloodstream.[1][2]

Q2: Can this compound be dissolved for in vitro experiments?

No, this compound is a cross-linked polymer and cannot be truly dissolved to form a homogenous solution. For in vitro studies, it is used as a suspension. The goal is to create a fine, uniform, and stable suspension to ensure consistent delivery to cells in culture.

Q3: What are the key in vitro applications of this compound?

The primary in vitro application of this compound is to study its bile acid binding capacity and the downstream cellular effects of bile acid sequestration. This includes investigating its impact on:

  • Intestinal epithelial cells (e.g., Caco-2 cells) to understand its effects on cholesterol metabolism and barrier function.

  • Signaling pathways regulated by bile acids, such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathways.[3][4][5][6]

  • Cellular viability and potential cytotoxicity.

Q4: How does this compound's in vitro bile acid binding compare to other sequestrants?

In vitro studies have indicated that this compound has a superior capacity for binding bile salts compared to first-generation bile acid sequestrants like cholestyramine. This enhanced binding is attributed to its higher ion exchange capacity and greater water retention (swelling).[7]

Troubleshooting Guide: Working with this compound in Vitro

Issue 1: Preparation of a Uniform this compound Suspension

Problem: Difficulty in preparing a consistent suspension of this compound for cell culture experiments, leading to inaccurate and variable results.

Solution:

Experimental Protocol: Preparation of this compound Suspension

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Wetting: To aid dispersion, first wet the this compound powder with a small volume of a sterile, water-miscible solvent that is compatible with your cell line (e.g., ethanol (B145695) or DMSO). Note: Use the minimal volume necessary and ensure the final solvent concentration in your cell culture medium is non-toxic to your cells. For cholestyramine, wetting with a small amount of DMSO before dilution with media has been suggested.[9]

  • Hydration: Gradually add sterile phosphate-buffered saline (PBS) or cell culture medium to the wetted this compound while continuously vortexing. For some bile acid sequestrants, an overnight pre-soaking in a saline solution at room temperature is recommended to ensure complete hydration.[8][11]

  • Dispersion:

    • Vortexing: Vortex the suspension vigorously for 5-10 minutes.

    • Sonication: For a finer dispersion, sonicate the suspension. Use a bath sonicator to avoid sample heating, or a probe sonicator on ice with short bursts of energy. The optimal sonication time and power should be determined empirically to achieve a fine, milky suspension without causing degradation of the polymer.

  • Sterilization: The final suspension should be prepared under aseptic conditions. Autoclaving is not recommended as it may alter the polymer's properties.

  • Quality Control: Before use, visually inspect the suspension for large aggregates. For more rigorous quality control, particle size distribution can be analyzed using techniques like laser diffraction or dynamic light scattering.[12]

Diagram: Experimental Workflow for this compound Suspension Preparation

G A Weigh this compound Powder B Wet with Minimal Compatible Solvent (e.g., Ethanol, DMSO) A->B Step 1 C Gradual Addition of Sterile PBS or Medium (with continuous vortexing) B->C Step 2 D Dispersion (Vortexing and/or Sonication) C->D Step 3 E Aseptic Preparation D->E Step 4 F Quality Control (Visual Inspection, Particle Size Analysis) E->F Step 5 G Ready-to-use this compound Suspension F->G Step 6

Caption: Workflow for preparing a this compound suspension for in vitro experiments.

Issue 2: Inconsistent Results in Bile Acid Binding Assays

Problem: High variability in the measured bile acid binding capacity of this compound.

Solution:

Standardize the in vitro bile acid binding assay protocol. The following is a detailed methodology adapted from FDA guidance for cholestyramine and colesevelam.[8][10]

Experimental Protocol: In Vitro Bile Acid Binding Assay

  • Prepare Bile Acid Stock Solution: Prepare a stock solution of the desired bile acid(s) (e.g., glycocholic acid, taurocholic acid) in a relevant buffer (e.g., Simulated Intestinal Fluid, SIF, pH 6.8).[13] A common mixture is glycocholic acid (GCA), glycochenodeoxycholic acid (GCDC), and taurodeoxycholic acid (TDCA) in a 3:3:1 molar ratio.[11][13]

  • Incubation:

    • Add a known amount of this compound suspension to tubes containing a series of bile acid concentrations.

    • Incubate at 37°C with constant agitation (e.g., shaking at 150 rpm) for a predetermined time to reach equilibrium.[13] The time to reach equilibrium should be determined empirically through a kinetic binding study.

  • Separation: Separate the this compound-bile acid complex from the unbound bile acids by centrifugation or filtration.

  • Quantification: Measure the concentration of free bile acids in the supernatant/filtrate using a validated analytical method such as HPLC.

  • Calculation: The amount of bound bile acid is calculated by subtracting the concentration of free bile acid from the initial concentration.

Data Presentation: Factors Influencing Bile Acid Binding

ParameterCondition 1Condition 2Expected Outcome on Binding
pH pH 6.5pH 4.5Binding affinity and capacity may be greater at lower pH for some bile acids.[10]
Ionic Strength Low SaltHigh Salt (Physiological)High chloride concentrations can reduce binding capacity.[14]
Bile Acid Type DihydroxylatedTrihydroxylatedHigher selectivity for dihydroxylated bile acids is often observed.[15]

Diagram: Logical Relationship in Bile Acid Binding Assay

G A This compound Suspension C Incubation (37°C with Agitation) A->C B Bile Acid Solution (Known Concentration) B->C D Separation (Centrifugation/Filtration) C->D E Supernatant/Filtrate (Unbound Bile Acids) D->E F Pellet/Retentate (this compound-Bile Acid Complex) D->F G Quantification of Unbound Bile Acids (e.g., HPLC) E->G H Calculation of Bound Bile Acids G->H

Caption: Logical flow of an in vitro bile acid binding assay.

Issue 3: Assessing Cellular Viability and Potential Cytotoxicity

Problem: Uncertainty about whether observed cellular effects are due to the specific action of this compound or a result of cytotoxicity.

Solution:

Perform a standard cytotoxicity assay, such as the MTT assay, to determine the concentration range of this compound that is non-toxic to your cell line of interest (e.g., Caco-2 cells).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

  • Treatment: Treat the cells with a range of concentrations of the this compound suspension for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation: Hypothetical this compound Cytotoxicity on Caco-2 Cells

This compound Conc. (mg/mL)Cell Viability (%) after 48h (Mean ± SD)
0 (Control)100 ± 5.2
0.198.5 ± 4.8
0.595.2 ± 6.1
1.092.8 ± 5.5
2.088.1 ± 7.3
5.075.4 ± 8.9

Note: This is hypothetical data and needs to be experimentally determined. Studies on cholesterol metabolites have shown cytotoxic effects on Caco-2 cells, highlighting the importance of assessing the toxicity of compounds in this cell line.[16][17]

Diagram: Signaling Pathways Potentially Affected by this compound

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound BileAcids Bile Acids This compound->BileAcids Sequesters BileAcids_int Intracellular Bile Acids BileAcids->BileAcids_int Reduced Uptake FXR FXR Signaling Downstream Signaling (e.g., Cholesterol Metabolism, Inflammation) FXR->Signaling TGR5 TGR5 TGR5->Signaling BileAcids_int->FXR Activates BileAcids_int->TGR5 Activates

Caption: this compound sequesters bile acids, reducing their cellular uptake and subsequent activation of FXR and TGR5 signaling.

This technical support center provides a starting point for researchers working with this compound in vitro. Given the limited availability of specific protocols for this compound, it is crucial to adapt and validate these methodologies for your particular experimental conditions.

References

Technical Support Center: Optimizing Colestilan Dosage for Minimal Gastrointestinal Disruption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Colestilan. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments aimed at optimizing this compound dosage while minimizing gastrointestinal (GI) side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to gastrointestinal side effects?

A1: this compound is a non-absorbed, positively charged polymer that acts as a phosphate (B84403) binder and bile acid sequestrant.[1] Its primary therapeutic effects are achieved by binding to negatively charged phosphate ions and bile acids in the gastrointestinal tract, forming large, insoluble complexes that are excreted in the feces.[1] This prevents the absorption of dietary phosphate and interrupts the enterohepatic circulation of bile acids.

The very mechanism that makes this compound effective can also lead to gastrointestinal side effects. The physical presence of the polymer-bile acid/phosphate complexes can alter stool consistency and volume. The sequestration of bile acids can disrupt normal fat digestion and alter the gut microbiome, leading to symptoms such as constipation, diarrhea, bloating, and abdominal pain.[2][3]

Q2: What are the most commonly reported gastrointestinal side effects of this compound and other bile acid sequestrants?

A2: The most frequently reported gastrointestinal adverse events associated with this compound and other bile acid sequestrants include:

  • Constipation

  • Abdominal pain and discomfort

  • Bloating and flatulence

  • Nausea

  • Diarrhea

  • Vomiting

  • Heartburn[2][3]

A feeling of abdominal fullness has also been noted as a frequent adverse effect of this compound.[4]

Q3: Are there established dosage titration schedules to improve the gastrointestinal tolerability of this compound?

Q4: Can the formulation of this compound impact its gastrointestinal side effect profile?

A4: While specific studies on different this compound formulations are limited, the formulation of bile acid sequestrants, in general, can influence their tolerability. For instance, powder formulations that are not adequately mixed with liquid can lead to esophageal and gastrointestinal obstruction.[2] The particle size and polymer cross-linking of the resin can also theoretically affect its interaction with the gut mucosa and its propensity to cause mechanical irritation.

Q5: How can I manage drug interactions with this compound to avoid exacerbating gastrointestinal issues?

A5: this compound can bind to other orally administered drugs, reducing their absorption and efficacy. This can indirectly contribute to gastrointestinal upset if the co-administered drug's therapeutic effect is altered. To minimize this, other medications should be administered at least 1 hour before or 4-6 hours after this compound.[5] It is also important to note that bile acid sequestrants can interfere with the absorption of fat-soluble vitamins (A, D, E, and K).[5]

Troubleshooting Guides

Issue 1: High Incidence of Constipation in a Preclinical Animal Study

Possible Cause 1: Dosage is too high.

  • Troubleshooting Step: Review the current dosage and compare it to the known effective dose range from other studies. If possible, initiate a dose-ranging study to identify the minimum effective dose with the lowest incidence of constipation.

Possible Cause 2: Rapid dose escalation.

  • Troubleshooting Step: Implement a gradual dose titration schedule. Start with a low dose and increase it incrementally over several days or weeks, monitoring fecal output and consistency daily.

Possible Cause 3: Insufficient fluid intake in the animal model.

  • Troubleshooting Step: Ensure ad libitum access to water. If using a gavage administration, consider co-administering a specific volume of water with the this compound suspension.

Possible Cause 4: Diet composition.

  • Troubleshooting Step: Evaluate the fiber content of the chow. A low-fiber diet can exacerbate constipation. Consider switching to a standard chow with adequate fiber content.

Issue 2: Unexpected Diarrhea Observed in a Clinical Trial Cohort

Possible Cause 1: Bile acid malabsorption-induced diarrhea.

  • Troubleshooting Step: While seemingly counterintuitive for a bile acid sequestrant, high concentrations of bile acids reaching the colon can induce a secretory diarrhea.[6] In some individuals, the alteration in the bile acid pool composition by this compound could paradoxically lead to this effect, especially at the initiation of therapy. Monitoring stool for bile acid concentration could help confirm this. A temporary dose reduction may be beneficial.

Possible Cause 2: Osmotic diarrhea.

  • Troubleshooting Step: The large, non-absorbed this compound complexes can have an osmotic effect in the gut, drawing water into the lumen and causing diarrhea. Assess the osmolality of the this compound formulation being used. A lower dose or a different formulation might be necessary.

Possible Cause 3: Concomitant medication.

  • Troubleshooting Step: Review all concomitant medications for any known diarrheal side effects that might be potentiated by the presence of this compound. Adjust the timing of administration if possible.

Data Presentation

Due to the limited availability of direct dose-comparison data for this compound's gastrointestinal side effects in published clinical trials, the following table provides a representative summary of the incidence of common GI adverse events for a similar class of bile acid sequestrants (cholestyramine and colestipol) at different dosage levels. This can serve as a guide for expected side effect profiles in experimental design.

Gastrointestinal Side EffectLow Dose (e.g., 4-8 g/day cholestyramine)High Dose (e.g., 16-24 g/day cholestyramine)
Constipation ~10-20%>28%[2]
Abdominal Pain & Bloating Common, generally mild to moderateMore frequent and can be severe
Nausea OccasionalMore frequent
Diarrhea Less commonCan occur, potentially due to osmotic effects
Heartburn OccasionalMore frequent

Note: This table is an illustrative summary based on data for cholestyramine and colestipol and may not be directly representative of this compound. Researchers should establish a dose-response relationship for this compound in their specific model.

Experimental Protocols

Protocol 1: Preclinical Assessment of Gastrointestinal Transit Time in a Rodent Model of this compound Administration

Objective: To evaluate the effect of different doses of this compound on gastrointestinal motility.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimation: Acclimate animals for at least 7 days with free access to standard chow and water.

  • Grouping: Divide animals into vehicle control and this compound treatment groups (e.g., low, medium, and high dose).

  • Dosing: Administer this compound or vehicle orally via gavage for a predetermined period (e.g., 7 days).

  • Transit Marker: On the final day of treatment, administer a non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) orally.

  • Fecal Pellet Collection: Monitor animals and record the time of the first appearance of the colored marker in the feces.

  • Data Analysis: Compare the gastrointestinal transit time between the control and this compound-treated groups.

Protocol 2: In Vitro Assessment of this compound's Effect on Gut Epithelial Cell Integrity

Objective: To determine if this compound has any direct cytotoxic effects on intestinal epithelial cells.

Methodology:

  • Cell Line: Caco-2 human colorectal adenocarcinoma cells.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.

  • Treatment: Add different concentrations of this compound (in suspension) to the apical side of the Caco-2 monolayers.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer at various time points post-treatment to assess the integrity of the tight junctions.

  • Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical side and measure its appearance in the basolateral medium over time to assess paracellular permeability.

  • Cytotoxicity Assay: Perform a lactate (B86563) dehydrogenase (LDH) assay on the apical and basolateral media to assess cell membrane damage.

  • Data Analysis: Compare TEER, permeability, and cytotoxicity data between control and this compound-treated cells.

Mandatory Visualizations

Signaling_Pathway_GI_Side_Effects cluster_lumen Intestinal Lumen cluster_colon Colon cluster_epithelium Gut Epithelium This compound This compound Complex This compound-Bile Acid/ Phosphate Complex This compound->Complex Binds BileAcids Bile Acids BileAcids->Complex Enterocyte Enterocyte BileAcids->Enterocyte Reduced Absorption Phosphate Phosphate Phosphate->Complex AlteredMotility Altered Motility Complex->AlteredMotility Physical Bulk Constipation Constipation AlteredMotility->Constipation Decreased Diarrhea Diarrhea AlteredMotility->Diarrhea Increased WaterSecretion Increased Water Secretion WaterSecretion->Diarrhea Enterocyte->AlteredMotility Altered Signaling (e.g., FXR, TGR5) Enterocyte->WaterSecretion Osmotic Gradient

Caption: Signaling pathways in this compound-induced GI side effects.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_invitro In Vitro Mechanistic Studies cluster_clinical Clinical Trial Design DoseRanging 1. Dose-Ranging Study (Rodent Model) GITransit 2. GI Transit Time Assay DoseRanging->GITransit FecalAnalysis 3. Fecal Parameter Analysis (Water content, consistency) GITransit->FecalAnalysis SlowTitration 6. Slow Dose Titration Protocol FecalAnalysis->SlowTitration Caco2 4. Caco-2 Monolayer Integrity Assay (TEER, Permeability) GutMotility 5. Ex Vivo Gut Motility Assay (Organ Bath) Caco2->GutMotility GutMotility->SlowTitration GI_Symptom_Log 7. Patient-Reported GI Symptom Log SlowTitration->GI_Symptom_Log Biomarker 8. Stool/Blood Biomarker Analysis (Bile acids, inflammatory markers) GI_Symptom_Log->Biomarker Troubleshooting_Logic Start High Incidence of GI Side Effect (e.g., Constipation) CheckDose Is the dose within the expected therapeutic range? Start->CheckDose CheckTitration Was a gradual dose titration implemented? CheckDose->CheckTitration Yes ReduceDose Action: Reduce Dose and re-evaluate CheckDose->ReduceDose No CheckFluid Is fluid intake adequate? CheckTitration->CheckFluid Yes ImplementTitration Action: Implement Slow Titration Schedule CheckTitration->ImplementTitration No CheckDiet Is the diet composition appropriate? CheckFluid->CheckDiet Yes IncreaseFluid Action: Ensure Adequate Fluid Intake CheckFluid->IncreaseFluid No ModifyDiet Action: Adjust Diet (e.g., increase fiber) CheckDiet->ModifyDiet No End Re-assess GI Tolerability CheckDiet->End Yes ReduceDose->End ImplementTitration->End IncreaseFluid->End ModifyDiet->End

References

How to prevent batch-to-batch variability in Colestilan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing batch-to-batch variability in Colestilan synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete or Failed Gelation

  • Question: My reaction mixture did not form a gel or resulted in a very weak, easily dispersible gel. What could be the cause?

  • Answer: Incomplete or failed gelation is a primary indicator of issues with the cross-linking reaction. Several factors can contribute to this problem:

    • Incorrect Stoichiometry: The molar ratio of 2-methylimidazole (B133640) to the epichlorohydrin (B41342) cross-linker is a critical parameter. An insufficient amount of epichlorohydrin will result in a low degree of cross-linking, leading to a weak or non-existent gel. Conversely, a large excess of the cross-linker might lead to smaller, highly cross-linked particles that do not form a cohesive gel.

    • Suboptimal pH: The reaction is sensitive to pH. The nucleophilicity of the imidazole (B134444) nitrogen is pH-dependent, which directly impacts its reaction with epichlorohydrin.

    • Low Reaction Temperature: The cross-linking reaction rate is temperature-dependent. Insufficient temperature can lead to a very slow or incomplete reaction within the expected timeframe.

    • Poor Reagent Quality: Degradation or impurities in 2-methylimidazole or epichlorohydrin can interfere with the polymerization and cross-linking process.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the calculations and measurements for the monomer and cross-linker. It is advisable to perform small-scale trial reactions with varying molar ratios to determine the optimal range.

    • Monitor and Adjust pH: Measure the pH of the initial reaction mixture and monitor it throughout the process. Adjust as necessary using appropriate buffers or dilute acids/bases.

    • Optimize Temperature: Ensure the reaction is conducted at the recommended temperature. If gelation is slow, a controlled increase in temperature may be necessary.[1]

    • Use High-Purity Reagents: Ensure the 2-methylimidazole and epichlorohydrin are of high purity and have been stored correctly to prevent degradation.

Issue 2: High Swelling Ratio and Low Cross-link Density

  • Question: The synthesized this compound exhibits an excessively high swelling index, suggesting low cross-link density. How can I increase the cross-linking?

  • Answer: A high swelling index indicates that the polymer network is absorbing a large amount of solvent, which is characteristic of a low degree of cross-linking.

    • Insufficient Cross-linker: The most common cause is an inadequate amount of epichlorohydrin relative to the 2-methylimidazole.

    • Short Reaction Time: The cross-linking reaction may not have been allowed to proceed to completion.

    • Presence of Monofunctional Impurities: Impurities that can react with either the monomer or the cross-linker without contributing to network formation can terminate chain growth and reduce cross-linking.

  • Troubleshooting Steps:

    • Increase Cross-linker Ratio: Systematically increase the molar ratio of epichlorohydrin to 2-methylimidazole in small increments.

    • Extend Reaction Time: Increase the duration of the reaction to allow for more complete cross-linking. Monitor the reaction progress over time.

    • Ensure Reagent Purity: Use reagents with the highest available purity to minimize the impact of terminating impurities.

Issue 3: Low Ion Exchange Capacity

  • Question: The final product shows a lower than expected ion exchange capacity. What factors could be responsible?

  • Answer: The ion exchange capacity of this compound is dependent on the number of accessible amine groups in the polymer network.

    • Incomplete Polymerization: If the initial polymerization of 2-methylimidazole is incomplete, the final polymer will have fewer amine functionalities.

    • Excessive Cross-linking: While a certain degree of cross-linking is necessary, excessive cross-linking can make the inner amine groups inaccessible to ions, thereby reducing the effective ion exchange capacity.

    • Side Reactions: Undesired side reactions involving the amine groups can reduce their availability for ion exchange.

  • Troubleshooting Steps:

    • Optimize Polymerization Conditions: Ensure the initial polymerization step is carried out under optimal conditions (temperature, time, catalyst if applicable) to achieve the desired molecular weight and functionality.

    • Balance Cross-linking: Avoid using a large excess of epichlorohydrin. The goal is to achieve sufficient cross-linking for insolubility and desired swelling without compromising the accessibility of the active sites.

    • Control Reaction Temperature: Overheating can promote side reactions. Maintain strict temperature control throughout the synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) in this compound synthesis that affect batch-to-batch consistency?

A1: The most critical process parameters that must be tightly controlled to ensure batch-to-batch consistency are:

  • Molar Ratio of Reactants: The stoichiometry between 2-methylimidazole and epichlorohydrin directly influences the degree of cross-linking and, consequently, the swelling behavior and ion exchange capacity of the final product.

  • Reaction Temperature: Temperature affects the kinetics of both the polymerization and cross-linking reactions. Inconsistent temperature profiles can lead to variations in the degree of cross-linking and the formation of impurities.

  • Reaction Time: The duration of the polymerization and cross-linking steps must be consistent to ensure the reactions proceed to the desired extent.

  • pH of the Reaction Medium: The pH can influence the reactivity of the functional groups involved in the synthesis.

  • Purity of Reactants: The presence of impurities can lead to inconsistent product quality.

Q2: How can I characterize the synthesized this compound to ensure it meets quality specifications?

A2: A set of analytical tests should be performed to characterize each batch of this compound:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity of the polymer by identifying its characteristic functional groups.[3][4][5][6]

  • Swelling Index: To determine the water absorption capacity, which is inversely related to the cross-link density.[7][8][9][10]

  • Ion Exchange Capacity: To measure the number of available active sites for binding anions, which is a key performance attribute.[11][12][13][14][15]

  • Differential Scanning Calorimetry (DSC): To determine the degree of cure (cross-linking) by measuring the heat evolved during the reaction.[16][17][18][19][20]

  • Particle Size Analysis: To ensure a consistent particle size distribution, which can affect the product's performance and processing.

Q3: What is a typical range for the swelling index of this compound, and how is it measured?

A3: The optimal swelling index for this compound will depend on the specific application. A common method for measuring the swelling index is as follows: A known weight of the dry polymer is immersed in a relevant aqueous solution (e.g., simulated intestinal fluid) for a specified period (e.g., 24 hours) to reach equilibrium. The swollen polymer is then removed, blotted to remove excess surface water, and weighed. The swelling index is calculated as the ratio of the weight of the swollen polymer to the weight of the dry polymer.

Data Presentation

Table 1: Illustrative Impact of Reactant Stoichiometry on this compound Properties

Molar Ratio (2-methylimidazole:Epichlorohydrin)Swelling Index (g/g)Ion Exchange Capacity (meq/g)Gel Formation
1:0.05> 20 (very high)HighWeak, highly swollen gel
1:0.110 - 15OptimalFirm, cohesive gel
1:0.2< 5 (low)LowerBrittle, fragmented gel

Note: This table presents illustrative data to demonstrate the trend. Actual values will depend on specific reaction conditions.

Table 2: Illustrative Effect of Reaction Temperature on Synthesis Outcome

Reaction Temperature (°C)Reaction Time for Gelation (hours)Degree of Cross-linking (%)Product Color
40> 12LowWhite to off-white
604 - 6OptimalWhite to off-white
80< 2High (potential for over-crosslinking)Yellowish to brown

Note: This table presents illustrative data. Optimal temperature should be determined experimentally.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

Disclaimer: This is a general protocol and may require optimization for specific applications.

  • Polymerization of 2-methylimidazole: In a suitable reactor, dissolve 2-methylimidazole in an appropriate solvent. Initiate polymerization using a suitable initiator and heat the mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen). Allow the polymerization to proceed for a defined period (e.g., 4-6 hours) to form poly(2-methylimidazole).

  • Cross-linking: To the poly(2-methylimidazole) solution, add a calculated amount of epichlorohydrin (cross-linker) dropwise while maintaining the reaction temperature. The molar ratio of 2-methylimidazole monomer units to epichlorohydrin is a critical parameter and should be optimized.

  • Gel Formation: Continue stirring the reaction mixture at the set temperature until a gel is formed. The time required for gelation will depend on the reaction conditions.

  • Purification: Once the gel is formed, it is typically broken into smaller pieces and purified by washing with deionized water and/or other suitable solvents to remove unreacted monomers, cross-linker, and any soluble oligomers.

  • Drying: The purified gel is then dried, for example, by freeze-drying or vacuum oven drying, to obtain the final this compound product as a solid powder.

Protocol 2: Determination of Swelling Index

  • Accurately weigh a sample of dry this compound (W_dry).

  • Place the sample in a beaker containing a sufficient volume of the desired swelling medium (e.g., deionized water or phosphate-buffered saline).

  • Allow the sample to swell for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Carefully remove the swollen sample, blot the surface with filter paper to remove excess liquid, and weigh the swollen sample (W_swollen).

  • Calculate the swelling index using the formula: Swelling Index = (W_swollen - W_dry) / W_dry.

Protocol 3: Measurement of Ion Exchange Capacity

  • Accurately weigh a known amount of dry this compound.

  • Equilibrate the sample with a standard solution of a known counter-ion (e.g., chloride) to ensure all exchangeable sites are in the same form.

  • Wash the resin to remove excess counter-ion solution.

  • Elute the bound counter-ions using a displacing solution (e.g., a nitrate (B79036) or sulfate (B86663) solution).

  • Titrate the concentration of the displaced counter-ion in the eluate using a suitable analytical method (e.g., potentiometric titration).

  • Calculate the ion exchange capacity in milliequivalents per gram (meq/g) of dry resin.

Visualizations

Colestilan_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product 2-MI 2-Methylimidazole Polymerization Polymerization 2-MI->Polymerization Epi Epichlorohydrin Crosslinking Cross-linking Epi->Crosslinking Polymerization->Crosslinking Purification Purification Crosslinking->Purification Drying Drying Purification->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Variability cluster_causes Potential Causes cluster_effects Observed Effects Variability Batch-to-Batch Variability Stoichiometry Incorrect Stoichiometry Variability->Stoichiometry Temperature Temperature Fluctuation Variability->Temperature Time Inconsistent Reaction Time Variability->Time Purity Reagent Impurities Variability->Purity Gelation Inconsistent Gelation Stoichiometry->Gelation Swelling Variable Swelling Index Stoichiometry->Swelling Capacity Inconsistent Ion Exchange Capacity Stoichiometry->Capacity Temperature->Gelation Temperature->Swelling Time->Gelation Purity->Capacity

Caption: Factors contributing to batch-to-batch variability.

Quality_Control_Pathway cluster_tests Analytical Tests Synthesis This compound Synthesis Batch QC Quality Control Testing Synthesis->QC Pass Batch Release QC->Pass Meets Specifications Fail Investigate & Reprocess QC->Fail Fails Specifications FTIR FTIR QC->FTIR Swelling Swelling Index QC->Swelling IEC Ion Exchange Capacity QC->IEC DSC DSC QC->DSC

Caption: Quality control workflow for this compound synthesis.

References

Troubleshooting inconsistent results in Colestilan phosphate binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colestilan phosphate (B84403) binding assays. The information is designed to help address common issues and ensure consistent and reliable experimental results.

Disclaimer: The following experimental protocol is a representative method based on established in vitro binding assays for polymer-based phosphate binders. As a standardized, publicly available protocol for this compound is limited, this guide is based on scientific principles applicable to similar compounds.

Experimental Protocol: In Vitro Phosphate Binding Capacity of this compound

This protocol details a common method for determining the phosphate binding capacity of this compound in a simulated intestinal fluid environment.

Objective: To quantify the amount of inorganic phosphate bound by this compound at a specific pH and phosphate concentration.

Materials:

  • This compound (active pharmaceutical ingredient)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (B78521) (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Simulated Intestinal Fluid (SIF) buffer (e.g., 50 mM HEPES, pH 7.4)

  • Centrifuge tubes (e.g., 50 mL)

  • End-over-end rotator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Phosphate quantification assay kit (e.g., Malachite Green-based)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Preparation of Phosphate Stock Solution: Prepare a concentrated stock solution of potassium phosphate in deionized water (e.g., 100 mM).

  • Preparation of this compound Slurry: Accurately weigh a specific amount of this compound (e.g., 100 mg) into a centrifuge tube. Add a defined volume of SIF buffer to create a slurry.

  • Binding Reaction: To the this compound slurry, add a known volume of the phosphate stock solution to achieve the desired final phosphate concentration (e.g., 10 mM). Adjust the final volume with SIF buffer.

  • Incubation: Secure the tubes on an end-over-end rotator or orbital shaker and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Phosphate: Centrifuge the tubes at a sufficient speed and duration (e.g., 5000 x g for 15 minutes) to pellet the this compound-phosphate complex.

  • Sample Collection: Carefully collect the supernatant, which contains the unbound phosphate. For complete removal of any remaining polymer particles, pass the supernatant through a syringe filter.

  • Quantification of Unbound Phosphate: Analyze the concentration of phosphate in the filtered supernatant using a suitable quantification method, such as the malachite green assay.

  • Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of this compound.

Troubleshooting Guide

Issue 1: High Variability in Replicate Samples

Question: My replicate samples for this compound phosphate binding show a high degree of variability. What could be the cause?

Answer:

High variability in replicate samples can stem from several factors related to the polymer's physical properties and the assay technique.

Potential CauseRecommended Solution
Incomplete Polymer Hydration/Dispersion Ensure this compound is fully and consistently hydrated before adding the phosphate solution. Use a vortex mixer to break up any clumps and ensure a homogenous slurry.
Inconsistent Sampling of Supernatant After centrifugation, there may be a gradient of fine polymer particles in the supernatant. Consistently draw the sample from the same depth in the tube, avoiding the pelleted material.
Pipetting Errors Due to the viscous nature of the polymer slurry, ensure accurate and consistent pipetting of all components. Use positive displacement pipettes if necessary.
Insufficient Incubation Time If the binding has not reached equilibrium, small differences in timing can lead to variability. Ensure the incubation time is sufficient for maximal binding.
Issue 2: Lower Than Expected Phosphate Binding Capacity

Question: The calculated phosphate binding capacity of my this compound batch is significantly lower than expected. What are the possible reasons?

Answer:

A lower-than-expected binding capacity can be due to suboptimal assay conditions or issues with the reagents.

Potential CauseRecommended Solution
Suboptimal pH of the Binding Buffer The phosphate binding of amine-based polymers is pH-dependent. Verify the pH of your simulated intestinal fluid. For this compound, binding is generally more effective at a slightly acidic to neutral pH.
Incorrect Phosphate Concentration The binding capacity can be influenced by the initial phosphate concentration. Ensure the concentration of your phosphate stock solution is accurate.
Incomplete Separation of Polymer If fine polymer particles remain in the supernatant, they can interfere with the phosphate quantification assay, leading to an overestimation of unbound phosphate and thus an underestimation of binding. Increase centrifugation time/speed or use a smaller pore size filter.
Degraded this compound Ensure the this compound has been stored correctly and is within its expiry date. Improper storage can affect its binding properties.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the this compound phosphate binding assay?

A1: The pH of the assay buffer is a critical parameter. This compound is a polymeric amine that binds negatively charged phosphate ions through electrostatic interactions.[1] At a lower pH, the amine groups on the polymer are more likely to be protonated (positively charged), which can enhance the binding of phosphate ions. Conversely, at a higher pH, the amine groups may be deprotonated, reducing the binding capacity. It is crucial to maintain a consistent and physiologically relevant pH throughout the experiment.

Q2: Can the this compound polymer interfere with the malachite green assay?

A2: Yes, it is possible for polymers to interfere with colorimetric assays like the malachite green assay.[2][3] Fine, unpelleted polymer particles in the supernatant can cause turbidity, leading to artificially high absorbance readings. This would result in an overestimation of unbound phosphate and an underestimation of binding capacity. To mitigate this, ensure complete separation of the polymer through effective centrifugation and filtration of the supernatant before the colorimetric assay.

Q3: What is the ideal incubation time for the binding assay?

A3: The ideal incubation time is the point at which the binding of phosphate to this compound has reached equilibrium. This should be determined experimentally by performing a time-course study (e.g., measuring binding at 30, 60, 120, and 240 minutes). For many polymer-based phosphate binders, equilibrium is typically reached within 1-2 hours.

Q4: How should I prepare my phosphate standards for the malachite green assay?

A4: It is essential to prepare your phosphate standards in the same buffer matrix as your samples (i.e., the supernatant from a "no-polymer" control). This accounts for any potential matrix effects from the buffer components on the color development of the malachite green reagent, ensuring a more accurate quantification.[4]

Q5: My results are still inconsistent. What other factors should I consider?

A5: If you continue to experience inconsistent results, consider the following:

  • Lot-to-lot variability of this compound: If you have switched to a new batch of this compound, there may be slight differences in its physical properties (e.g., particle size, cross-linking) that could affect its binding capacity.

  • Temperature control: Ensure that the incubation is performed at a consistent and accurate temperature, as binding kinetics can be temperature-dependent.

  • Agitation method: The type and speed of agitation (e.g., end-over-end rotation vs. orbital shaking) can influence the interaction between the polymer and the phosphate solution. Ensure this is consistent between experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis prep_phosphate Prepare Phosphate Stock Solution mix Mix this compound Slurry and Phosphate Solution prep_phosphate->mix prep_this compound Prepare this compound Slurry in SIF Buffer prep_this compound->mix incubate Incubate at 37°C with Agitation mix->incubate centrifuge Centrifuge to Pellet Polymer-Phosphate Complex incubate->centrifuge filter Filter Supernatant (Unbound Phosphate) centrifuge->filter quantify Quantify Phosphate in Supernatant (e.g., Malachite Green) filter->quantify calculate Calculate Binding Capacity quantify->calculate

Caption: Experimental workflow for determining the in vitro phosphate binding capacity of this compound.

mechanism_of_action cluster_GI Gastrointestinal Lumen This compound This compound Polymer (Positively Charged) complex This compound-Phosphate Complex (Insoluble) This compound->complex Electrostatic Binding phosphate Dietary Phosphate (PO₄³⁻, Negatively Charged) phosphate->complex excretion Excretion complex->excretion Not Absorbed

Caption: Mechanism of action of this compound as a phosphate binder in the gastrointestinal tract.

References

Technical Support Center: Managing Potential Drug Interactions with Colestilan in Experimental Designs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential drug interactions with Colestilan in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-absorbable, anion-exchange resin that acts as a phosphate (B84403) binder and bile acid sequestrant.[1] It is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] In the gastrointestinal tract, this compound binds to negatively charged molecules such as phosphate and bile acids, forming insoluble complexes that are then excreted in the feces.[1][2][3] This prevents their reabsorption into the bloodstream.

Q2: How does this compound's mechanism of action lead to potential drug interactions?

A2: By binding to bile acids, this compound can interfere with the absorption of co-administered drugs, particularly those that are lipophilic or rely on bile acids for solubilization and absorption.[1][4] Additionally, as an anion-exchange resin, it has the potential to directly bind to and sequester anionic drugs, preventing their absorption. This can lead to reduced bioavailability and potential loss of efficacy of the co-administered drug.[5]

Q3: What types of drugs are most likely to interact with this compound?

A3: Drugs with a narrow therapeutic index, fat-soluble vitamins (A, D, E, and K), and certain acidic drugs are of particular concern.[1] For example, bile acid sequestrants like cholestyramine have been shown to interact with warfarin (B611796), thyroid hormones, and digoxin (B3395198).[4][6] It is crucial to evaluate the potential for interaction with any orally administered drug that will be used in conjunction with this compound.

Q4: How can the risk of drug interactions with this compound be mitigated in an experimental setting?

A4: A common strategy to minimize interactions is to separate the administration times of this compound and the potentially interacting drug.[2] A general recommendation for other bile acid sequestrants is to administer other medications at least 1 hour before or 4-6 hours after the sequestrant.[4] However, the optimal timing may vary depending on the specific drug's pharmacokinetic profile.

Troubleshooting Guide

Q1: My in vivo experiment shows significantly lower than expected plasma concentrations of my test drug when co-administered with this compound. What could be the cause and how can I investigate it?

A1: This is a strong indication of a drug interaction where this compound is inhibiting the absorption of your test drug. To confirm this, you should conduct a comparative pharmacokinetic study. In one arm, administer the test drug alone, and in another arm, administer it with this compound. A significant reduction in the area under the curve (AUC) and maximum concentration (Cmax) in the co-administration group would confirm the interaction. An in vitro binding study can further elucidate if the interaction is due to direct binding.

Q2: My in vitro binding assay shows a strong interaction between my test drug and this compound, but the in vivo effect on pharmacokinetics is minimal. Why might this be?

A2: Several factors could explain this discrepancy. The in vitro conditions (e.g., pH, presence of other ions) may not accurately reflect the complex environment of the gastrointestinal tract. It's also possible that while there is binding, the in vivo residence time of the drug at the site of absorption is sufficient for a significant amount to be absorbed before being sequestered. Consider refining your in vitro model to better mimic physiological conditions and re-evaluating your in vivo data, potentially at different time points or with a more sensitive analytical method.

Q3: I am planning a long-term study involving this compound. Are there any potential long-term consequences I should monitor for?

A3: Yes, long-term administration of bile acid sequestrants can lead to deficiencies in fat-soluble vitamins (A, D, E, and K) and folate.[1][5] It is advisable to monitor the levels of these vitamins in your animal models during long-term studies and consider supplementation if necessary.

Quantitative Data on Drug Interactions with Bile Acid Sequestrants

Direct quantitative data on the binding of specific drugs to this compound is limited in publicly available literature. However, data from studies with other bile acid sequestrants like Colesevelam (B1170362) and Cholestyramine can provide valuable insights into potential interactions.

Table 1: Pharmacokinetic Interactions with Colesevelam

Interacting DrugPharmacokinetic ParameterChange with Colesevelam Co-administrationReference
DigoxinAUC11% decrease[3]
WarfarinAUC2% increase[3]
LevothyroxineAUC22% decrease[7]
Verapamil (sustained-release)AUC18% decrease[3]
QuinidineAUC7% increase[3]
Valproic AcidAUC2% increase[3]

Table 2: Pharmacokinetic Interactions with Cholestyramine

Interacting DrugPharmacokinetic ParameterChange with Cholestyramine Co-administrationReference
WarfarinBiological Half-lifeDecreased from 2 days to 1.3 days[1]
WarfarinTotal Anticoagulant Effect~25% reduction[1][8]
DigoxinHalf-lifeDecreased from 75.5 hours to 19.9 hours[9]
ThyroxineAbsorptionSignificantly interfered[10]

Experimental Protocols

In Vitro Drug Binding Assay: Equilibrium Dialysis

Objective: To determine the in vitro binding affinity of a test drug to this compound.

Materials:

  • This compound

  • Test drug of known concentration

  • Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., cellulose) with an appropriate molecular weight cutoff

  • Shaking incubator or water bath at 37°C

  • Analytical method for quantifying the test drug (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Prepare a stock solution of the test drug in a suitable solvent and then dilute to the desired starting concentration in SGF and SIF.

  • Accurately weigh a specific amount of this compound and suspend it in the drug-containing buffer.

  • Set up the equilibrium dialysis cells. Add the this compound-drug suspension to one chamber and the corresponding drug-free buffer (SGF or SIF) to the other chamber.

  • Incubate the dialysis cells at 37°C with gentle agitation for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).

  • At the end of the incubation period, collect samples from both chambers.

  • Analyze the concentration of the test drug in both chambers using a validated analytical method.

  • Calculate the percentage of drug bound to this compound using the following formula:

    % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

In Vivo Pharmacokinetic Interaction Study

Objective: To evaluate the effect of this compound on the oral bioavailability of a test drug in an animal model.

Materials:

  • Suitable animal model (e.g., Sprague-Dawley rats)

  • This compound

  • Test drug

  • Vehicle for drug administration (e.g., water, 0.5% methylcellulose)

  • Equipment for oral gavage and blood sample collection

  • Analytical method for quantifying the test drug in plasma

Methodology:

  • Fast the animals overnight prior to drug administration.

  • Divide the animals into two groups:

    • Group 1 (Control): Receives the test drug in the vehicle.

    • Group 2 (Treatment): Receives a suspension of this compound in the vehicle, followed by the test drug after a specified time interval (e.g., 30 minutes).

  • Administer the test drug and this compound via oral gavage at appropriate doses.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the test drug.

  • Process the blood samples to obtain plasma and store them appropriately until analysis.

  • Analyze the plasma samples to determine the concentration of the test drug at each time point.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both groups.

  • Compare the pharmacokinetic parameters between the control and treatment groups to assess the impact of this compound on the test drug's absorption.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_enterocyte Enterocyte cluster_liver Hepatocyte (Liver) This compound This compound BileAcids BileAcids This compound->BileAcids BileAcids_enterocyte Bile Acids BileAcids->BileAcids_enterocyte Reduced Absorption FXR FXR FGF19 FGF19 (human) FXR->FGF19 Induces TGR5 TGR5 FGF19_liver FGF19 FGF19->FGF19_liver Enters Portal Circulation BileAcids_enterocyte->FXR Activates BileAcids_enterocyte->TGR5 Activates CYP7A1 CYP7A1 BileAcid_Synthesis Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Rate-limiting enzyme BileAcid_Synthesis->BileAcids Secreted into Intestine FGF19_liver->CYP7A1 Inhibits

Caption: Modulation of FXR and TGR5 signaling by this compound.

Caption: Workflow for assessing drug interactions with this compound.

References

Best practices for long-term storage and stability of Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and stability of Colestilan, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal long-term stability, it is recommended to store this compound in a cool, dry place, protected from light. As this compound is a polymer-based compound, exposure to high temperatures and humidity can affect its physical and chemical properties.[[“]][2]

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of polymer-based pharmaceuticals.[[“]] For this compound, high temperatures may lead to changes in its cross-linked structure, potentially affecting its binding capacity for phosphate (B84403) and bile acids. It is crucial to avoid storing this compound at temperatures above the recommended range to maintain its efficacy and safety profile.

Q3: Is this compound sensitive to humidity?

Yes, as a polymer, this compound can be sensitive to moisture. High humidity environments can lead to the absorption of water, which may alter the physical state and chemical stability of the compound.[2] It is advisable to store this compound in well-sealed containers in a controlled-humidity environment.

Q4: What is the impact of light exposure on this compound's stability?

Troubleshooting Guide

Issue 1: I have observed a change in the physical appearance (e.g., color, texture) of my this compound sample.

  • Possible Cause: This could be an indication of degradation due to improper storage conditions such as exposure to heat, light, or humidity.

  • Troubleshooting Steps:

    • Review your storage conditions against the recommended guidelines.

    • Do not use the sample in experiments if you suspect degradation.

    • Consider performing analytical tests (see Experimental Protocols section) to assess the integrity of the sample.

Issue 2: My experimental results using an older batch of this compound are inconsistent with previous findings.

  • Possible Cause: The older batch may have degraded over time, leading to a loss of potency or altered properties.

  • Troubleshooting Steps:

    • Verify the expiration date of the batch, if available.

    • Compare the storage history of the older batch with the recommended conditions.

    • It is advisable to use a fresh, properly stored batch of this compound for your experiments to ensure consistency and reliability of results.

    • If you must use the older batch, consider re-characterizing it to determine its current purity and binding capacity.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature15-25°C (59-77°F)To minimize thermal degradation.[[“]]
Humidity< 60% Relative HumidityTo prevent moisture absorption and hydrolysis.[2]
LightProtect from lightTo avoid potential photodegradation.[3]
ContainerWell-sealed, opaque containerTo protect from moisture and light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions. The results are crucial for developing a stability-indicating analytical method.[3][4][5]

  • Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

  • Materials: this compound, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Methanol.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose solid this compound to a combination of UV and visible light as per ICH Q1B guidelines.[3]

    • Analysis: Analyze the stressed samples using a suitable analytical technique such as HPLC or FTIR to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[6][7][8]

  • Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare solutions of the unstressed and stressed (from Protocol 1) this compound samples.

    • Inject the solutions into the HPLC system.

    • Develop a gradient elution program that provides good separation between the main this compound peak and any degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_stability_testing Stability Testing storage Store this compound at 15-25°C, <60% RH, protected from light observe_change Observe Physical Change or Inconsistent Results check_storage Check Storage Conditions observe_change->check_storage Yes forced_degradation Perform Forced Degradation Study (Protocol 1) observe_change->forced_degradation No use_fresh Use Fresh Batch check_storage->use_fresh recharacterize Re-characterize Old Batch check_storage->recharacterize develop_hplc Develop Stability-Indicating HPLC Method (Protocol 2) forced_degradation->develop_hplc analyze_samples Analyze Stressed Samples develop_hplc->analyze_samples

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways for a Polymer-Based Drug cluster_stress Stress Conditions cluster_degradation Degradation Products This compound This compound (Polymer) heat Heat This compound->heat light Light This compound->light humidity Humidity This compound->humidity oxidation Oxidation This compound->oxidation chain_scission Chain Scission (Lower Molecular Weight Polymers) heat->chain_scission crosslinking Further Crosslinking (Altered Physical Properties) heat->crosslinking oxidation_products Oxidized Moieties light->oxidation_products humidity->chain_scission oxidation->oxidation_products

Caption: Potential degradation pathways for a polymer-based drug like this compound.

References

Technical Support Center: Accounting for Colestilan's Effect on Vitamin Absorption in Animal Diets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impact of Colestilan on vitamin absorption in animal-based studies. The following information is presented in a question-and-answer format to directly address potential issues and provide actionable guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect vitamin absorption?

A1: this compound is a non-absorbed, orally administered phosphate-binding polymer used to treat hyperphosphatemia. It also functions as a bile acid sequestrant. By binding to bile acids in the gastrointestinal tract, this compound disrupts the formation of micelles, which are essential for the solubilization and absorption of fats and fat-soluble vitamins (A, D, E, and K). This interference can lead to decreased absorption and potential deficiencies of these critical nutrients. There is also evidence that bile acid sequestrants can reduce the absorption of folate.[1][2][3][4]

Q2: Which vitamins are most likely to be affected by this compound administration?

A2: The primary vitamins of concern are the fat-soluble vitamins:

  • Vitamin A: Crucial for vision, immune function, and cell growth.

  • Vitamin D: Essential for calcium homeostasis and bone health.

  • Vitamin E: A major antioxidant protecting cells from oxidative damage.

  • Vitamin K: Necessary for blood coagulation.

Additionally, Folate (a B vitamin) absorption may also be impaired.[1][3][5]

Q3: What are the typical dosages of this compound or similar bile acid sequestrants used in animal studies that have shown an effect on vitamin absorption?

A3: Dosages can vary depending on the animal model and study objective. However, based on available literature for bile acid sequestrants, effective doses are typically incorporated into the diet. For example:

  • Cholestyramine: 1.1% to 2% of the diet in rat studies has been shown to significantly reduce the bioavailability of folate and affect the absorption of vitamin D3.[1][2][6]

  • This compound: A study in mice used 1.5% this compound in a high-fat diet to investigate effects on body weight and lipid metabolism. While this study did not directly measure vitamin absorption, it establishes a relevant dosage for metabolic studies.

It is recommended to conduct a dose-response study to determine the optimal concentration of this compound for your specific experimental goals.

Troubleshooting Guides

Scenario 1: You are observing signs of vitamin deficiency (e.g., weight loss, skin lesions, impaired growth) in your this compound-treated group.

  • Question: How can I confirm that the observed symptoms are due to vitamin malabsorption and not other drug side effects?

    • Answer:

      • Quantify Vitamin Levels: The most direct way is to measure vitamin concentrations in serum/plasma and/or liver tissue. Significant reductions in the this compound-treated group compared to the control group would strongly suggest malabsorption.

      • Pair-Feeding: Implement a pair-fed control group. This involves providing the control animals with the same amount of food consumed by the this compound-treated animals on the previous day. This helps to differentiate the effects of malabsorption from those of reduced food intake, which can be a side effect of this compound.

      • Vitamin Supplementation Rescue Group: Include an additional experimental group that receives this compound along with a supplemented, water-miscible form of the suspected deficient vitamin(s) administered separately from the feed to bypass the absorption interference. Amelioration of symptoms in this group would point towards malabsorption as the primary cause.

  • Question: My control group is also showing signs of a mild vitamin deficiency. What should I do?

    • Answer:

      • Review Diet Composition: Ensure the basal diet meets the nutritional requirements for the specific animal model. The diet itself might be marginally deficient in certain vitamins.

      • Assess Animal Health Status: Underlying health issues in the animals could affect their ability to absorb and utilize nutrients.

      • Environmental Factors: Check for environmental stressors that could impact animal health and nutrient status.

      • Historical Control Data: If available, compare the vitamin levels of your current control group with historical data from your lab to identify any systemic issues with your current colony or diet preparation.

Scenario 2: You are planning an experiment with this compound and want to proactively account for its effects on vitamin absorption.

  • Question: How should I adjust the diet to compensate for potential vitamin malabsorption?

    • Answer:

      • Increase Vitamin Fortification: The most straightforward approach is to increase the concentration of fat-soluble vitamins and folate in the diet for the this compound-treated group. The exact level of fortification will likely need to be determined empirically through pilot studies. Start with a 2-3 fold increase and adjust based on measured vitamin status.

      • Use Water-Miscible Vitamin Formulations: For supplementation, consider using water-miscible forms of fat-soluble vitamins. These are less dependent on bile acids for absorption.

      • Separate Vitamin Dosing: Administer vitamin supplements separately from the this compound-containing feed, with a time gap of at least 4-6 hours, to minimize direct binding in the gastrointestinal tract.[4]

Scenario 3: You are getting high variability in your vitamin measurement data within the same experimental group.

  • Question: What could be causing this variability and how can I reduce it?

    • Answer:

      • Standardize Sample Collection and Handling: Ensure consistent timing of sample collection (e.g., fasting state), and proper handling and storage of samples to prevent vitamin degradation. Vitamins A and E, for example, are sensitive to light and oxidation.

      • Analytical Method Precision: Verify the precision and accuracy of your analytical method (e.g., HPLC, LC-MS/MS). Run quality control samples with known concentrations with each batch of study samples.

      • Animal-to-Animal Variation: Biological variability is inherent in animal studies. Ensure that your animals are from a homogenous source (age, sex, genetic background). Increasing the number of animals per group can also help to increase statistical power and reduce the impact of individual outliers.

      • Coprophagy: In rodents, coprophagy (consumption of feces) can influence nutrient absorption. While standard caging may reduce this, for precise absorption studies, consider using metabolic cages that prevent coprophagy.

Data Presentation

The following tables summarize the potential quantitative effects of bile acid sequestrants on vitamin absorption based on available literature. Note that the exact percentage of reduction can vary based on dosage, animal model, and experimental conditions.

Table 1: Reported Effects of Bile Acid Sequestrants on Vitamin Bioavailability/Absorption

VitaminAnimal Model/SubjectBile Acid SequestrantDosageReported EffectCitation(s)
Vitamin A HumanCholestyramine12 g with a meal59.5% reduction in the expected rise in serum vitamin A[7]
Vitamin D3 RatCholestyramineAmount sufficient to cause steatorrheaDecreased absorption of radiolabeled vitamin D3[1][2]
Vitamin E HumanCholestyramine0.6 g/kg/daySignificant decrease in mean serum concentrations over two years[3][5]
Vitamin K DogCholestyramineNot specifiedImpaired absorption[8]
Folate RatCholestyramine1.1% of dietRelative biological value reduced to 79% compared to control (100%)[1]
Folate HumanCholestyramine0.6 g/kg/dayMean serum folate fell from 7.7 ng/ml to 4.4 ng/ml after one year[3][5]

Experimental Protocols

Protocol 1: General Workflow for Assessing the Impact of this compound on Vitamin A Absorption in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week to the housing conditions and basal diet.

  • Experimental Groups (n=8-10 per group):

    • Control: Fed a standard purified diet (e.g., AIN-93G).

    • This compound-Treated: Fed the standard diet with 1.5% (w/w) this compound mixed in.

    • Pair-Fed Control: Fed the same amount of the standard diet consumed by the this compound-treated group on the previous day.

  • Study Duration: 4 weeks.

  • Diet and Drug Administration: Provide diets and water ad libitum (except for the pair-fed group). Monitor food intake and body weight daily or weekly.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture under anesthesia. Perfuse the liver with saline and collect a sample. Store serum and liver samples at -80°C until analysis.

  • Vitamin A Quantification (Liver):

    • Homogenize a known weight of liver tissue.

    • Perform saponification to hydrolyze retinyl esters.

    • Extract retinol (B82714) using an organic solvent (e.g., hexane).

    • Analyze the extract using reverse-phase HPLC with UV detection.

  • Vitamin A Quantification (Serum):

    • Extract retinol from serum using an organic solvent.

    • Analyze using reverse-phase HPLC with UV or fluorescence detection.

  • Data Analysis: Compare serum and liver vitamin A concentrations between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Quantification of Serum 25-Hydroxyvitamin D by HPLC

  • Sample Preparation:

    • To 500 µL of serum, add an internal standard (e.g., deuterated 25-hydroxyvitamin D3).

    • Perform protein precipitation and liquid-liquid extraction with a solvent like acetonitrile (B52724) or a hexane/ethyl acetate (B1210297) mixture.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and/or water.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detector at ~265 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of 25-hydroxyvitamin D.

    • Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

G cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte Food Dietary Fat & Fat-Soluble Vitamins Micelle Mixed Micelles Food->Micelle BileAcids Bile Acids BileAcids->Micelle BoundComplex This compound-Bile Acid Complex BileAcids->BoundComplex Absorption Vitamin Absorption Micelle->Absorption Normal Absorption This compound This compound This compound->BoundComplex Excretion Excretion in Feces BoundComplex->Excretion Inhibition of Micelle Formation Systemic Circulation Systemic Circulation

Caption: Mechanism of this compound's effect on vitamin absorption.

G cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Analysis & Interpretation A1 Define Research Question A2 Select Animal Model (e.g., Rat, Mouse) A1->A2 A3 Determine this compound Dose & Administration Route A2->A3 A4 Design Experimental Groups (Control, this compound, Pair-fed) A3->A4 A5 Plan Diet Formulation (Basal vs. Vitamin-supplemented) A4->A5 B1 Animal Acclimation A5->B1 B2 Administer Diets & this compound B1->B2 B3 Monitor Animal Health, Food Intake & Body Weight B2->B3 B4 Collect Biological Samples (Blood, Liver, Feces) B3->B4 C1 Quantify Vitamin Levels (HPLC, LC-MS/MS) B4->C1 C2 Statistical Analysis C1->C2 C3 Interpret Results & Draw Conclusions C2->C3

Caption: General experimental workflow for a this compound study.

G node_action node_action node_cause node_cause Start Unexpected Results Observed (e.g., High Variability, No Effect) CheckAnimals Are animals healthy? (No signs of illness) Start->CheckAnimals CheckIntake Is food intake consistent across the treated group? CheckAnimals->CheckIntake Yes node_action_health Consult veterinarian. Review animal health records. CheckAnimals->node_action_health No CheckDiet Was diet preparation and storage correct? CheckIntake->CheckDiet Yes node_cause_intake Possible Cause: Palatability issues or adverse drug effects. CheckIntake->node_cause_intake No CheckAssay Is the analytical assay performing correctly? CheckDiet->CheckAssay Yes node_cause_diet Possible Cause: Vitamin degradation or improper mixing. CheckDiet->node_cause_diet No node_cause_assay Possible Cause: Instrument malfunction, reagent issues, sample degradation. CheckAssay->node_cause_assay No node_cause_bio Likely true biological variability or complex drug-nutrient interaction. CheckAssay->node_cause_bio Yes node_action_intake Analyze pair-fed group data. Consider dose adjustment. node_cause_intake->node_action_intake Action node_action_diet Review diet prep SOPs. Analyze diet samples. node_cause_diet->node_action_diet Action node_action_assay Re-run QC samples. Recalibrate instrument. Review sample handling. node_cause_assay->node_action_assay Action

Caption: Logical troubleshooting workflow for unexpected results.

References

Addressing clumping and formulation issues of Colestilan for administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing common challenges encountered during the experimental administration of Colestilan, with a focus on resolving clumping and other formulation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is forming clumps when I try to suspend it in water for oral gavage. What is causing this?

A1: this compound is a cross-linked polymer resin that is not absorbed by the gut.[1] Due to its chemical structure, it has a high affinity for anions like phosphate (B84403) and bile acids.[1] When added to aqueous solutions, the powder can hydrate (B1144303) unevenly, leading to the formation of clumps. This is often due to poor wetting of the individual particles, causing them to agglomerate. The sticky nature of the partially hydrated polymer can further contribute to the formation of larger, persistent clumps, making it difficult to achieve a homogenous suspension required for accurate dosing.

Q2: What are the key formulation considerations to prevent this compound from clumping?

A2: To prevent clumping, it is crucial to ensure proper wetting and dispersion of the this compound particles. This can be achieved by:

  • Utilizing a suitable wetting agent: A wetting agent, or levigating agent, can help to displace the air from the surface of the powder particles, allowing them to be more easily surrounded by the liquid vehicle.[2][3]

  • Employing a suspending agent: A suspending agent increases the viscosity of the vehicle, which helps to keep the this compound particles dispersed and prevents them from settling and forming cakes.[4]

  • Controlling the particle size of the this compound powder: A uniform, fine particle size can aid in dispersion and dissolution.[5][6]

  • Optimizing the pH of the vehicle: The surface charge of the polymer particles can be influenced by pH, which may affect their tendency to agglomerate.[7][8]

Q3: Can I use a simple aqueous vehicle for my preclinical studies with this compound?

A3: While a simple aqueous vehicle like water or saline is often preferred for in vivo studies, it may not be sufficient to prevent the clumping of this compound. For a more robust and reproducible formulation, a formulated vehicle containing a wetting agent and a suspending agent is highly recommended. A common vehicle for oral gavage studies is 0.5% methylcellulose (B11928114) in water.[9]

Q4: Are there any specific excipients that are known to work well with similar polymer-based drugs?

A4: Yes, patents for Colesevelam, another bile acid sequestrant with similar properties, describe dry suspension formulations containing a variety of excipients. These can serve as a good starting point for developing a this compound formulation.[4] These excipients include:

  • Suspending agents: Sodium carboxymethyl starch[4]

  • Foam inhibitors and defoaming agents: Span 65, polyether modified silicone oil[4]

  • Flow aids (glidants): Magnesium trisilicate[4]

  • Emulsifiers: Poloxamer[4]

  • pH regulators: Anhydrous citric acid[4]

Troubleshooting Guide: Clumping and Formulation Issues

This guide provides a systematic approach to troubleshooting and resolving clumping issues with this compound.

Troubleshooting_Workflow start Start: this compound Clumping Issue check_wetting Is a wetting agent being used? start->check_wetting add_wetting Incorporate a wetting agent (e.g., Propylene Glycol, Glycerin) check_wetting->add_wetting No check_suspending Is a suspending agent present? check_wetting->check_suspending Yes add_wetting->check_suspending add_suspending Add a suspending agent (e.g., 0.5% Methylcellulose) check_suspending->add_suspending No check_mixing Is the mixing procedure adequate? check_suspending->check_mixing Yes add_suspending->check_mixing optimize_mixing Optimize mixing: - Triturate powder with wetting agent first - Gradually add vehicle with continuous stirring/vortexing check_mixing->optimize_mixing No check_particle_size Is particle size controlled/uniform? check_mixing->check_particle_size Yes optimize_mixing->check_particle_size control_ps Consider particle size reduction (e.g., micronization) if feasible check_particle_size->control_ps No check_ph Has the pH of the vehicle been considered? check_particle_size->check_ph Yes control_ps->check_ph adjust_ph Test dispersion at different pH values (e.g., using citric acid or buffer) check_ph->adjust_ph No end End: Homogenous Suspension check_ph->end Yes adjust_ph->end

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension using a Wetting Agent

This protocol describes a basic method for preparing a this compound suspension for oral gavage using a wetting agent to improve dispersion.

Materials:

  • This compound powder

  • Wetting agent (e.g., Propylene Glycol or Glycerin)

  • Vehicle (e.g., Purified Water or 0.9% Saline)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar or vortex mixer

Procedure:

  • Calculate the required amounts: Determine the total volume of suspension needed and the required concentration of this compound.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Trituration with wetting agent: Transfer the this compound powder to a mortar. Add a small amount of the wetting agent (a few drops to start) to the powder. Triturate the mixture with the pestle until a smooth, uniform paste is formed. This step is crucial for coating the individual particles and preventing aggregation when the bulk vehicle is added.

  • Gradual addition of vehicle: Slowly add a small portion of the vehicle to the paste while continuing to triturate.

  • Transfer and final mixing: Transfer the mixture to a graduated cylinder or beaker containing the remaining vehicle. Use a stir plate with a magnetic stir bar or a vortex mixer to ensure the suspension is homogenous. Visually inspect for any remaining clumps.

Protocol 2: Advanced Formulation using a Suspending Agent

For studies requiring a more stable and uniform suspension, the use of a suspending agent is recommended.

Materials:

  • This compound powder

  • Wetting agent (e.g., Propylene Glycol)

  • Suspending agent (e.g., Methylcellulose)

  • Purified Water

  • Mortar and pestle

  • Beakers

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the suspending vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding the methylcellulose powder to vigorously stirring water. It may be necessary to heat the water initially to aid dispersion and then cool it to allow the polymer to fully hydrate and form a clear solution.

  • Weigh the this compound: Weigh the required amount of this compound powder.

  • Wetting and paste formation: In a mortar, form a paste with the this compound powder and a small amount of the wetting agent as described in Protocol 1.

  • Incorporate the suspending vehicle: Gradually add the 0.5% methylcellulose vehicle to the paste with continuous trituration.

  • Final mixing: Transfer the resulting suspension to a beaker and mix thoroughly using a magnetic stir bar for at least 30 minutes to ensure complete homogenization.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of formulation optimization.

Table 1: Effect of Wetting Agent on this compound Dispersion

FormulationVisual Observation after 5 minSedimentation Volume (%) after 1 hr
This compound in WaterSignificant clumping, rapid sedimentation< 20
This compound in Water + Propylene GlycolFine, dispersed particles, slower sedimentation> 80

Table 2: Impact of Suspending Agent on Formulation Stability

FormulationRedispersibility after 24 hrs (by gentle inversion)Caking
This compound in Water + Wetting AgentDifficult, requires vigorous shakingPresent
This compound in 0.5% Methylcellulose + Wetting AgentEasy, homogenous suspension reformedAbsent

Signaling Pathway and Mechanism of Action

This compound is a non-absorbed, orally administered polymer that acts as a phosphate binder and bile acid sequestrant.[1] Its mechanism of action is localized to the gastrointestinal tract.

Mechanism_of_Action This compound This compound binding binding This compound->binding excretion excretion binding->excretion phosphate phosphate phosphate->binding bile_acids bile_acids bile_acids->binding

This technical support guide is intended to provide general guidance. Researchers should always perform their own formulation development and stability studies to ensure the suitability of the formulation for their specific experimental needs.

References

Technical Support Center: Mitigating the Impact of Colestilan on Nutrient Absorption in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Colestilan in their experimental models. The information is designed to address specific issues related to nutrient absorption that may be encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects nutrient absorption?

A1: this compound is a non-absorbed, orally administered polymer that acts as a bile acid sequestrant and phosphate (B84403) binder.[1][2][3] Its primary mechanism of action is to bind to bile acids and phosphate in the gastrointestinal tract. This binding prevents their reabsorption into the bloodstream, leading to their excretion in the feces.[1][2] Because bile acids are essential for the digestion and absorption of fats and fat-soluble vitamins, their sequestration by this compound can lead to the malabsorption of these nutrients.[1]

Q2: Which nutrients are most likely to be affected by this compound administration?

A2: Based on its mechanism of action as a bile acid sequestrant, the nutrients most susceptible to malabsorption during this compound treatment are:

  • Fat-soluble vitamins: Vitamin A, D, E, and K.[4][5]

  • Dietary Fats (Lipids): this compound can increase fecal fat excretion.

  • Bile Acids: this compound directly binds to bile acids, interrupting their enterohepatic circulation.

  • Phosphate: this compound is also a phosphate binder.[1][3]

There is also a potential for reduced absorption of other nutrients, such as folic acid .[4]

Q3: What are the potential downstream consequences of long-term this compound administration in research models?

A3: Chronic administration of this compound without appropriate monitoring and supplementation can lead to several complications, including:

  • Vitamin Deficiencies: Deficiencies in vitamins A, D, E, and K can lead to a range of health issues, from impaired vision and bone health to bleeding disorders.[4][5]

  • Steatorrhea: Increased fat in the feces can result in loose, greasy stools.

  • Weight Loss: Despite potentially increased food intake, malabsorption of fats can lead to a negative energy balance and weight loss.[6]

  • Bone Mineral Density Reduction: Impaired absorption of vitamin D and potentially calcium can negatively impact bone health.

  • Hyperchloremic Metabolic Acidosis: Although rare, this has been reported with other bile acid sequestrants, especially in subjects with renal impairment.

Troubleshooting Guide

Issue 1: Unexpected Weight Loss or Failure to Thrive in Experimental Animals

  • Question: My animals on this compound are losing weight or not growing as expected, despite normal or even increased food intake. What could be the cause and how can I address it?

  • Answer:

    • Possible Cause: This is a common observation and is likely due to the malabsorption of dietary fats (steatorrhea) induced by this compound's bile acid sequestrant activity.[6] The animal may be in a state of caloric deficit even with adequate food consumption. Other contributing factors could include gastrointestinal discomfort.

    • Troubleshooting Steps:

      • Quantify Fecal Fat: Perform a fecal fat analysis to confirm steatorrhea.

      • Adjust Diet: Consider increasing the energy density of the diet with highly digestible carbohydrates to compensate for the fat malabsorption. Avoid excessive increases in dietary fat, as this may exacerbate steatorrhea.

      • Supplement Fat-Soluble Vitamins: Ensure the diet is adequately supplemented with fat-soluble vitamins (A, D, E, and K), administered separately from this compound.

      • Monitor Animal Well-being: Closely monitor the animals for signs of distress, and consider reducing the this compound dosage if weight loss is severe.

Issue 2: Evidence of Vitamin Deficiency (e.g., skin lesions, impaired growth, bleeding)

  • Question: I'm observing clinical signs suggestive of vitamin deficiencies in my this compound-treated animals. How can I confirm and manage this?

  • Answer:

    • Possible Cause: this compound can significantly reduce the absorption of fat-soluble vitamins A, D, E, and K.[4][5] Clinical signs will vary depending on the specific vitamin deficiency. For example, vitamin K deficiency can lead to prolonged clotting times and bleeding.

    • Troubleshooting Steps:

      • Biochemical Analysis: Measure serum levels of vitamins A, D, E, and K to confirm deficiencies. For vitamin K, assessing prothrombin time (PT) can also be indicative.

      • Supplementation Strategy:

        • Administer fat-soluble vitamin supplements.

        • Crucially, separate the timing of vitamin supplementation and this compound administration by at least 4-6 hours to minimize binding in the gut.

        • Consider water-miscible forms of fat-soluble vitamins, which may be more readily absorbed in the presence of reduced bile acids.

      • Prophylactic Supplementation: For long-term studies, it is highly recommended to implement a prophylactic supplementation regimen from the start of the experiment.

Issue 3: Altered Serum Mineral Levels (Calcium and Phosphate)

  • Question: I'm seeing unexpected changes in serum calcium and phosphate levels in my research models. Is this related to this compound?

  • Answer:

    • Possible Cause: this compound is a phosphate binder and is expected to lower serum phosphate levels.[3][7] While some studies in patients with chronic kidney disease have shown that this compound does not increase serum calcium, the interplay between phosphate, calcium, and vitamin D is complex.[3][7] Reduced vitamin D absorption due to this compound could indirectly affect calcium absorption.

    • Troubleshooting Steps:

      • Monitor Serum Minerals: Regularly monitor serum calcium and phosphate levels.

      • Assess Vitamin D Status: Measure serum 25-hydroxyvitamin D to rule out deficiency as a contributing factor to altered calcium homeostasis.

      • Mineral Balance Studies: For a more in-depth understanding, consider conducting a mineral balance study to quantify dietary intake versus fecal and urinary excretion of calcium and phosphate.

Data Presentation

Table 1: Impact of this compound on Body Weight and Plasma Lipids in Hyperlipidemic Mice

ParameterControl GroupThis compound Group (1.5% w/w)% Change
Body Weight (g) 35.2 ± 0.830.1 ± 0.7-14.5%
Plasma Cholesterol (mmol/L) 10.1 ± 0.56.2 ± 0.3-38.6%
Plasma Triglycerides (mmol/L) 1.8 ± 0.21.1 ± 0.1-38.9%
Fecal Neutral Sterol Excretion (µmol/day) 12.4 ± 1.125.3 ± 2.3+104%
Fecal Bile Acid Excretion (µmol/day) 1.9 ± 0.221.7 ± 1.9+1042%
Data adapted from a study in APOE*3 Leiden transgenic mice fed a high-fat diet for 8 weeks. Values are presented as mean ± SEM.

Experimental Protocols

1. Protocol for Fecal Lipid Analysis

This protocol provides a method for the quantitative analysis of fat content in rodent feces.

  • Sample Collection: Collect feces from individual animals over a 24 or 48-hour period. Ensure separation of urine and feces to avoid contamination.

  • Sample Preparation:

    • Dry the collected feces to a constant weight at 60°C.

    • Grind the dried feces into a fine, homogenous powder.

  • Lipid Extraction (Soxhlet Method):

    • Accurately weigh approximately 1-2 grams of the dried fecal powder and place it in a porous thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract the lipids using petroleum ether as the solvent for 6-8 hours.

    • After extraction, evaporate the solvent from the collection flask.

    • Dry the flask containing the extracted lipids to a constant weight.

  • Calculation:

    • Fecal Fat ( g/day ) = (Weight of flask with lipid - Weight of empty flask) / Number of collection days.

    • Fat Absorption (%) = [(Fat intake - Fecal fat excretion) / Fat intake] x 100.

2. Protocol for Serum Vitamin A and E Analysis by HPLC

This protocol outlines a method for the simultaneous quantification of retinol (B82714) (Vitamin A) and α-tocopherol (Vitamin E) in rodent serum.

  • Sample Collection: Collect blood via an appropriate method (e.g., cardiac puncture, tail vein) and process to obtain serum. Protect samples from light.

  • Sample Preparation and Extraction:

    • To 100 µL of serum, add 100 µL of ethanol (B145695) containing an internal standard (e.g., retinyl acetate (B1210297) and α-tocopheryl acetate).

    • Vortex for 30 seconds to precipitate proteins.

    • Add 500 µL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 98:2 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 325 nm for retinol and 292 nm for α-tocopherol.

  • Quantification: Calculate concentrations based on a standard curve generated from known concentrations of retinol and α-tocopherol.

Mandatory Visualizations

Bile_Acid_Metabolism Bile Acid Synthesis and Enterohepatic Circulation cluster_Liver Liver cluster_Intestine Intestine Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_Bile_Acids CYP7A1 (Rate-limiting step) Conjugated_Bile_Acids Conjugated Bile Acids (Taurine, Glycine) Primary_Bile_Acids->Conjugated_Bile_Acids Dietary_Fats Dietary Fats Conjugated_Bile_Acids->Dietary_Fats Emulsification Secondary_Bile_Acids Secondary Bile Acids Conjugated_Bile_Acids->Secondary_Bile_Acids Gut Microbiota This compound This compound Conjugated_Bile_Acids->this compound Binding Portal_Vein Portal Vein (Enterohepatic Circulation) Conjugated_Bile_Acids->Portal_Vein ~95% Reabsorption Fat_Absorption Fat & Fat-Soluble Vitamin Absorption Dietary_Fats->Fat_Absorption Fecal_Excretion Fecal Excretion Secondary_Bile_Acids->Fecal_Excretion This compound->Fecal_Excretion Increased Excretion Portal_Vein->Conjugated_Bile_Acids

Caption: Bile Acid Synthesis and Enterohepatic Circulation.

Experimental_Workflow Experimental Workflow for Assessing Nutrient Malabsorption start Start of Study acclimatization Acclimatization Period (Standard Diet) start->acclimatization grouping Randomize into Control and This compound Treatment Groups acclimatization->grouping treatment Administer Diets (Control vs. This compound-supplemented) grouping->treatment monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) treatment->monitoring end End of Study (Data Analysis and Interpretation) treatment->end Duration of Treatment sample_collection Periodic Sample Collection (Blood, Feces) monitoring->sample_collection analysis Biochemical and Fecal Analysis sample_collection->analysis analysis->end

Caption: Workflow for Nutrient Malabsorption Studies.

Troubleshooting_Logic Troubleshooting Unexpected Weight Loss start Unexpected Weight Loss Observed check_food Is Food Intake Normal or Increased? start->check_food food_no Investigate Other Causes (e.g., palatability, illness) check_food->food_no No food_yes Proceed with Malabsorption Investigation check_food->food_yes Yes fecal_analysis Perform Fecal Fat Analysis food_yes->fecal_analysis steatorrhea Is Steatorrhea Confirmed? fecal_analysis->steatorrhea steatorrhea_yes Implement Mitigation Strategies: - Adjust Diet (Energy Source) - Supplement Vitamins (Separately) - Monitor Closely steatorrhea->steatorrhea_yes Yes steatorrhea_no Investigate Other Metabolic Effects or Concurrent Illnesses steatorrhea->steatorrhea_no No

Caption: Troubleshooting Logic for Weight Loss.

References

Validation & Comparative

A Comparative Analysis of Colestilan and Sevelamer for Hyperphosphatemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Colestilan and Sevelamer (B1230288), two non-calcium-based phosphate (B84403) binders, in the management of hyperphosphatemia in Chronic Kidney Disease (CKD). The information presented is based on available preclinical and clinical data to support research and development efforts in nephrology.

Executive Summary

Data Presentation: Comparative Efficacy

The following table summarizes the key efficacy data from a 1-year prospective, randomized, multicenter study comparing this compound and Sevelamer in CKD stage 5 patients on dialysis (CKD 5D).[1]

Efficacy EndpointThis compoundSevelamerp-value
Serum Phosphorus Reduction
Mean Change from Baseline (mmol/L)-0.47-0.73<0.001 (for both vs. baseline)
Patients Achieving ≤1.78 mmol/L (%)65.366.9Not Significant
Patients Achieving ≤1.95 mmol/L (%)73.377.4Not Significant
LDL-Cholesterol Reduction
Mean Reduction from BaselineSignificant (P<0.001)Significant (P<0.001)Not Significant (long-term)
Patients Achieving <1.83 mmol/L (%)50.754.0Not Significant
Patients Achieving <2.59 mmol/L (%)85.380.6Not Significant
Serum Calcium
Mean Change from Baseline (mmol/L)-0.02 (Stable)+0.035 (Slight Increase)

Experimental Protocols

Pivotal Clinical Trial: this compound vs. Sevelamer in CKD 5D Patients[1][2]

A prospective, multicenter, randomized study was conducted to compare the efficacy and safety of this compound with a placebo and Sevelamer over one year in patients with CKD stage 5 on dialysis.

Study Design:

  • Phase 1 (4 weeks): Phosphate binder washout period.

  • Phase 2 (16 weeks): A short-term, flexible-dose treatment period which included a 4-week placebo-controlled withdrawal period.

  • Phase 3 (40 weeks): An extension treatment phase comparing this compound and Sevelamer.

Patient Population: Adult patients with CKD stage 5 on dialysis with hyperphosphatemia.

Intervention:

  • This compound Group: Starting dose of 6 g/day , with titration between 3-15 g/day to achieve a target serum phosphorus of 1.13–1.78 mmol/L.[1]

  • Sevelamer Group: Starting dose of 2.4 g/day or 4.8 g/day based on baseline serum phosphorus, with titration between 2.4–12 g/day .[1]

Primary Endpoint: The mean change in serum phosphorus level from baseline to the end of the 4-week placebo-controlled withdrawal period (for this compound vs. placebo).

Secondary Endpoints: Long-term comparison of the efficacy and safety of this compound and Sevelamer, including changes in serum phosphorus, LDL-C, and serum calcium.

Preclinical CKD Model: Sevelamer in Adenine-Induced CKD in Rats[3][4]

To investigate the dose-dependent effects of Sevelamer on serum phosphate and FGF-23, a CKD model was induced in rats using an adenine-rich diet.

Animal Model: Adenine-induced CKD in rats is a well-established model that mimics many of the metabolic abnormalities seen in human CKD, including hyperphosphatemia and elevated FGF-23.[2]

Study Design:

  • Healthy and CKD-induced rats were divided into multiple groups.

  • Control groups consisted of healthy rats and untreated CKD rats.

  • Treatment groups consisted of CKD rats receiving a diet containing 1%, 2%, or 3% Sevelamer for a specified period.

Endpoints: Measurement of biochemical factors including serum phosphate, creatinine, and FGF-23 levels.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Both this compound and Sevelamer are non-absorbed, amine-based polymers that act locally in the gastrointestinal tract. Their primary mechanism of action is the binding of dietary phosphate, thereby preventing its absorption. A key secondary mechanism for both is the sequestration of bile acids, which contributes to their lipid-lowering effects.

cluster_blood Systemic Circulation DietaryPhosphate Dietary Phosphate BoundComplex Insoluble Complex DietaryPhosphate->BoundComplex SerumPhosphate Reduced Serum Phosphate DietaryPhosphate->SerumPhosphate Absorption DietaryBileAcids Bile Acids DietaryBileAcids->BoundComplex Liver Liver DietaryBileAcids->Liver Enterohepatic Circulation PhosphateBinder This compound or Sevelamer PhosphateBinder->DietaryPhosphate Binds PhosphateBinder->DietaryBileAcids Binds PhosphateBinder->BoundComplex FecalExcretion Fecal Excretion BoundComplex->FecalExcretion Excretion FGF23 Reduced FGF-23 LDL_C Reduced LDL-C SerumPhosphate->FGF23 Stimulates Production Cholesterol Cholesterol Liver->Cholesterol Uses Cholesterol->LDL_C Forms

Caption: Mechanism of action for this compound and Sevelamer.

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates the workflow of the pivotal clinical trial comparing this compound and Sevelamer.

cluster_workflow Clinical Trial Workflow cluster_short_term Short-Term Phase (16 Weeks) cluster_long_term Long-Term Extension (40 Weeks) Start Patient Screening (CKD 5D, Hyperphosphatemia) Washout 4-Week Phosphate Binder Washout Start->Washout Randomization Randomization Washout->Randomization Colestilan_Titration This compound Dose Titration (12 Weeks) Randomization->Colestilan_Titration Group 1 Sevelamer_Arm Sevelamer Treatment Randomization->Sevelamer_Arm Group 2 Placebo_Withdrawal Placebo-Controlled Withdrawal (4 Weeks) Colestilan_Titration->Placebo_Withdrawal Colestilan_Arm This compound Treatment Colestilan_Titration->Colestilan_Arm Endpoint Primary & Secondary Endpoint Analysis Placebo_Withdrawal->Endpoint Colestilan_Arm->Endpoint Sevelamer_Arm->Endpoint

Caption: Workflow of the comparative clinical trial.

Logical Relationship: Phosphate, FGF-23, and CKD Progression

This diagram illustrates the central role of phosphate and FGF-23 in the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD).

cluster_pathway Phosphate and FGF-23 Axis in CKD cluster_consequences Pathophysiological Consequences CKD Chronic Kidney Disease Reduced_P_Excretion Decreased Phosphate Excretion CKD->Reduced_P_Excretion Hyperphosphatemia Hyperphosphatemia Reduced_P_Excretion->Hyperphosphatemia Increased_FGF23 Increased FGF-23 Production (from bone) Hyperphosphatemia->Increased_FGF23 Stimulates Vascular_Calcification Vascular Calcification Hyperphosphatemia->Vascular_Calcification Secondary_HPT Secondary Hyperparathyroidism Hyperphosphatemia->Secondary_HPT LVH Left Ventricular Hypertrophy Increased_FGF23->LVH Renal_Osteodystrophy Renal Osteodystrophy Secondary_HPT->Renal_Osteodystrophy Phosphate_Binders Phosphate Binders (this compound, Sevelamer) Phosphate_Binders->Hyperphosphatemia Reduces Phosphate_Binders->Increased_FGF23 Reduces

Caption: Role of phosphate and FGF-23 in CKD-MBD.

References

Head-to-Head Comparison: Colestilan and Lanthanum Carbonate in the Management of Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for hyperphosphatemia in patients with chronic kidney disease (CKD), both Colestilan and lanthanum carbonate have emerged as effective non-calcium-based phosphate (B84403) binders. This guide provides a comprehensive head-to-head comparison of these two agents, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative clinical trials between this compound and lanthanum carbonate are limited, a robust analysis can be synthesized by examining their individual performance against common comparators and in vitro binding characteristics.

Executive Summary

Both this compound and lanthanum carbonate effectively reduce serum phosphorus levels in patients with hyperphosphatemia. Lanthanum carbonate generally exhibits a higher in vitro phosphate binding affinity across a wider pH range compared to other binders like sevelamer (B1230288), which shares mechanistic similarities with this compound. Clinically, both agents demonstrate significant efficacy in lowering serum phosphorus. This compound offers the additional benefit of reducing low-density lipoprotein (LDL) cholesterol. The primary adverse events for both drugs are gastrointestinal in nature.

Mechanism of Action

The fundamental mechanism for both drugs involves the binding of dietary phosphate within the gastrointestinal (GI) tract, forming insoluble complexes that are subsequently excreted in the feces, thereby reducing phosphate absorption.

Lanthanum Carbonate: In the acidic environment of the upper GI tract, lanthanum carbonate dissociates to release trivalent lanthanum ions (La³⁺)[1]. These ions exhibit a high affinity for phosphate, forming highly insoluble lanthanum phosphate complexes[1]. This binding is effective across a broad pH range found in the GI tract[2].

This compound: As a non-absorbed, anion-exchange resin, this compound is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin. It works by binding to phosphate and bile acid anions in the gut, facilitating their removal from the enterohepatic circulation. This compound is not absorbed from the gut and is excreted along with the bound anions.

Signaling Pathway of Phosphate Binding in the Gastrointestinal Tract

cluster_l Lanthanum Carbonate Pathway cluster_c This compound Pathway Oral\nAdministration\n(Lanthanum Carbonate) Oral Administration (Lanthanum Carbonate) Dissociation in\nStomach Acid Dissociation in Stomach Acid Oral\nAdministration\n(Lanthanum Carbonate)->Dissociation in\nStomach Acid Low pH Release of\nLanthanum Ions (La³⁺) Release of Lanthanum Ions (La³⁺) Dissociation in\nStomach Acid->Release of\nLanthanum Ions (La³⁺) Formation of Insoluble\nLanthanum Phosphate Formation of Insoluble Lanthanum Phosphate Release of\nLanthanum Ions (La³⁺)->Formation of Insoluble\nLanthanum Phosphate Binds to Dietary Phosphate Excretion\nin Feces Excretion in Feces Formation of Insoluble\nLanthanum Phosphate->Excretion\nin Feces Oral\nAdministration\n(this compound) Oral Administration (this compound) Binding to\nDietary Phosphate & Bile Acids Binding to Dietary Phosphate & Bile Acids Oral\nAdministration\n(this compound)->Binding to\nDietary Phosphate & Bile Acids Anion Exchange Formation of Insoluble\nComplex Formation of Insoluble Complex Binding to\nDietary Phosphate & Bile Acids->Formation of Insoluble\nComplex Formation of Insoluble\nComplex->Excretion\nin Feces

Caption: Mechanism of action for lanthanum carbonate and this compound.

In Vitro Phosphate Binding Capacity

ParameterLanthanum CarbonateSevelamer Hydrochloride (as a proxy for this compound)Reference
Binding Affinity (K₁) at pH 3 6.1 ± 1.0 mM⁻¹0.025 ± 0.002 mM⁻¹[3][4]
Binding Affinity (K₁) at pH 5-7 6.1 ± 1.0 mM⁻¹1.5 ± 0.8 mM⁻¹[3][4]
pH Dependence IndependentDependent[3][4]

Table 1: In Vitro Phosphate Binding Affinity Comparison.

Experimental Protocols

In Vitro Phosphate Binding Capacity Study

A generalized protocol for determining the in vitro phosphate binding capacity of phosphate binders is as follows:

  • Preparation of Phosphate Solutions: Prepare standard phosphate solutions of varying concentrations (e.g., 10, 15, and 20 mM) in purified water. Adjust the pH of these solutions to simulate different regions of the GI tract (e.g., pH 3.0 and 6.0) using hydrochloric acid or ammonia[5].

  • Incubation: Add a fixed amount of the phosphate binder (e.g., 67 mg) to a specific volume (e.g., 25 mL) of each phosphate solution[5]. Incubate the mixtures at 37°C with constant agitation for a predetermined period (e.g., 6 hours) to reach equilibrium[5].

  • Sample Analysis: At the end of the incubation period, centrifuge the samples to separate the solid binder-phosphate complex from the supernatant.

  • Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate in the supernatant using a validated method such as ion chromatography[6].

  • Calculation of Bound Phosphate: The amount of bound phosphate is calculated as the difference between the initial and the unbound phosphate concentrations.

Experimental Workflow for In Vitro Phosphate Binding Assay

Start Start Prepare Phosphate\nSolutions (Varying pH\n& Concentration) Prepare Phosphate Solutions (Varying pH & Concentration) Start->Prepare Phosphate\nSolutions (Varying pH\n& Concentration) Add Phosphate Binder Add Phosphate Binder Prepare Phosphate\nSolutions (Varying pH\n& Concentration)->Add Phosphate Binder Incubate at 37°C\nwith Agitation Incubate at 37°C with Agitation Add Phosphate Binder->Incubate at 37°C\nwith Agitation Centrifuge to\nSeparate Supernatant Centrifuge to Separate Supernatant Incubate at 37°C\nwith Agitation->Centrifuge to\nSeparate Supernatant Measure Unbound\nPhosphate in Supernatant Measure Unbound Phosphate in Supernatant Centrifuge to\nSeparate Supernatant->Measure Unbound\nPhosphate in Supernatant Calculate Bound\nPhosphate Calculate Bound Phosphate Measure Unbound\nPhosphate in Supernatant->Calculate Bound\nPhosphate End End Calculate Bound\nPhosphate->End

Caption: In vitro phosphate binding assay workflow.

Clinical Efficacy

As no direct head-to-head clinical trials between this compound and lanthanum carbonate were identified, their efficacy is compared through their respective performances against a common comparator, sevelamer.

A 1-year prospective, randomized study comparing this compound to sevelamer in patients with CKD stage 5D on dialysis found that both drugs produced significant reductions in serum phosphorus levels from baseline (p < 0.001)[7][8]. The proportion of patients achieving target serum phosphorus levels (≤1.78 mmol/L or 5.5 mg/dL) at the end of the study was similar for both this compound (65.3%) and sevelamer (66.9%)[7][8].

Similarly, a meta-analysis of randomized controlled trials comparing lanthanum carbonate to sevelamer found that patients treated with lanthanum carbonate had lower serum phosphorus levels[9]. Another clinical study showed that after six months of treatment, the mean serum phosphate level was significantly decreased in both the sevelamer carbonate group (38% reduction) and the lanthanum carbonate group (54% reduction, p < 0.05)[10].

ParameterThis compoundLanthanum CarbonateSevelamer (for comparison)Reference
Mean Serum Phosphorus Reduction Significant reduction from baseline (p < 0.001)Significantly greater reduction than sevelamerSignificant reduction from baseline[7][8][10]
Patients Achieving Target Phosphorus (≤5.5 mg/dL) 65.3%Data not directly comparable, but shows high efficacy66.9%[7][8]
Effect on LDL Cholesterol Significant reductionNo significant effectSignificant reduction[7][8]

Table 2: Clinical Efficacy Comparison.

Safety and Tolerability

The safety profiles of both this compound and lanthanum carbonate are characterized primarily by gastrointestinal adverse events.

This compound: In clinical trials, this compound was generally well-tolerated, with the most common adverse events being gastrointestinal in nature[11]. A study comparing this compound to sevelamer reported a similar overall safety profile for both drugs[8].

Lanthanum Carbonate: Long-term studies of up to 6 years have shown that lanthanum carbonate is effective and well-tolerated, with no new or unexpected adverse events and no increase in the incidence of events with increasing treatment exposure[1]. The most common treatment-related adverse events were primarily gastrointestinal[1]. A retrospective study observed that 88% of adverse effects were related to gastrointestinal abnormalities[12]. Importantly, long-term studies have shown no evidence of adverse effects on the liver, bone, or central nervous system[1].

Adverse Event ProfileThis compoundLanthanum Carbonate
Most Common Adverse Events GastrointestinalGastrointestinal (nausea, vomiting, diarrhea)[1][12]
Long-term Safety Generally well-tolerated in studies up to 1 year[8]Well-tolerated for up to 6 years with no evidence of significant safety concerns[1]

Table 3: Safety and Tolerability Comparison.

Conclusion

Both this compound and lanthanum carbonate are effective non-calcium-based phosphate binders for the management of hyperphosphatemia in CKD patients. Based on indirect comparisons, lanthanum carbonate appears to offer a more potent and pH-independent phosphate binding capacity in vitro. Clinically, both agents demonstrate comparable efficacy in reducing serum phosphorus levels when evaluated against sevelamer. A key differentiator is the additional lipid-lowering effect of this compound. The choice between these agents may therefore depend on the individual patient's clinical profile, including the presence of dyslipidemia, and their tolerance to the specific gastrointestinal side effects of each drug. Further direct head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and lanthanum carbonate.

References

Validating Colestilan's Effect on Serum Phosphorus: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary analytical methods used to measure serum phosphorus, a critical biomarker in studies evaluating the efficacy of phosphate (B84403) binders like Colestilan. While clinical trials have consistently demonstrated this compound's effectiveness in lowering serum phosphorus in patients with chronic kidney disease (CKD), the specific analytical methodologies employed in these studies are often not detailed. This guide offers a review of the standard analytical techniques, their experimental protocols, and comparative data to aid researchers in understanding and validating serum phosphorus measurements.

Introduction to this compound and Serum Phosphorus Measurement

This compound is a non-absorbed, anion-exchange resin that binds to dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[1][2] Clinical studies have shown its efficacy in managing hyperphosphatemia in patients with CKD on dialysis.[3][4][5] The accurate measurement of serum phosphorus is paramount in these studies to quantify the therapeutic effect of this compound. The two most common analytical methods for determining serum inorganic phosphorus are the phosphomolybdate (colorimetric) method and the enzymatic method.

Comparison of Analytical Methods for Serum Phosphorus

The choice of analytical method for serum phosphorus can potentially influence the reported concentrations. A study comparing a large cohort of CKD patients from the United States (Chronic Renal Insufficiency Cohort - CRIC) and Japan (Chronic Kidney Disease Japan Cohort - CKD-JAC) highlighted that different standard methods were used in each cohort. The CRIC study utilized a phosphomolybdate assay, while the CKD-JAC study employed an enzymatic assay for serum inorganic phosphate measurements.[6]

Below is a summary of the performance characteristics of these two primary methods.

FeaturePhosphomolybdate (Colorimetric) MethodEnzymatic Method
Principle Inorganic phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a colored phosphomolybdate complex. The intensity of the color is proportional to the phosphate concentration.[3][7]A series of enzymatic reactions, often involving purine (B94841) nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO), where the final product is measured spectrophotometrically.[8][9]
Detection Spectrophotometric measurement of the phosphomolybdate complex, either directly in the UV range (around 340 nm) or after reduction to molybdenum blue at a higher wavelength (e.g., 660 nm).[3]Spectrophotometric measurement of a chromogen produced in the final enzymatic step.[8][9]
Automation Readily automated and widely used in clinical chemistry analyzers.[3]Also suitable for automation on clinical chemistry platforms.[9]
Interferences Potential for interference from substances that absorb at the same wavelength or affect the formation of the complex.[10]Generally considered to have high specificity with fewer interferences from other serum components.[8]
Precision Studies have shown excellent precision with coefficients of variation (CV) for repeatability often below 2%.[2][3]High precision with reported within-run CVs of less than or equal to 1.0%.[8]

Experimental Protocols

Detailed below are the generalized experimental protocols for the two primary methods of serum phosphorus determination.

Phosphomolybdate (UV) Method

This method is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a phosphomolybdate complex, which can be measured by UV spectrophotometry.

Principle: Inorganic phosphate + Ammonium Molybdate --(Acidic pH)--> Ammonium Phosphomolybdate (measured at ~340 nm)

Generalized Protocol:

  • Sample Preparation: Serum or plasma should be separated from blood cells promptly to prevent hemolysis, which can falsely elevate phosphate levels.[6]

  • Reagent Preparation: A reagent solution containing ammonium molybdate in an acidic buffer (e.g., sulfuric acid) is prepared.

  • Reaction: A small volume of the serum sample is mixed with the molybdate reagent.

  • Incubation: The reaction mixture is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for color development.

  • Measurement: The absorbance of the resulting phosphomolybdate complex is measured using a spectrophotometer at approximately 340 nm.

  • Calculation: The phosphate concentration in the sample is determined by comparing its absorbance to that of a known standard.

Enzymatic Colorimetric Method

This method utilizes a series of coupled enzymatic reactions to determine the concentration of inorganic phosphate.

Principle: This method often involves the following enzymatic cascade: Inosine + Phosphate --(Purine Nucleoside Phosphorylase)--> Hypoxanthine + Ribose-1-Phosphate Hypoxanthine + O₂ + H₂O --(Xanthine Oxidase)--> Uric Acid + H₂O₂ H₂O₂ + Chromogen --(Peroxidase)--> Colored Product (measured at a specific wavelength)[8]

Generalized Protocol:

  • Sample Preparation: As with the phosphomolybdate method, use non-hemolyzed serum or plasma.

  • Reagent Preparation: A working reagent is prepared containing all the necessary enzymes (purine nucleoside phosphorylase, xanthine oxidase, peroxidase), substrates (inosine), and a chromogen in a suitable buffer.

  • Reaction: The serum sample is added to the working reagent.

  • Incubation: The mixture is incubated for a specified time (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow the enzymatic reactions to proceed to completion.

  • Measurement: The absorbance of the final colored product is measured with a spectrophotometer at the wavelength of maximum absorbance for the specific chromogen used.

  • Calculation: The concentration of phosphate in the sample is calculated by comparing its absorbance to that of a calibrator with a known phosphate concentration.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_methods Analytical Methods cluster_phospho Phosphomolybdate Workflow cluster_enzymatic Enzymatic Workflow cluster_results Data Analysis & Comparison Patient Patient with Hyperphosphatemia Blood_Sample Whole Blood Sample Patient->Blood_Sample Serum_Plasma Serum/Plasma Separation (Centrifugation) Blood_Sample->Serum_Plasma Phosphomolybdate Phosphomolybdate Method Serum_Plasma->Phosphomolybdate Sample Aliquot Enzymatic Enzymatic Method Serum_Plasma->Enzymatic Sample Aliquot Reagent_P Add Molybdate Reagent Phosphomolybdate->Reagent_P Reagent_E Add Enzyme/Substrate Reagent Enzymatic->Reagent_E Incubate_P Incubate Reagent_P->Incubate_P Measure_P Measure Absorbance (~340 nm or ~660 nm) Incubate_P->Measure_P Data_P Phosphorus Concentration (Phosphomolybdate) Measure_P->Data_P Incubate_E Incubate Reagent_E->Incubate_E Measure_E Measure Absorbance (Chromogen-specific λ) Incubate_E->Measure_E Data_E Phosphorus Concentration (Enzymatic) Measure_E->Data_E Comparison Compare Results Data_P->Comparison Data_E->Comparison

Caption: Experimental workflow for comparing serum phosphorus analytical methods.

Conclusion

Both the phosphomolybdate and enzymatic methods are well-established and reliable for the determination of serum phosphorus in a clinical setting. While both methods demonstrate high precision, the enzymatic method may offer greater specificity. It is important for researchers and drug development professionals to be aware of the different analytical methods available and their potential for variation in results, especially when comparing data across different studies or laboratories. Although the specific methods used in the pivotal clinical trials for this compound are not consistently reported, the data presented in this guide on the standard analytical techniques provide a framework for understanding and validating serum phosphorus measurements in the context of phosphate binder efficacy studies.

References

Cross-Species Insights into the Non-Systemic Action of Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary

Colestilan, a non-absorbed, polymer-based anion exchanger, presents a unique profile that deviates from classical pharmacokinetic comparisons. Its therapeutic efficacy as a phosphate (B84403) and bile acid sequestrant is confined to the gastrointestinal (GI) tract, precluding systemic absorption and metabolism. This guide elucidates the localized mechanism of this compound, summarizes its disposition within the body, and provides a framework for evaluating such non-systemic drugs, thereby addressing the core inquiry into its behavior across different species from a scientifically grounded perspective.

The Pharmacokinetic Profile of a Non-Absorbed Polymer

Conventional pharmacokinetic parameters such as bioavailability, plasma protein binding, and systemic metabolism are not applicable to this compound.[1] As a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin, this compound is designed to act locally within the gut.[1] Its large molecular size and polymeric structure prevent it from passing through the intestinal wall into the bloodstream.[2]

A pivotal study in healthy human subjects using radiolabeled 14C-Colestilan confirmed its non-absorbable nature. Following oral administration, radioactivity levels in whole blood were consistently below the lower limit of quantification.[3] The study demonstrated that this compound is not absorbed from the gastrointestinal tract and is entirely excreted in the feces, with a mean cumulative excretion of 99.66% of the total radioactivity within 216 hours post-dose.[3] This fundamental characteristic is expected to be consistent across all mammalian species due to the conserved nature of the intestinal barrier's permeability to large polymers.

Table 1: Disposition of this compound in Humans
ParameterFindingCitation
Systemic Absorption Below the lower limit of quantification in blood[3]
Bioavailability Not absorbed[1]
Protein Binding Not applicable[1]
Metabolism Not absorbed and therefore not metabolized[1]
Primary Route of Excretion Feces[1][3]
Fecal Recovery 99.66% of administered dose[3]

Mechanism of Action: Localized Sequestration in the GI Tract

This compound's therapeutic effects stem from its ability to bind to negatively charged ions, primarily phosphate and bile acids, within the GI tract.[2][4] As an anion exchange resin, its positively charged binding sites attract and sequester these anions from ingested food and enterohepatic circulation.[1][2] The resulting this compound-anion complexes are too large for absorption and are subsequently eliminated from the body via defecation.[2] This localized action effectively reduces the body's overall phosphate load and interrupts the reabsorption of bile acids, leading to its clinical utility in managing hyperphosphatemia and hypercholesterolemia.[4][5]

Oral Oral Administration of this compound GI Gastrointestinal Tract Oral->GI Binding This compound binds to Phosphate & Bile Acids GI->Binding This compound acts locally Bloodstream Systemic Circulation GI->Bloodstream No Absorption Food Dietary Phosphate & Bile Acids Food->GI Complex Formation of large, non-absorbable complexes Binding->Complex Excretion Excretion in Feces Complex->Excretion start Hypothesis: Drug is non-absorbable radiolabel Synthesize Radiolabeled Drug (e.g., 14C-Colestilan) start->radiolabel admin Oral Administration to Animal/Human Subjects radiolabel->admin sampling Collect Blood, Urine, and Fecal Samples admin->sampling analysis Quantify Radioactivity in Samples sampling->analysis conclusion Conclusion: Confirm lack of absorption and quantify excretion analysis->conclusion

References

In Vitro vs. In Vivo Correlation of Colestilan's Phosphate Binding Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), associated with increased cardiovascular morbidity and mortality. Phosphate (B84403) binders are a cornerstone of management, limiting the intestinal absorption of dietary phosphate. Colestilan, a non-absorbed, anion-exchange resin, is a non-calcium-based phosphate binder approved for the treatment of hyperphosphatemia in dialysis patients.[1][2] This guide provides a comparative analysis of the in vitro and in vivo phosphate binding efficacy of this compound, with a focus on its correlation and comparison with other available phosphate binders.

Mechanism of Action

This compound is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin.[1] It functions as an anion-exchange resin with a high affinity for negatively charged ions, including phosphate and bile acids.[1][2] Administered orally, this compound binds to dietary phosphate within the gastrointestinal tract, forming an insoluble complex that is subsequently excreted in the feces.[2] This action prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphorus levels.[2]

Below is a simplified representation of the logical workflow of this compound's phosphate binding mechanism.

Ingestion Oral Administration of this compound GI_Tract This compound in Gastrointestinal Tract Ingestion->GI_Tract Binding Binding of Dietary Phosphate GI_Tract->Binding Excretion Excretion of This compound-Phosphate Complex Binding->Excretion Absorption Reduced Phosphate Absorption Binding->Absorption Serum_P Lowered Serum Phosphate Levels Absorption->Serum_P

Caption: Logical workflow of this compound's phosphate binding action.

In Vivo Phosphate Binding Efficacy of this compound

The in vivo efficacy of this compound in managing hyperphosphatemia has been demonstrated in several clinical trials. These studies provide robust evidence of its ability to lower serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.

Key Clinical Trial Data

A double-blind, placebo-controlled, short-term trial in hemodialysis patients with hyperphosphatemia evaluated the efficacy of this compound. Patients were randomized to receive either 6 g/day of this compound or a placebo for two weeks. The results showed a statistically significant difference in the change in serum phosphorus between the two groups. In the this compound group, serum phosphorus decreased by an average of 0.55 mg/dL, while it increased by 0.84 mg/dL in the placebo group.[3]

Another multicenter, randomized, double-blind, placebo-controlled withdrawal study in North American dialysis patients further confirmed these findings. After a 12-week open-label titration period with this compound (6-15 g/day ), patients were randomized to either continue with their effective dose or switch to a placebo for 4 weeks. The study found a significant difference of -1.01 mg/dL in the mean change in serum phosphorus in favor of this compound compared to placebo.[4]

A 1-year prospective, randomized study compared the long-term efficacy and safety of this compound with sevelamer (B1230288) in patients with CKD on dialysis. Both treatments were effective in reducing serum phosphorus levels from baseline, and these reductions were maintained for the duration of the study. By the end of the study, the mean reduction from baseline in serum phosphorus was 0.47 mmol/L for this compound and 0.73 mmol/L for sevelamer.[5]

Data Summary: In Vivo Efficacy of this compound
Study DesignTreatment GroupNBaseline Serum Phosphorus (mean)Change in Serum Phosphorus (mean)ComparatorComparator Change in Serum Phosphorus (mean)p-value
Double-blind, placebo-controlledThis compound 6 g/day 33>6.5 mg/dL-0.55 mg/dLPlacebo+0.84 mg/dL0.002
Randomized, placebo-controlled withdrawalThis compound 6-15 g/day 85--Placebo-<0.001 (for difference)
1-year, randomized, active-controlledThis compound (titrated)-2.22 mmol/L-0.47 mmol/LSevelamer (titrated)-0.73 mmol/L<0.001 (from baseline for both)

In Vitro Phosphate Binding Efficacy of this compound

Currently, there is a lack of publicly available studies that have specifically quantified the in vitro phosphate binding capacity of this compound. As an anion-exchange resin, its phosphate binding is expected to be influenced by factors such as pH and the concentration of phosphate and competing anions in the surrounding solution.

While direct experimental data for this compound is unavailable, studies on other anion exchange resins used as phosphate binders can provide insights into the expected in vitro characteristics. For instance, in vitro studies with other resins have demonstrated that they can bind significant amounts of phosphate, with binding capacities often expressed in mg of phosphorus per gram of resin.[6]

Comparison with an Alternative Phosphate Binder: Sevelamer

Sevelamer is another non-absorbed, non-calcium-based phosphate binder that is also an anion-exchange resin. It is frequently used as a comparator in clinical trials of new phosphate binders.

In Vitro Phosphate Binding of Sevelamer

In vitro studies have been conducted to determine the phosphate-binding affinity of sevelamer hydrochloride. These studies have shown that its binding affinity is pH-dependent. For instance, one study found that the Langmuir equilibrium binding affinity (K1) for sevelamer hydrochloride was 1.5 ± 0.8 mM⁻¹ at pH 5-7, but significantly lower at 0.025 ± 0.002 mM⁻¹ at pH 3.[7]

In Vivo Efficacy of Sevelamer

As mentioned previously, a 1-year comparative study showed that both this compound and sevelamer effectively reduced serum phosphorus levels in dialysis patients.[5] This indicates that both drugs have comparable long-term in vivo efficacy in a clinical setting.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vitro and in vivo phosphate binding studies, based on methodologies reported in the literature for various phosphate binders.

In Vitro Phosphate Binding Assay Protocol

This protocol describes a typical equilibrium binding study to determine the phosphate binding capacity of a binder.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Phosphate_Solutions Prepare Phosphate Solutions (Varying Concentrations) Mix Add Binder to Phosphate Solution Phosphate_Solutions->Mix Binder_Sample Weigh Phosphate Binder Binder_Sample->Mix Incubate Incubate at 37°C (e.g., 2 hours with shaking) Mix->Incubate Separate Centrifuge/Filter to Separate Binder Incubate->Separate Measure Measure Phosphate in Supernatant/Filtrate Separate->Measure Calculate Calculate Bound Phosphate Measure->Calculate

Caption: Workflow for an in vitro phosphate binding assay.

Detailed Steps:

  • Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (e.g., 5-100 mM) are prepared using a suitable buffer to maintain a constant pH (e.g., pH 4, 7, and 8 to simulate the gastrointestinal tract).

  • Incubation: A precisely weighed amount of the phosphate binder is added to a fixed volume of each phosphate solution. The mixture is then incubated at 37°C for a specified period (e.g., 2 hours) with constant agitation to reach equilibrium.

  • Separation: After incubation, the solid binder is separated from the solution by centrifugation or filtration.

  • Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant or filtrate is measured using a validated analytical method, such as ion chromatography or a colorimetric assay.

  • Calculation of Binding Capacity: The amount of phosphate bound to the resin is calculated as the difference between the initial and final phosphate concentrations in the solution. The binding capacity is typically expressed as mmol of phosphate per gram of binder.

In Vivo Phosphate Binding Study Protocol (Clinical Trial)

This protocol outlines the typical design of a clinical trial to evaluate the in vivo efficacy of a phosphate binder.

cluster_screening Screening & Washout cluster_treatment Treatment Phase cluster_monitoring Monitoring & Follow-up Patient_Recruitment Recruit Eligible Patients (e.g., Dialysis patients with hyperphosphatemia) Washout Washout Period (Discontinue existing phosphate binders) Patient_Recruitment->Washout Randomization Randomize to Treatment (e.g., this compound, Placebo, or Active Comparator) Washout->Randomization Dosing Administer Investigational Product for a Defined Period Randomization->Dosing Blood_Sampling Regular Blood Sampling (e.g., weekly, bi-weekly) Dosing->Blood_Sampling Assess_Safety Monitor for Adverse Events Dosing->Assess_Safety Measure_Serum_P Measure Serum Phosphorus Levels Blood_Sampling->Measure_Serum_P

Caption: Workflow for an in vivo clinical trial of a phosphate binder.

Detailed Steps:

  • Patient Selection and Washout: Eligible patients (e.g., individuals with ESRD on dialysis with serum phosphorus levels above a certain threshold) are recruited. They undergo a washout period where all existing phosphate binders are discontinued (B1498344) to establish a baseline serum phosphorus level.[3]

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational phosphate binder (e.g., this compound), a placebo, or an active comparator (e.g., sevelamer) in a double-blind manner.

  • Treatment and Dose Titration: The assigned treatment is administered for a predefined period. The dose may be fixed or titrated to achieve a target serum phosphorus level.[4]

  • Efficacy and Safety Monitoring: Blood samples are collected at regular intervals to measure serum phosphorus and other relevant biochemical parameters (e.g., calcium, parathyroid hormone). Patients are also monitored for any adverse events.[3]

  • Data Analysis: The primary endpoint is typically the change in serum phosphorus from baseline in the treatment group compared to the control group. Statistical analyses are performed to determine the significance of the observed differences.

Correlation Between In Vitro and In Vivo Efficacy

A direct correlation between the in vitro phosphate binding capacity and the in vivo clinical efficacy of a phosphate binder is not always straightforward. While a high in vitro binding capacity is a prerequisite for an effective phosphate binder, the in vivo environment presents a more complex milieu.

Factors that can influence the in vivo performance of a phosphate binder include:

  • Gastrointestinal pH: The pH of the stomach and intestines can vary, potentially affecting the ionization state of both the phosphate and the binder, and thus their interaction.

  • Presence of Other Ions: The gastrointestinal tract contains various other anions that can compete with phosphate for binding sites on the resin.

  • Transit Time: The time the binder spends in the gastrointestinal tract influences the duration available for phosphate binding.

  • Food Effects: The composition of meals can impact the local environment and the availability of phosphate for binding.

For this compound, while we lack specific in vitro data, its proven in vivo efficacy suggests that it effectively binds phosphate under the complex conditions of the human gastrointestinal tract. The clinical data demonstrates a clear and significant reduction in serum phosphorus levels, which is the ultimate goal of phosphate binder therapy.

Conclusion

References

Independent Validation of Colestilan: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Colestilan's performance with alternative therapies for hyperphosphatemia and hypercholesterolemia, supported by published clinical trial data. While direct independent validation or replication studies of the primary this compound trials were not identified in a comprehensive literature search, this document summarizes the available data from pivotal clinical trials to facilitate a comparative analysis.

Data Summary

The following tables summarize the quantitative data from clinical trials of this compound and its alternatives.

This compound for Hyperphosphatemia

This compound is a non-calcium-based phosphate (B84403) binder.[1] Its efficacy in reducing serum phosphorus levels in patients with chronic kidney disease (CKD) on dialysis has been evaluated in several clinical trials.

Table 1: Comparison of this compound with Placebo and Sevelamer (B1230288) for Hyperphosphatemia

ParameterThis compoundSevelamerPlaceboStudy Details
Change in Serum Phosphorus -1.54 mg/dL (from baseline to week 12, p < 0.001)[2]Significant reduction from baseline (p < 0.001)[3]Increase from baselineMulticenter, randomized, double-blind, placebo-controlled withdrawal study in North American CKD patients on dialysis (n=245).[2][4]
-0.28 mmol/L (9 g/day vs placebo, p-value not specified)[5]--Multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial in CKD stage 5 patients on dialysis (n=642).[5]
0.43 mmol/L lower than placebo (at week 16, p < 0.001)[3]Similar reduction to this compound over 1 year[3]-1-year prospective, randomized study comparing this compound to placebo and sevelamer in CKD 5D patients.[3]
Patients Achieving Target Phosphorus (≤1.78 mmol/L) 65.3% (at 1 year)[3]66.9% (at 1 year)[3]-1-year prospective, randomized study.[3]
Adverse Events Most common were gastrointestinal.[4][5]Not specified in detail in the abstract.Not specified in detail in the abstract.[4][5]
This compound for Hypercholesterolemia

As a bile acid sequestrant, this compound also lowers low-density lipoprotein cholesterol (LDL-C).[5]

Table 2: Comparison of this compound with Placebo for Hypercholesterolemia

ParameterThis compound (3-15 g/day )PlaceboStudy Details
% Change in LDL-C -15.9% to -27.6% (dose-dependent, significantly greater than placebo)[5]Not specifiedMulticenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial in CKD stage 5 patients on dialysis with hyperphosphatemia and dyslipidemia (n=642).[5]
Significant reduction vs placebo (p < 0.001)[3]-1-year prospective, randomized study in CKD 5D patients.[3]

Table 3: Comparison of Bile Acid Sequestrants for Hypercholesterolemia

DrugLDL-C Reduction (Monotherapy)Common Gastrointestinal Side Effects
This compound 15.9% to 27.6%[5]Constipation, bloating, abdominal discomfort, nausea, flatulence.
Cholestyramine ~25% (in children with familial hypercholesterolemia)[6]Constipation (up to 50% of patients), bloating, abdominal discomfort, nausea, flatulence.[7]
Colestipol ~25% (in children with familial hypercholesterolemia)[6]Constipation, nausea, meteorism (bloating/gas).[8]
Colesevelam 15-19%Minimal constipation compared to traditional bile acid sequestrants.[9]

Experimental Protocols

Detailed methodologies for the cited clinical trials are summarized below.

Study of this compound for Hyperphosphatemia and Dyslipidemia[5]
  • Design: Multicenter, randomized, double-blind, placebo-controlled, multiple fixed-dose trial.

  • Participants: 642 patients with CKD stage 5 on dialysis with both hyperphosphatemia and dyslipidemia.

  • Intervention: Patients were randomized to receive this compound (3, 6, 9, 12, or 15 g/day ) or placebo for 12 weeks.

  • Primary Endpoints: Mean change in serum phosphorus and mean percent change in LDL-C from baseline to Week 12.

  • Key Exclusion Criteria: Persistently high parathyroid hormone levels, very high LDL-C or triglycerides, low serum albumin, and significant gastrointestinal or liver abnormalities.[10]

North American Study of this compound for Hyperphosphatemia[2][4]
  • Design: Multicenter, randomized, double-blind, placebo-controlled withdrawal study.

  • Participants: 245 CKD patients on dialysis with stable phosphate control.

  • Intervention: 12-week open-label titration period with this compound (6-15 g/day ), followed by a 4-week period where patients were randomized to continue this compound or switch to placebo.

  • Primary Endpoint: Change in serum phosphorus level during the placebo-controlled withdrawal period.

This compound vs. Placebo and Sevelamer Study[3]
  • Design: 1-year prospective, multicenter, randomized study.

  • Phases: 4-week phosphate binder washout period, 16-week short-term flexible-dose treatment period (including a 4-week placebo-controlled withdrawal period), and a 40-week extension treatment phase.

  • Primary Endpoint (Short-term): Difference in serum phosphorus between this compound and placebo at week 16.

  • Secondary Endpoint (Long-term): Comparison of efficacy and safety of this compound versus sevelamer.

Visualizations

Signaling Pathway of Bile Acid Sequestrants

Bile acid sequestrants like this compound are not absorbed from the gut. They bind to bile acids in the intestine, preventing their reabsorption and increasing their fecal excretion. This disrupts the enterohepatic circulation of bile acids, leading to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol in the liver. The increased conversion of cholesterol to bile acids depletes the hepatic cholesterol pool, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from the circulation.[11][12][13]

Bile_Acid_Sequestrant_Pathway This compound This compound BileAcids_Gut Bile Acids This compound->BileAcids_Gut Binds Excretion Fecal Excretion BileAcids_Gut->Excretion Increased BileAcids_Liver Bile Acids (Increased Synthesis) BileAcids_Gut->BileAcids_Liver Reduced Reabsorption Cholesterol Cholesterol CYP7A1 CYP7A1 (Upregulated) Cholesterol->CYP7A1 LDL_Receptor LDL Receptors (Upregulated) Cholesterol->LDL_Receptor CYP7A1->BileAcids_Liver BileAcids_Liver->Cholesterol Depletes Pool LDL_C_uptake Increased Uptake LDL_Receptor->LDL_C_uptake LDL_C LDL-C LDL_C->LDL_C_uptake

Caption: Mechanism of action of this compound as a bile acid sequestrant.

Experimental Workflow for a Placebo-Controlled Withdrawal Study

The following diagram illustrates a typical workflow for a randomized, placebo-controlled withdrawal study, similar to the design of the North American this compound trial.[2][4]

Withdrawal_Study_Workflow start Patient Screening and Enrollment washout Washout Period (Discontinuation of prior treatments) start->washout open_label Open-Label Treatment Phase (All patients receive this compound) washout->open_label randomization Randomization open_label->randomization group_A Continue this compound randomization->group_A Group A group_B Switch to Placebo randomization->group_B Group B follow_up Follow-up Period (Assess primary endpoint) group_A->follow_up group_B->follow_up analysis Data Analysis and Comparison follow_up->analysis

Caption: Workflow of a randomized, placebo-controlled withdrawal clinical trial.

References

A Comparative Analysis of the Pleiotropic Effects of Different Phosphate Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), contributing significantly to cardiovascular morbidity and mortality. Phosphate (B84403) binders are a cornerstone of management, but their effects extend beyond simple phosphate control. These additional, or "pleiotropic," effects can have significant clinical implications. This guide provides a comparative analysis of the pleiotropic effects of different classes of phosphate binders, supported by experimental data and detailed methodologies, to aid in research and development.

I. Comparative Overview of Pleiotropic Effects

The following table summarizes the key pleiotropic effects observed with different classes of phosphate binders.

Pleiotropic EffectCalcium-Based Binders (e.g., Calcium Acetate, Calcium Carbonate)Sevelamer (B1230288) (Hydrochloride and Carbonate)Lanthanum CarbonateIron-Based Binders (e.g., Ferric Citrate, Sucroferric Oxyhydroxide)
Lipid Metabolism No significant effect on lipid profile.Lowers LDL-Cholesterol [1][2][3][4] and Total Cholesterol.[1][3]No significant effect on lipid profile.No significant direct effect on lipid profile.
Inflammation May be associated with increased C-reactive protein (CRP).[5][6][7]Reduces CRP and IL-6 levels .[3][6][7][8][9]Mixed results; some studies show a reduction in hsCRP.[10]May have anti-inflammatory effects.
Oxidative Stress Limited data; some studies suggest no significant effect or potential for increased oxidative stress.[7]Reduces markers of oxidative stress , such as malondialdehyde (MDA).[5]Limited data; some studies show no significant impact on oxidative stress markers.May reduce oxidative stress.
Vascular Calcification Associated with progression of coronary and aortic calcification .[4][11][12][13][14]Attenuates the progression of coronary and aortic calcification .[11][12][13][14]May reduce the progression of aortic calcification compared to calcium-based binders.[1][2][15][16]May attenuate vascular calcification.[17]
FGF23 Levels Generally does not lower or may even increase Fibroblast Growth Factor 23 (FGF23) levels.[18][19][20]Lowers FGF23 levels .[21][22][23][24]Can reduce FGF23 levels .[10][25][26][27][28]Effectively lowers FGF23 levels .[14][17][18][29][30][31][32]
Bone Metabolism Can lead to adynamic bone disease due to calcium loading and PTH suppression.May be associated with less suppression of bone turnover compared to calcium-based binders.Less suppression of bone turnover compared to calcium carbonate.[27] May improve renal osteodystrophy.[33]Limited long-term data on bone effects.
Fetuin-A Levels No significant effect or may be associated with lower Fetuin-A levels.[15]Increases serum Fetuin-A levels , a calcification inhibitor.[13][15][25][34][35]Limited data.Limited data.

II. Experimental Protocols for Key Biomarkers

A. Measurement of Inflammatory Markers

1. C-Reactive Protein (CRP) - Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A sandwich ELISA where microwells are coated with an anti-CRP antibody. Patient samples and standards are added, and any CRP present binds to the immobilized antibody. A second, enzyme-conjugated anti-CRP antibody is then added, which binds to the captured CRP. The addition of a substrate results in a color change proportional to the amount of CRP.[21][29][36][37]

  • Procedure Outline:

    • Dilute patient serum or plasma samples (typically 1:1000).[36]

    • Add diluted standards and samples to the pre-coated microplate wells.

    • Incubate for a specified time (e.g., 1 hour at 37°C).[29]

    • Wash the wells to remove unbound proteins.

    • Add the enzyme-conjugated anti-CRP antibody and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate in the dark.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.[36]

    • Calculate CRP concentration from the standard curve.

2. Interleukin-6 (IL-6) - Chemiluminescent Immunoassay (CLIA)

  • Principle: A sandwich immunoassay utilizing paramagnetic particles coated with an anti-IL-6 antibody. The sample is added, and IL-6 binds to the particles. A second, alkaline phosphatase-conjugated anti-IL-6 antibody is added. After washing, a chemiluminescent substrate is added, and the light emitted is proportional to the IL-6 concentration.[24][28]

  • Procedure Outline:

    • Add patient serum or plasma, paramagnetic particles, and the enzyme-conjugated antibody to a reaction vessel.

    • Incubate to allow for the formation of the sandwich complex (e.g., 1 hour at 37°C).[28]

    • Apply a magnetic field to hold the particles while unbound materials are washed away.

    • Add the chemiluminescent substrate.

    • Measure the relative light units (RLU) with a luminometer.

    • Determine IL-6 concentration from a standard curve.

B. Assessment of Vascular Calcification

Coronary Artery Calcification (CAC) Score - Agatston Method

  • Principle: Non-contrast cardiac-gated computed tomography (CT) is used to detect and quantify calcium deposits in the coronary arteries. The Agatston score is a weighted measure of the area and density of the calcified plaques.[8][9][10]

  • Data Acquisition:

    • Perform a prospectively ECG-triggered or retrospectively ECG-gated CT scan.

    • Use a slice thickness of 2.5-3.0 mm.

  • Score Calculation:

    • Identify calcified lesions, defined as an area of at least 3 contiguous pixels with a density >130 Hounsfield Units (HU).

    • Assign a density factor to each lesion based on its peak attenuation:

      • 1 for 130-199 HU

      • 2 for 200-299 HU

      • 3 for 300-399 HU

      • 4 for ≥400 HU[8][9]

    • Multiply the area of each lesion (in mm²) by its density factor.[8][9]

    • Sum the scores of all lesions in all coronary arteries to obtain the total Agatston score.[8]

C. Measurement of Fibroblast Growth Factor 23 (FGF23)

Intact FGF23 (iFGF23) - ELISA

  • Principle: A two-site sandwich ELISA that specifically measures the full-length, biologically active FGF23 molecule. One antibody captures the N-terminal portion, and another, enzyme-labeled antibody detects the C-terminal portion.[17][38]

  • Procedure Outline:

    • Pipette standards, controls, and patient plasma or serum samples into wells of a microplate coated with a capture antibody.

    • Add a biotinylated detection antibody.

    • Incubate for a specified period (e.g., 2 hours at room temperature) on a rotator.[26]

    • Wash the wells.

    • Add a streptavidin-enzyme conjugate and incubate.

    • Wash the wells.

    • Add a substrate and incubate.

    • Add a stop solution.

    • Measure the absorbance at 450 nm.[26]

    • Calculate the iFGF23 concentration from the standard curve.

III. Visualizing Key Pathways and Workflows

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_imaging Vascular Imaging cluster_outcome Comparative Analysis Patient Patient Cohort Blood Blood Sample Collection (Serum/Plasma) Patient->Blood CT Cardiac CT Scan Patient->CT Inflammation Inflammatory Markers (CRP, IL-6) Blood->Inflammation OxidativeStress Oxidative Stress (MDA) Blood->OxidativeStress MineralMetabolism Mineral Metabolism (FGF23, Fetuin-A) Blood->MineralMetabolism Data Data Interpretation & Comparison of Binders Inflammation->Data OxidativeStress->Data MineralMetabolism->Data CalcificationScore Agatston Score Calculation CT->CalcificationScore CalcificationScore->Data

Experimental workflow for comparative analysis.

signaling_pathway cluster_binders Phosphate Binders cluster_effects Pleiotropic Effects Sevelamer Sevelamer LDL LDL Cholesterol Sevelamer->LDL Decreases Inflammation Inflammation (CRP, IL-6) Sevelamer->Inflammation Decreases VascularCalc Vascular Calcification Sevelamer->VascularCalc Attenuates FGF23 FGF23 Sevelamer->FGF23 Decreases Calcium Calcium-Based Binders Calcium->VascularCalc Promotes Calcium->FGF23 Increases/ No Effect Iron Iron-Based Binders Iron->FGF23 Decreases

Logical relationships of pleiotropic effects.

IV. Conclusion

The choice of phosphate binder in the management of hyperphosphatemia in CKD patients has implications that go beyond phosphate control. Sevelamer and iron-based binders demonstrate favorable pleiotropic effects, particularly in relation to lipid metabolism, inflammation, vascular calcification, and FGF23 levels. In contrast, calcium-based binders, while effective at lowering phosphate, may contribute to the progression of vascular calcification. Lanthanum carbonate also shows some beneficial pleiotropic effects, particularly on FGF23 and potentially on vascular calcification. A thorough understanding of these differential effects is crucial for the development of novel therapeutic strategies and for personalizing treatment in patients with chronic kidney disease. Further research is needed to fully elucidate the long-term clinical impact of these pleiotropic effects on patient outcomes.

References

A Comparative Analysis of Sevelamer Hydrochloride and Colestilan on Uric Acid Levels in Patients with Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of two non-calcium-based phosphate (B84403) binders, sevelamer (B1230288) hydrochloride and colestilan, on serum uric acid levels in patients with chronic kidney disease (CKD), particularly those undergoing dialysis. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data from clinical studies, detailing experimental methodologies, and illustrating the proposed mechanisms of action.

Quantitative Data on Uric Acid Reduction

The following table summarizes the observed changes in serum uric acid levels following treatment with sevelamer hydrochloride and this compound from various clinical trials.

DrugStudy ComparisonMean Change in Uric Acid (mg/dL)Mean Change in Uric Acid (μmol/L)Study DurationPatient PopulationCitation(s)
Sevelamer Hydrochloride vs. Sevelamer Carbonate-0.85 ± 2.10Not Reported1 MonthMaintenance Hemodialysis[1][2]
Sevelamer Hydrochloride vs. Calcium-Based Binders-0.64 (unadjusted)Not ReportedNot SpecifiedMaintenance Hemodialysis[3][4]
Sevelamer Hydrochloride vs. Calcium-Based Binders-0.72 (adjusted)Not ReportedNot SpecifiedMaintenance Hemodialysis[3]
Sevelamer vs. This compound-0.45-26.591 YearCKD Stage 5 on Dialysis[5]
This compound vs. Sevelamer-1.12-66.681 YearCKD Stage 5 on Dialysis[5]
This compound vs. Placebo-0.92-54.98Not SpecifiedCKD Stage 5 on Dialysis[5]

Note: Conversion from µmol/L to mg/dL is based on a molecular weight of 168.11 g/mol for uric acid (1 mg/dL = 59.48 µmol/L).

Experimental Protocols

Study 1: Sevelamer Hydrochloride vs. Sevelamer Carbonate
  • Study Design : A randomized clinical trial was conducted to compare the effects of sevelamer hydrochloride and sevelamer carbonate.[1][2]

  • Patient Population : The study enrolled patients undergoing maintenance hemodialysis.[1][2]

  • Intervention : Patients were treated with either sevelamer hydrochloride or sevelamer carbonate.

  • Duration : The treatment period was one month.[2]

  • Outcome Measures : Serum levels of cholesterol, triglycerides, and uric acid were measured after the one-month treatment period.[2]

  • Data Analysis : Statistical analysis was performed using t-tests, ANOVA, Mann-Whitney U, and Kruskal-Wallis tests, with a significance level of less than 0.05.[2]

Study 2: this compound vs. Placebo and Sevelamer
  • Study Design : This was a 1-year prospective, randomized study that included a placebo-controlled withdrawal period.[5]

  • Patient Population : The study involved patients with hyperphosphatemia in Chronic Kidney Disease Stage 5 who were on dialysis (CKD 5D).[5]

  • Intervention : Patients were treated with this compound, sevelamer, or a placebo.

  • Duration : The total duration of the study was one year.[5]

  • Outcome Measures : The primary endpoint was the change in serum phosphorus. Secondary endpoints included changes in serum uric acid, calcium, calcium x phosphorus ion product, and lipid parameters.[5]

  • Key Findings on Uric Acid : After 12 weeks, uric acid levels decreased to a similar extent with both this compound and sevelamer.[5] Over the course of one year, the mean reduction in uric acid was numerically greater with this compound compared to sevelamer.[5]

Study 3: Sevelamer vs. Calcium-Based Phosphate Binders
  • Study Design : A long-term, randomized, international, multicenter clinical trial.[3]

  • Patient Population : The trial included 200 subjects who were undergoing maintenance hemodialysis.[3]

  • Intervention : Subjects were randomly assigned to receive either sevelamer or calcium-based phosphate binders.[3]

  • Outcome Measures : The primary outcome of interest for this analysis was the change in uric acid concentration from baseline to the end of the study.[3]

  • Data Analysis : The mean change in uric acid was compared between the two groups. An adjusted analysis was also performed, considering factors such as age, sex, diabetes, and dialysis vintage.[3]

Proposed Mechanism of Action for Uric Acid Reduction

Both sevelamer hydrochloride and this compound are non-absorbed, orally administered polymers that act within the gastrointestinal tract. Their primary indication is as phosphate binders in patients with CKD.[6][7] However, they also exhibit off-target effects, including the reduction of serum uric acid.

The proposed mechanism for this effect is the binding of urate anions in the gut. Sevelamer is thought to directly adsorb uric acid in the intestine, a mechanism supported by in vitro experiments.[8][9] this compound, a copolymer of 2-methylimidazole (B133640) and epichlorohydrin, functions as an anion exchange resin with a known affinity for phosphate, bile acids, and urate.[10] By binding uric acid within the gastrointestinal tract, these drugs prevent its absorption into the bloodstream, leading to increased fecal excretion and a subsequent reduction in serum uric acid levels.

The following diagram illustrates this proposed mechanism.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_excretion Excretion cluster_serum Systemic Circulation sevelamer Sevelamer HCl binding Binding of Uric Acid sevelamer->binding This compound This compound This compound->binding uric_acid Dietary and Secreted Uric Acid uric_acid->binding drug_urate_complex Drug-Urate Complex binding->drug_urate_complex Forms absorption Reduced Uric Acid Absorption binding->absorption Leads to fecal_excretion Fecal Excretion drug_urate_complex->fecal_excretion serum_urate Decreased Serum Uric Acid Level absorption->serum_urate

Caption: Proposed mechanism of uric acid reduction by sevelamer and this compound.

References

Long-Term Safety Profile: Colestilan vs. Calcium-Based Phosphate Binders in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The management of hyperphosphatemia in patients with chronic kidney disease (CKD) is a critical aspect of their care, aimed at mitigating the risks of mineral and bone disorders and cardiovascular complications. Phosphate (B84403) binders are a cornerstone of this therapy, with calcium-based binders historically being the most common choice. However, the emergence of non-calcium-based binders, such as Colestilan, has prompted a re-evaluation of long-term safety considerations. This guide provides an objective comparison of the long-term safety of this compound and calcium-based phosphate binders, supported by available experimental data and detailed methodologies.

Executive Summary

Long-term use of calcium-based phosphate binders has been associated with an increased risk of vascular calcification and potentially higher mortality rates.[1][2][3][4] This is attributed to the systemic absorption of calcium, which can contribute to a positive calcium balance.[5] this compound, a non-absorbable, non-calcium-based phosphate binder, offers an alternative mechanism of action by binding dietary phosphate in the gastrointestinal tract.[6][7][8] While direct, long-term comparative studies between this compound and calcium-based binders are limited, existing data from studies on this compound and other non-calcium-based binders suggest a potentially more favorable long-term safety profile, particularly concerning cardiovascular risks.

Mechanism of Action

This compound: A Dual-Action, Non-Absorbed Binder

This compound is a cross-linked copolymer of 2-methylimidazole (B133640) and epichlorohydrin (B41342) that functions as an anion exchange resin.[6] Its primary mechanism involves binding to phosphate ions in the gastrointestinal tract, forming an insoluble complex that is excreted in the feces.[7][8] This prevents the absorption of dietary phosphate into the bloodstream. Additionally, this compound is a bile acid sequestrant, which contributes to a reduction in low-density lipoprotein cholesterol (LDL-C).[8][9] Being non-absorbed, this compound does not contribute to the systemic calcium load.[7]

cluster_blood Bloodstream Dietary_Phosphate Dietary Phosphate Phosphate_Complex This compound-Phosphate Complex (Insoluble) Dietary_Phosphate->Phosphate_Complex Binding This compound This compound This compound->Phosphate_Complex Bile_Acid_Complex This compound-Bile Acid Complex This compound->Bile_Acid_Complex Reduced_Phosphate Reduced Phosphate Absorption Phosphate_Complex->Reduced_Phosphate Bile_Acids Bile Acids Bile_Acids->Bile_Acid_Complex Reduced_LDL_C Reduced LDL-C Bile_Acid_Complex->Reduced_LDL_C Reduced Reabsorption

Mechanism of action of this compound.
Calcium-Based Binders: Systemic Calcium Load

Calcium-based binders, such as calcium carbonate and calcium acetate (B1210297), dissociate in the gastrointestinal tract, and the calcium ions bind to dietary phosphate. While effective in reducing phosphate absorption, a portion of the calcium is absorbed systemically.[1] This can lead to a positive calcium balance, particularly in patients with impaired renal calcium excretion, and is a major concern for long-term safety.[5][10]

Long-Term Safety Data: A Comparative Analysis

The following tables summarize the available long-term safety data for this compound and calcium-based phosphate binders. It is important to note the absence of head-to-head long-term trials, with much of the comparative data for non-calcium binders derived from studies involving sevelamer (B1230288).

Table 1: Adverse Events Profile

Adverse Event CategoryThis compound (up to 52 weeks)[11]Calcium-Based Binders (Long-Term Data)[1][5][12]
Gastrointestinal Nausea (22.4%), Vomiting (21.6%), Diarrhea (19.8%), ConstipationConstipation (common with calcium carbonate), Nausea, Vomiting
Metabolic No increase in serum calciumHypercalcemia
Cardiovascular -Increased risk of vascular calcification
Other Potential for reduced absorption of fat-soluble vitamins and other drugs[6][8]-

Table 2: Impact on Cardiovascular Endpoints

EndpointThis compound (and other non-calcium binders)Calcium-Based Binders
Vascular Calcification Studies on sevelamer suggest attenuation of progression compared to calcium-based binders.[1][3][4]Associated with accelerated and progressive vascular calcification.[1][2][3]
Mortality Some studies on non-calcium binders suggest a potential mortality benefit compared to calcium-based binders.Some studies suggest an association with increased mortality.

Experimental Protocols

Long-Term Safety and Efficacy of this compound (52-Week, Open-Label Study)[11]
  • Study Design: A multicenter, open-label, flexible-dose study.

  • Participants: 116 patients with CKD Stage 5 on dialysis (CKD 5D) and hyperphosphatemia.

  • Intervention: Patients received flexible doses of this compound (6-15 g/day ) to maintain serum phosphorus levels between 3.5 and 5.5 mg/dL.

  • Primary Endpoint: Safety, assessed by the incidence of treatment-emergent adverse events.

  • Secondary Endpoints: Efficacy, assessed by changes in serum phosphorus, mineral metabolism markers (calcium, PTH), lipids (total cholesterol, LDL-C), HbA1c, uric acid, and bone markers.

  • Duration: 52 weeks.

Renagel in New Dialysis (RIND) and Treat-to-Goal Studies (Comparing Sevelamer and Calcium-Based Binders)[1]
  • Study Design: Randomized controlled trials.

  • Participants: Patients new to dialysis (RIND) or prevalent hemodialysis patients (Treat-to-Goal).

  • Intervention: Randomization to either sevelamer (a non-calcium-based binder) or a calcium-based binder (calcium acetate or calcium carbonate).

  • Primary Endpoints: Serum phosphorus and calcium levels.

  • Secondary Endpoints: Coronary artery calcification progression measured by computed tomography and thoracic vertebral bone density.

  • Duration: RIND (18 months), Treat-to-Goal (52 weeks).

cluster_this compound This compound Group cluster_calcium Calcium-Based Binder Group Screening Patient Screening (CKD 5D, Hyperphosphatemia) Washout Washout of Prior Phosphate Binders Screening->Washout Randomization Randomization Washout->Randomization Colestilan_Dosing Flexible Dosing (e.g., 6-15 g/day) Randomization->Colestilan_Dosing Calcium_Dosing Dosing of Calcium Acetate or Calcium Carbonate Randomization->Calcium_Dosing Colestilan_FollowUp Follow-up Assessments (Adverse Events, Labs) Colestilan_Dosing->Colestilan_FollowUp Endpoint Primary & Secondary Endpoint Analysis Colestilan_FollowUp->Endpoint Calcium_FollowUp Follow-up Assessments (Adverse Events, Labs, Imaging) Calcium_Dosing->Calcium_FollowUp Calcium_FollowUp->Endpoint

Typical workflow of a comparative clinical trial.

Discussion and Conclusion

The available evidence strongly suggests that the long-term use of calcium-based phosphate binders poses a significant risk for the progression of vascular calcification in patients with CKD.[1][2][3] This is a critical consideration given the already high cardiovascular burden in this patient population.

This compound, as a non-calcium-based binder, avoids the issue of systemic calcium loading. The primary long-term safety concerns with this compound appear to be predominantly gastrointestinal in nature and generally manageable.[11] Its dual mechanism of lowering both phosphate and LDL-cholesterol may offer an additional benefit, although the long-term impact of this on cardiovascular outcomes requires further investigation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Colestilan

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Colestilan, a phosphate (B84403) binder and bile acid sequestrant. Adherence to these procedural steps is critical for minimizing risk and ensuring compliant disposal.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and handling procedures.

Area of Protection Equipment/Procedure Rationale
Eye Protection Safety glasses or gogglesProtects against splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Operational Plan: Step-by-Step Handling and Disposal

A systematic workflow is crucial for the safe management of this compound from receipt to disposal.

1. Preparation and Handling:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Measure and dispense this compound in a designated area, preferably within a ventilated enclosure, to control dust.

  • Avoid actions that could generate dust, such as vigorous shaking or scraping.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • For small spills, gently cover with an absorbent material to avoid raising dust, and then carefully sweep the material into a designated waste container.

  • For larger spills, follow institutional emergency procedures.

3. Disposal Plan:

  • All this compound waste, including contaminated PPE and disposable labware, should be treated as chemical waste.

  • Segregate this compound waste from other laboratory waste to prevent cross-contamination.

  • Waste should be collected in a clearly labeled, sealed, and leak-proof container. The label should include the chemical name and hazard information.

  • Dispose of the waste through a certified hazardous waste disposal service, in accordance with local, state, and federal regulations.

Emergency Procedures for this compound Exposure

Immediate and appropriate action is vital in the event of an exposure.

Type of Exposure Immediate Action
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Workflow for Safe Handling

To visualize the procedural flow of handling this compound safely, the following diagram outlines the key steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh/Measure this compound prep_area->prep_weigh handle_experiment Perform Experimental Procedure prep_weigh->handle_experiment handle_spill_check Monitor for Spills handle_experiment->handle_spill_check disp_segregate Segregate this compound Waste handle_experiment->disp_segregate emergency_exposure Personnel Exposure handle_experiment->emergency_exposure If Exposure emergency_spill Spill Occurs handle_spill_check->emergency_spill If Spill disp_container Place in Labeled, Sealed Container disp_segregate->disp_container disp_service Dispose via Certified Service disp_container->disp_service end Process Complete disp_service->end End of Process spill_contain Contain Spill emergency_spill->spill_contain spill_clean Clean and Decontaminate emergency_spill->spill_clean spill_dispose Dispose of Spill Waste emergency_spill->spill_dispose exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_contain->spill_clean spill_clean->spill_dispose exposure_first_aid->exposure_medical

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colestilan
Reactant of Route 2
Colestilan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.